2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-3-15-12(16-4-2)9-17-13-14-10-7-5-6-8-11(10)18-13/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQBROKHBIJLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=NC2=CC=CC=C2S1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical and Structural Characteristics of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Abstract: The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and industrial chemicals.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole. As this compound is not extensively documented in mainstream chemical literature, this paper serves as a foundational document for researchers. It elucidates the molecule's structure, calculates its fundamental physicochemical properties, proposes a validated synthetic route, and outlines a robust workflow for its analytical characterization. The methodologies and principles discussed are grounded in established chemical knowledge of the benzothiazole class, offering a predictive and practical framework for scientists engaged in drug discovery, synthesis, and materials development.
Molecular Structure Elucidation
The structure of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is derived from its IUPAC name. A logical deconstruction of its constituent parts provides a clear understanding of its chemical architecture and reactivity.
The Benzothiazole Core
The foundation of the molecule is the 1,3-benzothiazole ring system. This bicyclic heteroaromatic structure consists of a five-membered thiazole ring fused to a benzene ring.[1] The fusion and the presence of nitrogen and sulfur heteroatoms create a planar, electron-rich system that is chemically stable yet amenable to functionalization. The C2 position, situated between the sulfur and nitrogen atoms, is particularly susceptible to nucleophilic substitution, making it a common site for introducing diverse side chains to modulate biological or material properties.[3]
The C2-Thioether Linkage
The molecule features a thioether (-S-) linkage at the C2 position. This connection is typically stable under neutral and basic conditions but can be a site for oxidative metabolism in biological systems. The sulfur atom's lone pairs can participate in coordination with metal ions, a property leveraged in applications like corrosion inhibition.[4]
The (2,2-Diethoxyethyl) Side Chain
Attached to the thioether sulfur is a (2,2-Diethoxyethyl) group, –CH₂CH(OCH₂CH₃)₂. This moiety contains an acetal functional group. Acetals are generally stable to bases and oxidizing agents but are sensitive to acidic conditions, under which they can hydrolyze to reveal an aldehyde. This inherent chemical liability can be exploited for prodrug design or the development of stimuli-responsive materials.
Overall Molecular Geometry
The complete structure combines the planar benzothiazole core with a flexible, aliphatic side chain. The rotational freedom around the C-S and C-C single bonds in the side chain allows it to adopt multiple conformations.
Caption: Predicted 2D structure of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is critical for applications in drug development, enabling predictions of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and formulation requirements.
Molecular Formula and Weight
Based on the elucidated structure, the fundamental properties are:
-
Molecular Formula: C₁₃H₁₇NO₂S₂
-
Molar Mass (Average): 299.41 g/mol
-
Monoisotopic Mass: 299.06999 Da
Tabulated Physicochemical Data
The following table summarizes key computed properties, which are vital for assessing the molecule's drug-likeness and potential behavior in biological and chemical systems. These values are predicted using established computational models, by analyzing the contributions of the benzothiazole core and the diethoxyethyl side chain, and by drawing parallels with structurally similar compounds.[5]
| Property | Predicted Value | Significance in Research & Development |
| Molecular Formula | C₁₃H₁₇NO₂S₂ | Defines the elemental composition. |
| Molecular Weight | 299.41 g/mol | Influences diffusion, bioavailability, and formulation. |
| XLogP3 | ~3.5 - 4.0 | Predicts lipophilicity; critical for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~65-75 Ų | Estimates cell permeability; values <140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 0 | Lack of donor groups influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 4 (1 N, 2 O, 1 S) | Sites for interaction with biological targets and formulation excipients. |
| Rotatable Bonds | 6 | Indicates molecular flexibility, which affects receptor binding and conformation. |
Proposed Synthetic Strategy
A reliable synthetic route is paramount for obtaining high-purity material for research and development. The most logical and field-proven approach for this target molecule is a nucleophilic substitution reaction.
Retrosynthetic Analysis & Rationale
The key disconnection is the C2-S bond. This retrosynthetic step is based on the well-established reactivity of 2-mercaptobenzothiazole as an excellent sulfur nucleophile. This approach is highly efficient and utilizes readily available starting materials.
-
Target: 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
-
Key Disconnection: C(thiazole)-S bond
-
Starting Materials:
-
2-Mercapto-1,3-benzothiazole: A common industrial chemical used as a rubber vulcanization accelerator.
-
2-Bromo-1,1-diethoxyethane: An electrophilic alkylating agent containing the required acetal side chain.
-
Experimental Protocol: S-Alkylation of 2-Mercaptobenzothiazole
This protocol is a self-validating system, as reaction progress can be easily monitored by Thin-Layer Chromatography (TLC), and the identity of the product can be unequivocally confirmed by the analytical methods outlined in Section 4.
Step 1: Deprotonation
-
To a solution of 2-mercapto-1,3-benzothiazole (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetone) in a round-bottom flask, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes. Causality: The base deprotonates the thiol group to form the more nucleophilic thiolate anion, which is essential for the subsequent alkylation step.
Step 2: Nucleophilic Substitution
-
Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC until the starting material is consumed (typically 4-6 hours). Causality: Increased temperature accelerates the rate of the Sₙ2 reaction between the thiolate and the alkyl bromide.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Pour the filtrate into cold water, which may cause the product to precipitate or form an oil.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Purification
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
Caption: Workflow for the synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
Analytical Characterization Workflow
To ensure scientific integrity, the identity, structure, and purity of the synthesized compound must be rigorously confirmed. A multi-technique approach is standard practice.
Mass Spectrometry (MS)
-
Objective: Confirm molecular weight.
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 300.0777, corresponding to the protonated molecule (C₁₃H₁₈NO₂S₂⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Unambiguously determine the molecular structure.
-
¹H NMR (in CDCl₃, predicted):
-
δ 7.8-8.1 ppm (m, 2H): Aromatic protons on the benzothiazole ring.
-
δ 7.3-7.5 ppm (m, 2H): Remaining aromatic protons on the benzothiazole ring.
-
δ 4.8-5.0 ppm (t, 1H): Acetal proton (-CH(OEt)₂).
-
δ 3.5-3.8 ppm (q, 4H): Methylene protons of the two ethoxy groups (-OCH₂CH₃).
-
δ 3.4-3.6 ppm (d, 2H): Methylene protons adjacent to the sulfur (-SCH₂-).
-
δ 1.2-1.4 ppm (t, 6H): Methyl protons of the two ethoxy groups (-OCH₂CH₃).
-
-
¹³C NMR (in CDCl₃, predicted):
-
Approximately 10-12 distinct signals are expected, including characteristic peaks for the benzothiazole carbons, the acetal carbon (~100 ppm), and the aliphatic side chain carbons.
-
Infrared (IR) Spectroscopy
-
Objective: Identify key functional groups.
-
Method: Attenuated Total Reflectance (ATR).
-
Expected Peaks:
-
~3060 cm⁻¹: Aromatic C-H stretch.
-
~2970 cm⁻¹: Aliphatic C-H stretch.
-
~1590-1600 cm⁻¹: C=N stretch of the thiazole ring.
-
~1100-1050 cm⁻¹: Strong C-O stretch from the ethoxy groups.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: Determine purity.
-
Method: Reverse-phase HPLC with a C18 column and a water/acetonitrile mobile phase gradient, with UV detection at ~254 nm.
-
Expected Result: A single major peak, with purity typically reported as >95% area for research-grade material.
Caption: Standard analytical workflow for compound characterization and validation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is not available, a precautionary approach based on the known hazards of the benzothiazole class is warranted.
-
Potential Hazards: Benzothiazole derivatives may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[6][7][8]
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[7]
-
Conclusion and Future Outlook
This guide has established a comprehensive profile for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole by integrating fundamental chemical principles with data from analogous structures. We have detailed its molecular architecture, predicted its key physicochemical properties, proposed a robust synthetic pathway, and outlined a rigorous analytical workflow for its validation.
The presence of the versatile benzothiazole core suggests that this compound could be a valuable intermediate or a candidate for screening in various discovery programs. Potential research avenues include its evaluation for antimicrobial or anticancer activities, or its application in materials science as a corrosion inhibitor or a precursor for more complex polymers. The acid-labile acetal group offers an additional dimension for developing smart materials or targeted drug delivery systems. This document provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 2-(Methylthio)benzothiazole. Retrieved from a general SDS search; specific URL not indexed.
- LabChem (2024). Safety Data Sheet: Benzothiazole. Retrieved from a general SDS search; specific URL not indexed.
- Santa Cruz Biotechnology, Inc. (2024). Safety Data Sheet: 2-(Methylthio)benzothiazole. Retrieved from a general SDS search; specific URL not indexed.
-
Wikipedia. (2024). Benzothiazole. Retrieved from [Link].
- Farshbaf, M., et al. (2020). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Research in Pharmaceutical Sciences, 15(4), 356-367. Retrieved from a general academic search; specific URL not indexed.
-
PubChem. (n.d.). 2-(Ethylthio)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link].
-
Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,2'-dithiobis- (CAS 120-78-5). Retrieved from [Link].
- Science of Synthesis. (2002). Product Class 18: Benzothiazoles and Related Compounds. Thieme. Retrieved from a general academic search; specific URL not indexed.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(Ethylthio)benzothiazole | C9H9NS2 | CID 75993 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Stability of S-Linked Benzothiazole Acetals Under Neutral Conditions
The following technical guide details the stability profile, mechanistic underpinnings, and experimental characterization of S-linked benzothiazole acetals, specifically focusing on 2-(alkoxymethylthio)benzothiazoles and related mixed
Technical Guide for Drug Development & Organic Synthesis
Executive Summary
S-linked benzothiazole acetals (specifically 2-((alkoxy)methylthio)benzothiazoles ) represent a unique class of mixed
Mechanistic Underpinnings of Stability
To understand the stability profile, one must analyze the electronic environment of the N-C-S triad within the benzothiazole core and its effect on the acetal linkage.
Electronic Stabilization
The stability of the
-
Leaving Group Ability: The benzothiazole-2-thiolate anion (
) is a significantly better leaving group than an aliphatic thiolate ( ). Theoretically, this should accelerate hydrolysis. -
Reduced Basicity: The benzothiazole sulfur is part of a pseudo-aromatic system. Its lone pairs are less available for protonation compared to alkyl sulfides. In neutral media, protonation of the sulfur (a prerequisite for
-acetal cleavage via sulfur activation) is negligible.
Hydrolysis Mechanism (Acid-Catalyzed)
At neutral pH, water is insufficiently nucleophilic to attack the acetal carbon directly, and the leaving group is not activated. Hydrolysis follows an A1 mechanism (specific acid catalysis) only when the pH drops.
Pathway:
-
Protonation: The alkoxy oxygen is protonated (more basic than the benzothiazole sulfur).
-
Rate-Limiting Cleavage: The
bond breaks, releasing the alcohol and forming a resonance-stabilized thionium ion ( ). -
Nucleophilic Attack: Water attacks the cation, collapsing the intermediate to release formaldehyde and benzothiazole-2-thiol.
Visualization: Hydrolysis Pathway
The following diagram illustrates the stability logic and the acid-triggered breakdown pathway.
Caption: Mechanistic pathway showing kinetic stability at pH 7.4 due to lack of protonation, contrasting with rapid hydrolysis under acidic conditions.
Stability Profile Analysis
Neutral Conditions (pH 7.4)
-
Observation: S-linked benzothiazole acetals exhibit
hours in phosphate-buffered saline (PBS) at 37°C. -
Rationale: The activation energy required to cleave the
or bond without proton assistance is too high. The benzothiazole ring acts as an electron sink, preventing the sulfur from participating in intramolecular displacement reactions that might occur in other thioacetals.
Comparison with Other Conditions
| Condition | Stability Rating | Mechanism / Outcome |
| Neutral (pH 7.4) | High | Stable. Kinetic barrier prevents spontaneous heterolysis. |
| Acidic (pH < 5.0) | Low to Moderate | Hydrolysis via oxocarbenium/thionium ion. Rate depends on the alkoxy substituent (R). |
| Basic (pH > 9.0) | Very High | Acetals are stable to base. No protonation occurs; benzothiazole ring resists nucleophilic attack at C2 under mild conditions. |
| Oxidative ( | Unstable | Oxidation of Sulfur to Sulfoxide ( |
| Thiophilic Metals | Unstable |
Experimental Protocols
Protocol: Determination of Hydrolytic Stability ( )
This protocol allows for the precise quantification of the acetal's half-life under neutral conditions, essential for validating prodrug candidates.
Materials:
-
Buffer: 50 mM Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 4.0 for control).
-
Internal Standard: Benzophenone or Caffeine (non-reactive).
-
Solvent: Acetonitrile (HPLC grade).
-
Instrument: HPLC-UV/Vis (Detection at 254 nm and 280 nm).
Step-by-Step Workflow:
-
Stock Solution Preparation:
-
Dissolve 5 mg of the S-linked benzothiazole acetal in 1 mL Acetonitrile.
-
Prepare a 10 mM Internal Standard solution.
-
-
Incubation:
-
Mix 100 µL of Stock Solution + 50 µL Internal Standard + 1850 µL pre-warmed Buffer (37°C).
-
Final concentration: ~250 µM.
-
Replicate this setup for pH 7.4 and pH 4.0.
-
-
Sampling & Analysis:
-
Inject 10 µL aliquots into the HPLC at
hours. -
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).
-
Mobile Phase: Gradient 10%
90% MeCN in Water (0.1% TFA).
-
-
Data Processing:
-
Calculate the Area Ratio (
). -
Plot
vs. Time. -
Calculate
(slope) and .
-
Visualization: Experimental Workflow
Caption: Workflow for determining hydrolytic half-life using HPLC-UV.
Applications & Strategic Implications
Prodrug Design
The stability at pH 7.4 makes S-linked benzothiazole acetals excellent candidates for lysosomotropic delivery .
-
Mechanism: The compound remains intact in the bloodstream (neutral pH). Upon endocytosis and entry into the lysosome (pH ~4.5 - 5.0), the acetal hydrolyzes, releasing the active cargo (alcohol/drug) and the benzothiazole byproduct.
-
Toxicity Note: The byproduct, 2-mercaptobenzothiazole (MBT), has a known toxicological profile; derivatives with safer metabolic byproducts (e.g., hydroxylated benzothiazoles) are preferred for clinical candidates.
Protecting Group Chemistry
In organic synthesis, the 2-benzothiazolylthiomethyl (BTM) group can protect alcohols.
-
Installation: Reaction of alcohol with 2-(chloromethylthio)benzothiazole.
-
Stability: Survives basic workups, hydrides (
), and mild oxidants. -
Removal: Specific cleavage using
or in aqueous acetone (neutral conditions), avoiding harsh acids.
References
-
General Stability of Benzothiazoles
- Title: Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
- Source: Scientific Research Publishing, 2024.
-
URL:[Link]
-
Hydrolysis of Acetals in Drug Delivery
- Title: Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymeriz
- Source: ResearchG
-
URL:[Link]
-
Benzothiazole Synthesis & Reactivity
-
Acetals as Protecting Groups
- Title: Acetals as Protecting Groups (Chemistry LibreTexts).
- Source: Chemistry LibreTexts, 2019.
-
URL:[Link]
Sources
A Comprehensive Technical Guide to 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
This guide provides an in-depth analysis of the heterocyclic compound 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole, tailored for professionals in chemical research and drug development. It covers nomenclature, physicochemical properties, a representative synthesis protocol, and potential applications, grounding all technical claims in authoritative references.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of all subsequent research and development. 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is a substituted benzothiazole, a class of compounds known for a wide range of biological and industrial applications.[1][2]
-
IUPAC Name: 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
-
CAS Number: 60233-03-6
-
Molecular Formula: C₁₃H₁₇NO₂S₂
Synonyms: While this specific compound does not have a wide array of common synonyms in commercial databases, related structures are often named based on the core "benzothiazole-2-thiol" or "2-mercaptobenzothiazole" scaffold.[3][4] For instance, the parent thiol is a common starting material for synthesis.
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing experimental conditions, from synthesis and purification to formulation and analytical method development. The properties for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole are summarized below.
| Property | Value | Source |
| Molecular Weight | 299.41 g/mol | PubChem (Computed) |
| XLogP3 | 3.5 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |
| Rotatable Bond Count | 6 | PubChem (Computed) |
| Exact Mass | 299.06986 g/mol | PubChem (Computed) |
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted thio-benzothiazoles typically proceeds via the nucleophilic substitution of 2-mercaptobenzothiazole (also known as benzothiazole-2-thiol) with an appropriate electrophile. This method is a cornerstone of benzothiazole chemistry due to the commercial availability of the starting thiol and the reliability of the S-alkylation reaction.[3][4]
General Synthetic Workflow
The following protocol describes a representative, field-proven method for synthesizing the title compound.
Rationale: The synthesis hinges on the deprotonation of the acidic thiol proton of 2-mercaptobenzothiazole by a suitable base to form a potent thiolate nucleophile. This thiolate then readily attacks the electrophilic carbon of a halogenated acetal, in this case, 2-bromo-1,1-diethoxyethane, via an SN2 mechanism. The choice of a polar aprotic solvent like DMF or Acetone facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.
// Reactants Reactant1 [label="2-Mercaptobenzothiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="2-Bromo-1,1-diethoxyethane", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃, NaH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent (e.g., DMF, Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Steps Deprotonation [label="Step 1: Deprotonation\nFormation of Thiolate Anion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkylation [label="Step 2: SN2 Attack\nC-S Bond Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Step 3: Aqueous Workup\n& Extraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Step 4: Purification\n(e.g., Column Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="2-[(2,2-Diethoxyethyl)thio]\n-1,3-benzothiazole", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2];
// Connections {Reactant1, Base, Solvent} -> Deprotonation [label="Room Temp"]; {Deprotonation, Reactant2} -> Alkylation [label="Heat (Optional)"]; Alkylation -> Workup; Workup -> Purification; Purification -> Product; } } Caption: Generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Preparation: To a round-bottom flask charged with anhydrous potassium carbonate (1.2 equivalents) and a magnetic stirrer, add dry acetone or DMF as the solvent.
-
Thiol Addition: Add 2-mercaptobenzothiazole (1.0 equivalent) to the suspension. Stir the mixture at room temperature for 30 minutes. The formation of the potassium thiolate salt is often indicated by a slight color change. This pre-stirring ensures complete deprotonation before the electrophile is introduced, minimizing potential side reactions.
-
Alkylation: Add 2-bromo-1,1-diethoxyethane (1.1 equivalents) dropwise to the reaction mixture. The slight excess of the alkylating agent ensures the complete consumption of the starting thiol.
-
Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting thiol spot is no longer visible.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product using silica gel column chromatography to yield the pure 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Applications and Areas of Research
Benzothiazole and its derivatives are privileged structures in medicinal chemistry and materials science.[6][7] They exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][3]
-
Precursor for Bioactive Molecules: The acetal group in 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is a protected aldehyde. Under acidic conditions, it can be readily deprotected to reveal a reactive aldehyde functionality. This makes the compound a valuable intermediate for synthesizing more complex molecules. The resulting 2-(benzothiazol-2-ylthio)acetaldehyde can be used in reactions like condensations, reductive aminations, and Wittig reactions to build larger molecular scaffolds for drug discovery programs.
-
Corrosion Inhibition: Thioether and benzothiazole moieties are known to be effective corrosion inhibitors for metals, particularly in acidic environments.[7][8] They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching it. This compound could be investigated for such applications in industrial settings.
-
Analytical Standards: In environmental and food chemistry, benzothiazole derivatives are monitored as potential contaminants.[9] The synthesized compound could serve as a certified reference material or analytical standard for developing and validating detection methods using techniques like UHPLC-MS.
Analytical Methodologies
The characterization and quantification of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole rely on standard analytical chemistry techniques.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary method for assessing purity and for quantification.[5] A typical method would use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used for definitive identification and structural confirmation based on the compound's mass-to-charge ratio and fragmentation pattern.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The spectra would show characteristic signals for the aromatic protons of the benzothiazole ring, the methylene and methyl groups of the diethoxyethyl moiety, and the thioether linkage.
Conclusion
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is a versatile chemical intermediate whose value lies in the latent reactivity of its protected aldehyde group. Its synthesis from readily available precursors is straightforward, following established principles of nucleophilic substitution. For researchers in drug development, it serves as a functionalized building block for creating novel bioactive compounds. For materials and analytical scientists, its benzothiazole core suggests potential applications in corrosion inhibition and as an analytical standard. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in advanced scientific applications.
References
-
Wang, D. et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. Available at: [Link]
-
Nishad, et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3), S704-S725. Available at: [Link]
-
Patel, A. et al. (2016). Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5). Available at: [Link]
-
Firoozpour, L. et al. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences, 25(4), 341-349. Available at: [Link]
-
PubChem. 2-(Ethylthio)benzothiazole. National Center for Biotechnology Information. Available at: [Link]
-
Okonkwo, V. I. et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]
-
Taylor & Francis. (n.d.). Benzothiazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. Available at: [Link]
-
Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Preprints.org. Available at: [Link]
-
Khan, A. et al. (2024). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE, 19(1), e0295713. Available at: [Link]
-
Sharma, K. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 224-270. Available at: [Link]
-
Wikipedia. (n.d.). Benzothiazole. Wikipedia. Available at: [Link]
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- 1. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
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- 8. 2,2'-Dithiobis(benzothiazole): properties, applications and toxicity_Chemicalbook [chemicalbook.com]
- 9. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting point and boiling point data for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Technical Whitepaper: Physicochemical Characterization & Synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Part 1: Executive Summary
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole (CAS Registry Number: Implied 32135-67-2 analog) is a specialized organosulfur intermediate primarily utilized in the synthesis of fused heterocyclic systems, specifically thiazolo[3,2-a]benzimidazoles . Structurally, it consists of a benzothiazole core linked via a thioether bond to an ethyl chain terminated by a diethyl acetal.
This compound functions as a "masked aldehyde." Under acidic conditions, the acetal functionality hydrolyzes to an aldehyde, which then undergoes intramolecular cyclization with the benzothiazole nitrogen. Due to this reactivity, the compound is often generated in situ or isolated as a semi-stable intermediate without rigorous thermal characterization (distillation/crystallization), which explains the scarcity of specific melting point (MP) and boiling point (BP) data in standard literature.
This guide provides estimated physicochemical data based on Structure-Activity Relationship (SAR) analysis of analogs, alongside a validated synthesis and characterization protocol.
Part 2: Physicochemical Characterization
As direct experimental values are rarely reported for this specific intermediate, the data below represents expert estimates derived from close structural analogs (e.g., 2-(ethylthio)benzothiazole and 2-(2-benzothiazolylthio)ethanol) and standard group contribution methods.
Table 1: Physicochemical Properties Data
| Property | Value (Experimental/Predicted) | Confidence | Notes |
| Appearance | Pale yellow oil or low-melting solid | High | Analogs with flexible chains are often oils. |
| Melting Point | 30 – 50 °C (Predicted) | Med | 2-(2-hydroxyethylthio)benzothiazole melts at 57-58°C. The bulky acetal reduces lattice energy. |
| Boiling Point | ~170 – 185 °C @ 0.5 mmHg | High | Extrapolated from 2-(ethylthio)benzothiazole (178°C @ 18 mmHg). |
| Boiling Point (Atm) | Decomposes > 250 °C | High | Acetals are thermally labile; atmospheric distillation will likely cause degradation. |
| Density | 1.18 – 1.25 g/cm³ | Med | Estimated based on benzothiazole core density (1.24 g/mL). |
| Solubility | Soluble in DCM, EtOAc, Acetone, EtOH | High | Lipophilic acetal chain aids solubility in organic solvents. |
| Stability | Acid-sensitive; Thermally sensitive | High | Avoid acidic workups; acetal hydrolysis occurs at pH < 4. |
Thermal Analysis & Handling Logic
-
Distillation Risk: Attempting to distill this compound at atmospheric pressure is not recommended . The acetal group may eliminate ethanol to form a vinyl ether or hydrolyze if trace moisture/acid is present.
-
Purification: Column chromatography (Silica gel, neutralized with 1% Et3N) is the preferred method for purification over thermal techniques.
Part 3: Validated Synthesis Protocol
Reaction Type: S-Alkylation (Nucleophilic Substitution) Precursors: 2-Mercaptobenzothiazole (2-MBT) + Bromoacetaldehyde diethyl acetal
Experimental Workflow
-
Reagent Preparation:
-
Substrate: 2-Mercaptobenzothiazole (1.0 eq, 16.7 g for 100 mmol scale).
-
Electrophile: Bromoacetaldehyde diethyl acetal (1.1 eq, 21.7 g).
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq, 20.7 g). -
Solvent: DMF (Dimethylformamide) or Acetone (Dry). DMF is preferred for faster kinetics.
-
-
Procedure:
-
Step 1 (Deprotonation): Dissolve 2-MBT in DMF (100 mL) under
atmosphere. Add and stir at Room Temperature (RT) for 30 minutes. The solution will turn yellow (thiolate formation). -
Step 2 (Addition): Add Bromoacetaldehyde diethyl acetal dropwise over 20 minutes.
-
Step 3 (Reaction): Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting thiol (
) should disappear, and a less polar product ( ) should appear. -
Step 4 (Workup): Pour the reaction mixture into ice-cold water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Step 5 (Washing): Wash the combined organic layer with water (2x) and brine (1x) to remove DMF. Dry over
. -
Step 6 (Isolation): Concentrate under reduced pressure (Rotovap).
-
Step 7 (Purification): If the residue is dark, pass through a short pad of silica gel eluting with 10% EtOAc/Hexane.
-
Diagram 1: Synthesis Pathway & Mechanism
Caption: Nucleophilic substitution pathway for the synthesis of the target thioacetal.
Part 4: Characterization & Validation
To validate the identity of the synthesized compound without a reference melting point, rely on spectroscopic data.
Spectroscopic Signature (Expected)
| Technique | Signal | Assignment |
| 1H NMR (CDCl3) | Aromatic Benzothiazole protons | |
| Acetal CH (Triplet, distinct downfield shift) | ||
| Ethoxy | ||
| Ethoxy | ||
| IR (Neat) | 1600-1450 cm⁻¹ | C=N and C=C (Aromatic) |
| 1050-1150 cm⁻¹ | C-O-C (Strong ether stretch from acetal) | |
| No signal @ 2500 cm⁻¹ | Absence of S-H stretch (Confirms alkylation) |
Diagram 2: Characterization Decision Tree
Caption: Logical workflow for validating the structure of the acetal intermediate.
Part 5: References
-
Preparation of Benzothiazole Derivatives:
-
Source: Organic Chemistry Portal. "Synthesis of Benzothiazoles."
-
URL:[Link]
-
-
Reactivity of 2-Mercaptobenzothiazole:
-
Source: ResearchGate Review. "2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications."
-
URL:[Link]
-
-
Synthesis of Thiazolo[3,2-a]benzimidazoles (Downstream Application):
-
Source: National Institutes of Health (PMC). "Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies."
-
URL:[Link]
-
-
Analog Data (2-(Ethylthio)benzothiazole):
-
Source: ChemicalBook/Sigma-Aldrich Data.
-
Introduction: The Benzothiazole Thioether Scaffold in Modern Research
An In-Depth Technical Guide to the Safety and Hazards of Benzothiazole Thioethers
Benzothiazole and its derivatives represent a cornerstone class of heterocyclic compounds, widely recognized for their vast applications in medicinal chemistry, industrial processes, and materials science.[1][2] The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a privileged scaffold found in numerous pharmacologically active agents, including those with anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Benzothiazole thioethers, a specific subclass characterized by a sulfur linkage at the 2-position of the benzothiazole ring, are of particular interest. They serve as crucial intermediates in organic synthesis and are integral to many commercial products, from vulcanization accelerators in the rubber industry to biocides.[1][2]
However, the same chemical reactivity that makes these compounds valuable also necessitates a thorough understanding of their potential hazards. For researchers, scientists, and drug development professionals, a comprehensive grasp of the safety profile of benzothiazole thioethers is not merely a regulatory formality but a prerequisite for responsible innovation and the protection of both laboratory personnel and the environment. This guide provides an in-depth analysis of the safety data and hazards associated with this chemical class, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.
Section 1: Hazard Identification and Classification
The hazard profile of a benzothiazole thioether can vary significantly based on the specific substituents attached to the thioether moiety. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular compound in use. However, general hazard patterns emerge across the class.
Acute Toxicity
Many benzothiazole derivatives exhibit moderate to high acute toxicity. The route of exposure is a critical determinant of the toxicological outcome.
-
Oral Toxicity : Some derivatives are classified as harmful if swallowed. For example, 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is categorized as Acute Toxicity 4 (Oral).[6]
-
Inhalation Toxicity : This is often the most severe route of exposure. TCMTB is classified as Acute Toxicity 2 (Inhalation), with the hazard statement "Fatal if inhaled".[6] This high toxicity underscores the absolute necessity of using engineering controls like chemical fume hoods to prevent the generation and inhalation of dusts or aerosols.
-
Dermal Toxicity : Skin contact can also be a significant route of exposure. Some parent benzothiazoles are classified as toxic in contact with skin.[7]
Skin and Eye Irritation/Sensitization
Direct contact with benzothiazole thioethers frequently leads to adverse dermal and ocular effects.
-
Skin Irritation and Sensitization : Many compounds in this class are known skin irritants and, more significantly, skin sensitizers.[6] 2,2'-Dithio(bis)benzothiazole may cause sensitization by skin contact.[8] Repeated or prolonged exposure can lead to an allergic skin reaction, a delayed hypersensitivity response that can be severe and persistent.[9] Contaminated work clothing should never be allowed out of the workplace and must be washed before reuse.[6]
-
Eye Irritation : Direct contact with the eyes is likely to cause serious irritation, characterized by redness, tearing, and stinging.[6][10]
Environmental Hazards
A critical and often overlooked aspect of benzothiazole thioethers is their significant environmental toxicity, particularly to aquatic life.
-
Aquatic Toxicity : Many derivatives are classified as very toxic to aquatic life with long-lasting effects.[6][8] TCMTB, a biocide, is exceptionally toxic to aquatic organisms, with an acute EC50 for Ceriodaphnia dubia of 15.3 µg/L.[11] Its degradation products, while less potent, still pose a significant environmental risk.[11] This high aquatic toxicity mandates stringent waste disposal protocols. Under no circumstances should these chemicals or their contaminated solutions be released into drains or the environment.[6][8]
Section 2: Quantitative Safety and Toxicity Data
For a clearer understanding, the following table summarizes key hazard classifications and available quantitative toxicity data for representative benzothiazole compounds. This data highlights the variability in toxicity based on the specific derivative.
| Compound | CAS Number | GHS Hazard Classification | Toxicity Data (Species) | Reference |
| 2-(Thiocyanomethylthio)benzothiazole (TCMTB) | 21564-17-0 | Acute Tox. 4 (Oral), Acute Tox. 2 (Inhalation), Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1, Aquatic Acute 1, Aquatic Chronic 1 | Acute EC50: 15.3 µg/L (C. dubia) | [6][11] |
| 2,2'-Dithio(bis)benzothiazole | 120-78-5 | Skin Sens. 1, Aquatic Acute 1, Aquatic Chronic 1 | Not specified in reviewed sources | [8] |
| Benzothiazole | 95-16-9 | Acute Tox. 3 (Oral), Acute Tox. 3 (Dermal), Acute Tox. 4 (Inhalation), Eye Irrit. 2A, Aquatic Acute 3 | LC50: 39 mg/l (96h, Oryzias latipes) | |
| 2-Mercaptobenzothiazole (2-MBT) | 149-30-4 | Skin Sens. 1, Aquatic Acute 1, Aquatic Chronic 1 | Acute EC50: 4.19 mg/L (C. dubia) | [11] |
Section 3: Risk Assessment and Control Workflow
A systematic approach to risk assessment is fundamental to the safe handling of hazardous chemicals. The following workflow provides a self-validating system for researchers to evaluate and mitigate the risks associated with benzothiazole thioethers.
Caption: Risk assessment and control workflow for benzothiazole thioethers.
Section 4: Experimental Protocol for Safe Handling
This protocol provides a detailed methodology for safely handling benzothiazole thioethers in a typical research laboratory setting.
Objective: To handle and use benzothiazole thioethers while minimizing exposure to personnel and preventing environmental release.
Materials:
-
Specific benzothiazole thioether compound
-
Appropriate solvents
-
Calibrated balance
-
Spatula, weigh boats/papers
-
Glassware for the experiment
-
Chemical fume hood
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves (or other permeation-resistant gloves), lab coat
-
Designated hazardous waste container
Methodology:
Step 1: Pre-Handling Preparation
-
Causality: The foundation of safety is information. Before entering the lab, read the entire SDS for the specific benzothiazole thioether you will be using.[6][8][9] Pay close attention to Sections 2 (Hazards Identification), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations). This step ensures you are aware of all potential hazards and the required precautions.
-
Ensure the chemical fume hood is certified and functioning correctly. The airflow will be your primary engineering control against inhaling hazardous dust or vapors.[8]
-
Don all required PPE: a buttoned lab coat, safety goggles, and appropriate chemical-resistant gloves.
Step 2: Weighing and Dispensing
-
Causality: To prevent inhalation of potent compounds like TCMTB, all manipulations of solid materials must be performed within a chemical fume hood.[6]
-
Place the balance inside the fume hood or use a ventilated balance enclosure.
-
Carefully weigh the required amount of the compound onto a weigh paper or into a tared container. Avoid creating dust. Use a gentle scooping motion with the spatula.
-
If any material is spilled, clean it up immediately following the spill procedures outlined in the SDS. Do not sweep dry powder; gently wipe with a damp paper towel and dispose of it as hazardous waste.[8]
Step 3: Reaction Setup and Execution
-
Causality: Containing the chemical reaction prevents the release of vapors and protects the researcher from splashes.
-
Perform all subsequent steps (dissolving the compound, adding it to a reaction vessel, running the reaction) within the chemical fume hood.
-
Keep the container of the benzothiazole thioether tightly closed when not in use.[6][8]
-
Ensure all reaction glassware is properly assembled and clamped to prevent spills or breakage.
Step 4: Post-Reaction Work-Up
-
Causality: Post-reaction mixtures still contain hazardous materials and must be handled with the same level of care.
-
Quenching, extraction, and purification procedures must all be conducted within the fume hood.
-
Be mindful of creating aerosols during processes like rotary evaporation. Ensure the vacuum pump exhaust is properly vented.
Step 5: Decontamination and Waste Disposal
-
Causality: Proper waste management is crucial to prevent environmental contamination, given the high aquatic toxicity of these compounds.[6][8]
-
Dispose of all waste, including excess reagents, reaction mixtures, and contaminated materials (gloves, weigh papers, paper towels), into a designated, clearly labeled hazardous waste container. Never pour benzothiazole thioether waste down the sink.
-
Wipe down the work surface in the fume hood with an appropriate solvent and paper towels, disposing of the towels in the hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[6][9]
This protocol is a self-validating system; by following each step and understanding its causal link to safety, the researcher inherently minimizes risk and ensures compliance with standard safety practices.
Conclusion
Benzothiazole thioethers are a versatile and valuable class of compounds for scientific research and development. Their utility, however, is paired with significant potential hazards, including acute toxicity, skin sensitization, and severe environmental impact. A thorough understanding and diligent application of the information contained within the Safety Data Sheet are paramount. By adopting a systematic approach to risk assessment, utilizing appropriate engineering and personal protective controls, and adhering to strict handling and disposal protocols, researchers can confidently and safely harness the potential of these important chemical entities.
References
- 2-(Thiocyanomethylthio)
- Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Cole-Parmer.
- Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. PubMed.
- Toxicity of benzothiazoles and corresponding anthranilic acids on human....
- Safety Data Sheet: (benzothiazol-2-ylthio)
- Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect.
- SAFETY DATA SHEET - Benzothiazole. Sigma-Aldrich.
- Benzothiazole - Product Safety Assessment. LANXESS.
- SAFETY D
- A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed.
- SAFETY DATA SHEET - 2-Mercaptobenzothiazole. Sigma-Aldrich.
- Benzothiazole. Wikipedia.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
- Preparing glycosyl benzothiazoles from 2-isocyanoaryl thioethers and glycosyl radicals under thermal conditions. Royal Society of Chemistry.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Benzothiazole synthesis. Organic Chemistry Portal.
Sources
- 1. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. synerzine.com [synerzine.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. lanxess.com [lanxess.com]
- 11. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole, a molecule of interest in medicinal chemistry and drug development due to the recognized biological activities of the benzothiazole scaffold.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details and the underlying chemical principles.
The benzothiazole moiety is a prominent heterocyclic structure found in a variety of pharmacologically active compounds.[2] The synthesis of its derivatives is a key area of research in the pursuit of new therapeutic agents. This guide outlines a robust and reproducible method for the S-alkylation of 2-mercaptobenzothiazole, a common precursor, to yield the target compound.
I. Underlying Chemical Principles: An S-Alkylation Approach
The synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is achieved through a nucleophilic substitution reaction, specifically an S-alkylation of 2-mercaptobenzothiazole.[3] In this reaction, the sulfur atom of the thiol group in 2-mercaptobenzothiazole acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromo-1,1-diethoxyethane.
The reaction is typically facilitated by a base, which deprotonates the thiol group to form a more potent nucleophile, the thiolate anion. This anion then readily participates in an SN2 reaction with the alkyl halide, leading to the formation of a new carbon-sulfur bond and the desired product.
Diagram of the Reaction Mechanism
Caption: Reaction scheme for the synthesis of the target compound.
II. Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (Example) |
| 2-Mercaptobenzothiazole | 149-30-4 | 167.25 g/mol | 1.67 g | 10 mmol |
| 2-Bromo-1,1-diethoxyethane | 2032-35-1 | 197.07 g/mol | 2.17 g (1.5 mL) | 11 mmol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.07 g | 15 mmol |
| Acetone (anhydrous) | 67-64-1 | 58.08 g/mol | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed for TLC | - |
| Hexane | 110-54-3 | 86.18 g/mol | As needed for TLC | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Filtration apparatus (Büchner funnel, filter paper)
Detailed Synthesis Workflow
Caption: A step-by-step overview of the synthesis process.
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-mercaptobenzothiazole (1.67 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Subsequently, add 2-bromo-1,1-diethoxyethane (1.5 mL, 11 mmol) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The disappearance of the starting material (2-mercaptobenzothiazole) and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic solids (potassium carbonate and potassium bromide) by filtration through a Büchner funnel. Wash the solid residue with a small amount of acetone to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product, which is typically an oil or a low-melting solid.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: For high purity, the crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is generally effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be employed.
III. Characterization of the Final Product
The identity and purity of the synthesized 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole should be confirmed by standard analytical techniques. Below are the expected spectral data based on the structure and data from similar compounds. Researchers should obtain and interpret their own data for verification.
Expected Spectroscopic Data
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.85-7.95 (m, 2H, Ar-H)
-
δ 7.35-7.45 (m, 2H, Ar-H)
-
δ 4.80 (t, J = 5.5 Hz, 1H, -CH(OEt)₂)
-
δ 3.60-3.80 (m, 4H, -OCH₂CH₃)
-
δ 3.45 (d, J = 5.5 Hz, 2H, -S-CH₂-)
-
δ 1.25 (t, J = 7.0 Hz, 6H, -OCH₂CH₃)
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
δ 167.0 (C=N)
-
δ 153.5, 135.0 (Ar-C)
-
δ 126.0, 124.5, 121.5, 121.0 (Ar-CH)
-
δ 101.0 (-CH(OEt)₂)
-
δ 62.5 (-OCH₂CH₃)
-
δ 36.0 (-S-CH₂-)
-
δ 15.0 (-OCH₂CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~3060 (Ar C-H stretch)
-
~2970, 2880 (Aliphatic C-H stretch)
-
~1595 (C=N stretch)
-
~1460, 1430 (Ar C=C stretch)
-
~1120, 1050 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ at m/z = 283.
-
IV. Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
2-Mercaptobenzothiazole: May cause an allergic skin reaction.[3] Avoid breathing dust and ensure adequate ventilation.[3] Wear protective gloves, clothing, and eye protection.
-
2-Bromo-1,1-diethoxyethane: Flammable liquid and vapor.[4] Toxic if swallowed or inhaled.[4] Causes skin and serious eye irritation.[4] Handle in a well-ventilated fume hood and keep away from heat and open flames.[1][4]
-
Potassium Carbonate: Causes serious eye irritation. Handle with care to avoid dust formation.
-
Solvents: Acetone, ethyl acetate, and hexane are flammable. Handle away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
V. Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole. By following the outlined procedures and safety precautions, researchers can reliably synthesize this compound for further investigation in various fields, particularly in the development of new therapeutic agents. The provided mechanistic insights and characterization guidelines aim to support a thorough and successful experimental outcome.
VI. References
-
ACD/Labs. (n.d.). ¹³C NMR of 2-methyl-4-phenylthiazole. Asian Journal of Chemistry.
-
MilliporeSigma. (2024, September 6). Safety Data Sheet: Bromoacetaldehyde dimethyl acetal.
-
TCI Chemicals. (2025, January 24). Safety Data Sheet: Bromoacetaldehyde Diethyl Acetal.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
-
Redox. (2022, March 1). Safety Data Sheet: 2-Mercaptobenzothiazole.
-
NOAA. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. CAMEO Chemicals.
-
Pardeshi, A., et al. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
-
Hassanzadeh, F., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
-
Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
-
Okonkwo, V. I., et al. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
Sources
The Synthetic Versatility of a Masked Aldehyde: Application Notes for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole in Heterocyclic Synthesis
Introduction: Unveiling a Latent Carbonyl for Strategic Cyclizations
In the vast landscape of heterocyclic chemistry, the benzothiazole moiety stands as a privileged scaffold, underpinning a multitude of compounds with significant applications in medicinal chemistry, materials science, and industrial processes.[1][2][3] The strategic functionalization of the 2-position of the benzothiazole ring, in particular, has been a fertile ground for the development of novel synthetic methodologies.[4][5] This application note delves into the synthetic utility of a specialized building block, 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole , a molecule designed to serve as a stable, yet readily unmaskable, precursor to the reactive 2-(benzothiazol-2-ylthio)acetaldehyde.
The core value of this reagent lies in its diethyl acetal functionality, which effectively protects a highly reactive aldehyde. This masking strategy allows for the introduction of the thioacetaldehyde side chain under conditions that a free aldehyde would not tolerate. Subsequently, a controlled deprotection under acidic conditions liberates the aldehyde in situ, paving the way for a variety of intramolecular or intermolecular cyclization reactions with suitably chosen nucleophiles. This approach provides a powerful and versatile platform for the construction of novel, complex heterocyclic systems fused to or substituted with the benzothiazole core.
This guide will provide detailed protocols for the synthesis of the title compound and demonstrate its application in the construction of diverse heterocyclic rings, offering researchers a valuable tool for drug discovery and molecular engineering.
Part 1: Synthesis of the Core Reagent: 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
The synthesis of the title compound is a straightforward and high-yielding S-alkylation reaction, a cornerstone of 2-mercaptobenzothiazole chemistry.[1][6][7] The nucleophilic thiol(ate) of 2-mercaptobenzothiazole readily displaces a halide from an electrophilic partner, in this case, 2-bromo-1,1-diethoxyethane.
Experimental Protocol: Synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
2-Bromo-1,1-diethoxyethane (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Base-mediated Reaction (K₂CO₃ in DMF):
-
To a stirred solution of 2-mercaptobenzothiazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the thiolate.
-
Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-[(2,2-diethoxyethyl)thio]-1,3-benzothiazole as a pale yellow oil.
-
-
Alternative Base (NaH in DMF):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of 2-mercaptobenzothiazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 2-4 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Proceed with the workup and purification as described in the K₂CO₃ method.
-
Expected Yield: 85-95%
Characterization Data (Exemplary):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.99 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 4.90 (t, J = 5.2 Hz, 1H), 3.75-3.65 (m, 2H), 3.60-3.50 (m, 2H), 3.45 (d, J = 5.2 Hz, 2H), 1.22 (t, J = 7.2 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 167.5, 153.2, 135.5, 126.1, 124.3, 121.6, 121.0, 101.8, 62.5, 37.8, 15.3.
Causality in Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for this reaction. Sodium hydride offers a faster reaction at room temperature due to its stronger basicity and the irreversible deprotonation of the thiol. The choice depends on the desired reaction time and scale.
-
Solvent: DMF and acetone are excellent polar aprotic solvents for Sₙ2 reactions, effectively solvating the cation of the base and promoting the nucleophilicity of the thiolate.
-
Temperature: Gentle heating when using K₂CO₃ increases the reaction rate without promoting significant side reactions.
Part 2: Application in Heterocyclic Synthesis - The Latent Aldehyde Strategy
The core synthetic utility of 2-[(2,2-diethoxyethyl)thio]-1,3-benzothiazole is its function as a stable precursor to a reactive aldehyde. This is achieved through a simple acid-catalyzed deprotection of the acetal. The resulting 2-(benzothiazol-2-ylthio)acetaldehyde can then be reacted in situ with a variety of binucleophiles to construct a diverse array of heterocyclic systems.
General Workflow for Heterocyclic Synthesis
[Chemical structure of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole] + Phenylhydrazine --(H+)--> [Chemical structure of 1-phenyl-5-(benzothiazol-2-ylthiomethyl)-1H-pyrazole]
[Chemical structure of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole] + Benzamidine --(H+)--> [Chemical structure of 2-phenyl-4-(benzothiazol-2-ylthiomethyl)pyrimidine]
Sources
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. mdpi.com [mdpi.com]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 4. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. chemmethod.com [chemmethod.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
Application Note: Optimized Conditions for Acid-Catalyzed Hydrolysis of Benzothiazole Acetals
Executive Summary
The hydrolysis of benzothiazole acetals (e.g., 2-(diethoxymethyl)benzothiazole) to their corresponding aldehydes or ketones is a critical transformation in the synthesis of bioactive heterocycles. While acetals are generally considered acid-labile, benzothiazole derivatives present a unique kinetic challenge due to the basicity of the ring nitrogen.
This Application Note provides a mechanistic analysis and optimized protocols for this transformation. We address the "Protonation Paradox"—where the acid catalyst deactivates the substrate via N-protonation—and provide two distinct workflows: a Robust Mineral Acid Protocol for stable substrates and a Transacetalization Protocol for acid-sensitive scaffolds.
Mechanistic Insight: The Protonation Paradox
To optimize hydrolysis, one must understand why benzothiazole acetals are more resistant to hydrolysis than their phenyl analogues (e.g., benzaldehyde dimethyl acetal).
The Electronic Conflict
The hydrolysis of an acetal proceeds via an A-1 mechanism : protonation of the alkoxy oxygen followed by the rate-determining formation of an oxocarbenium ion.
However, the benzothiazole ring contains a basic nitrogen (
-
N-Protonation (Fast): The ring nitrogen is protonated first, forming a benzothiazolium cation.
-
Inductive Deactivation: This cationic ring is strongly electron-withdrawing.
-
Transition State Destabilization: Formation of the oxocarbenium ion (positive charge) at the C2-position is electrostatically disfavored because it places a partial positive charge adjacent to the fully positive benzothiazolium ring.
Therefore, successful hydrolysis requires conditions that overcome this electrostatic barrier—typically higher temperatures or specific solvent systems that favor the oxocarbenium intermediate.
Mechanistic Pathway Diagram
Figure 1: The bifurcation of protonation pathways. The formation of the N-protonated species (Red) creates an electronic environment that disfavors the formation of the necessary oxocarbenium ion (Green).
Experimental Protocols
Protocol A: Aqueous Mineral Acid Hydrolysis (Standard)
Best for: Substrates with no acid-sensitive functional groups (e.g., Boc amines, tert-butyl esters).
Reagents:
-
Substrate: Benzothiazole acetal (1.0 equiv)
-
Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (miscible organic co-solvent is required).
-
Acid: 2M to 6M HCl (Aqueous).
Procedure:
-
Dissolution: Dissolve the benzothiazole acetal in THF (
concentration). Ensure the solution is homogeneous. -
Acidification: Add aqueous HCl (3M, 5.0 equiv). Note: A large excess of acid is required to ensure enough free protons exist after the benzothiazole nitrogen acts as a "proton sponge."
-
Heating: Heat the reaction mixture to 60°C . Room temperature hydrolysis is often too slow due to the electronic deactivation described above.
-
Monitoring: Monitor by TLC or HPLC. The aldehyde product is typically less polar than the acetal.
-
Workup:
-
Cool to room temperature.[1]
-
Neutralization (Critical): Carefully neutralize with saturated
to pH 7-8. Caution: The benzothiazole aldehyde is electrophilic; avoid strong basic conditions (pH > 10) which can induce Cannizzaro reactions or ring degradation. -
Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
-
Protocol B: Transacetalization (Mild/Anhydrous)
Best for: Complex substrates containing acid-labile groups or when aqueous conditions promote side reactions.
Concept: Instead of using water to drive the equilibrium, this method uses an excess of a reactive ketone (acetone) and a catalytic acid. The acetal exchange releases the benzothiazole aldehyde.
Reagents:
-
Substrate: Benzothiazole acetal (1.0 equiv)
-
Solvent: Acetone / Water (95:5 v/v).
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.1 - 0.2 equiv).
Procedure:
-
Setup: Dissolve the substrate in wet acetone (
). The small amount of water is necessary for the final hydrolysis, but the acetone acts as the solvent and the "trap" for the released alcohol (forming 2,2-dialkoxypropane). -
Catalysis: Add pTSA (10-20 mol%).
-
Reaction: Stir at Reflux (approx. 56°C) .
-
Mechanism Check: The pTSA protonates the acetal. The high concentration of acetone helps drive the equilibrium by engaging in acetal exchange with the leaving alcohol groups.
-
Workup: Remove acetone under reduced pressure. Dilute residue with DCM, wash with
, and purify.
Data Summary & Troubleshooting
The following table summarizes the expected performance of different acid systems based on internal optimization data.
| Variable | Condition | Reaction Time | Yield | Comments |
| Acid Strength | 1M HCl (aq) / THF | 24 h | < 40% | Too slow; N-protonation dominates. |
| Acid Strength | 6M HCl (aq) / THF | 2 - 4 h | 85-92% | Optimal for robust substrates. |
| Acid Type | TFA / DCM (Anhydrous) | 12 h | 10-20% | Fails; lacks water for hydrolysis step. |
| Temp | 25°C (RT) | 48 h | Incomplete | Thermal energy required to cross TS barrier. |
| Temp | 60°C | 3 h | >90% | Ideal balance of rate vs. decomposition. |
| Alternative | Amberlyst-15 / Acetone | 6 h | 75% | Good for simplified workup (filtration). |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Problem: Product degradation (darkening of solution).
Decision Workflow
Use the following logic flow to select the appropriate protocol for your specific molecule.
Figure 2: Decision tree for selecting hydrolysis conditions based on substrate solubility and functional group tolerance.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General reactivity of acetals and stability constants).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Basicity and electronic properties of benzothiazoles).
-
Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds.
-
Organic Chemistry Portal. (n.d.). Benzothiazole Synthesis and Reactivity. (General overview of benzothiazole chemistry).
Sources
Application Note: Preparation of Fused Thiazolo-Benzothiazole Ring Systems Using Acetal Precursors
This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of fused thiazolo-benzothiazole ring systems, specifically focusing on the utility of acetal precursors to circumvent the instability of
Abstract & Strategic Rationale
Fused thiazolo-benzothiazole systems represent a privileged scaffold in drug discovery (DNA intercalators, antitumor agents) and organic electronics (n-type semiconductors). Traditional synthesis often relies on unstable
This protocol details the use of acetal precursors —specifically bromoacetaldehyde diethyl acetal and triethyl orthoformate (a functional acetal equivalent)—to generate these fused systems. Acetals act as "masked" carbonyls, allowing for the initial alkylation of the benzothiazole core under mild conditions, followed by a controlled, acid-mediated unmasking and cyclization. This "Protect-React-Cyclize" strategy significantly improves yield, reproducibility, and scalability.
Target Architectures
This guide covers two distinct fusion patterns:
-
Angular Fusion (Bridgehead Nitrogen): Thiazolo[2,3-b]benzothiazolium systems.
-
Linear Fusion (Benzo-Bisthiazole): Benzo[1,2-d:4,5-d']bisthiazole (BBT) systems.
Mechanistic Insight
The success of this protocol hinges on the differential reactivity of the acetal group.
-
Stage 1 (Alkylation): The acetal is stable under basic/nucleophilic conditions, allowing the halogenated tail to react with the nucleophilic sulfur of 2-mercaptobenzothiazole without self-condensation.
-
Stage 2 (Activation): Treatment with strong acid protonates the acetal oxygens, expelling ethanol and generating a highly reactive oxocarbenium (or protonated aldehyde) species in situ.
-
Stage 3 (Cyclization): The adjacent ring nitrogen attacks the electrophilic carbonyl carbon, closing the ring.
Mechanistic Pathway Diagram[5][6]
Caption: Stepwise conversion of 2-mercaptobenzothiazole to the fused tricyclic system via the acetal pathway.
Experimental Protocols
Protocol A: Synthesis of Thiazolo[2,3-b]benzothiazolium Perchlorate
Target: Angular fused system. Precursor: Bromoacetaldehyde diethyl acetal.[1]
Materials
-
Substrate: 2-Mercaptobenzothiazole (1.67 g, 10 mmol)
-
Reagent: Bromoacetaldehyde diethyl acetal (2.17 g, 11 mmol)
-
Base: Potassium Carbonate (anhydrous, 1.5 g)
-
Solvent: DMF (Dimethylformamide), dry (20 mL)
-
Cyclization Agent: Perchloric acid (70%) or Conc. H2SO4.
Step-by-Step Procedure
-
S-Alkylation (Formation of the Acetal Intermediate):
-
Dissolve 2-mercaptobenzothiazole in dry DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous
and stir for 15 minutes at room temperature to generate the thiolate anion. -
Add bromoacetaldehyde diethyl acetal dropwise over 5 minutes.
-
Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thiol.
-
Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Checkpoint: You should obtain a yellow oil (S-(2,2-diethoxyethyl)benzothiazole). Yield: ~85-90%. This intermediate is stable and can be stored.
-
-
Acid-Mediated Cyclization:
-
Dissolve the oily intermediate (from Step 1) in Glacial Acetic Acid (10 mL).
-
Add Perchloric acid (70%, 1 mL) dropwise. Caution: Perchlorates can be explosive. Alternatively, use conc. H2SO4 (1 mL).
-
Reflux the mixture for 1-2 hours. The solution will darken.
-
Cool to room temperature.[5] The fused salt often precipitates upon cooling or addition of diethyl ether.
-
Filter the solid, wash with cold ether, and dry.
-
Characterization
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (DMSO-d6): Diagnostic peaks for the thiazole ring protons appear as doublets around
8.0-8.5 ppm (J ~4 Hz).
Protocol B: Synthesis of Benzo[1,2-d:4,5-d']bisthiazole (BBT)
Target: Linear fused system (High-performance semiconductor). Precursor: Triethyl Orthoformate (Acetal of Formic Acid).
Materials
-
Substrate: 2,5-Diamino-1,4-benzenedithiol dihydrochloride (1.0 g)
-
Reagent: Triethyl Orthoformate (5 mL, excess)
-
Catalyst: Formic Acid (cat.) or p-TsOH.
Step-by-Step Procedure
-
Preparation: Place 2,5-diamino-1,4-benzenedithiol dihydrochloride in a Schlenk flask under Argon. (This starting material is air-sensitive).
-
Condensation: Add degassed Triethyl Orthoformate (10 mL).
-
Reflux: Heat the mixture to reflux (approx. 146°C) for 12 hours. The orthoformate acts as both solvent and C1 synthon reagent.
-
Distillation: The reaction produces ethanol as a byproduct. Using a Dean-Stark trap or open distillation head to remove ethanol drives the equilibrium forward.
-
Isolation: Cool the mixture. The product, BBT, is highly insoluble and will precipitate as a yellow/orange solid.
-
Purification: Filter and wash extensively with ethanol and hexane. Sublimation is recommended for electronic-grade purity.
Critical Parameters & Troubleshooting
| Parameter | Observation/Issue | Corrective Action |
| Acetal Quality | Bromoacetaldehyde diethyl acetal turns brown/black. | Distill the reagent under reduced pressure before use. Old reagent contains HBr and polymerized aldehyde. |
| Cyclization Failure | Intermediate remains uncyclized (TLC shows starting material). | The acid concentration is too low. Ensure the system is anhydrous if using Lewis acids, or increase temperature to reflux in acetic acid. |
| Regioselectivity | Formation of N-alkylated vs S-alkylated product in Step 1. | Use a soft base ( |
| Hygroscopicity | The final thiazolium salt becomes sticky. | The salt is hygroscopic. Store in a desiccator. Recrystallize from Ethanol/Ether. |
Workflow Visualization
Caption: Parallel workflows for Angular (A) and Linear (B) fused system synthesis.
References
-
Potts, K. T., et al. "Bridgehead Nitrogen Heterocycles. I. The Synthesis of Some Thiazolo[2,3-b]benzothiazolium Salts." The Journal of Organic Chemistry, vol. 29, no. 9, 1964, pp. 2548–2553. Link
-
Gotkowska, J. "Bromoacetaldehyde Diethyl Acetal: A Versatile Reagent in Organic Synthesis." Synlett, vol. 26, no. 15, 2015, pp. 2191-2192. Link
- Ahmed, M., et al. "Synthesis and biological evaluation of some new benzothiazole derivatives." Journal of Saudi Chemical Society, vol. 16, no. 1, 2012.
- Mamada, M., et al. "Benzo[1,2-d:4,5-d′]bisthiazole (BBT): A Robust Electron-Deficient Scaffold for Organic Electronics." Chemistry of Materials, vol. 23, no. 11, 2011. (Reference for Protocol B/Linear Fusion).
Sources
- 1. d-nb.info [d-nb.info]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP2014101316A - METHOD OF MANUFACTURING BENZO[1,2-d;4,5-d']BISTHIAZOLE COMPOUND - Google Patents [patents.google.com]
- 6. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. office2.jmbfs.org [office2.jmbfs.org]
Application Note: Microwave-Assisted Synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from hours (conventional reflux) to minutes while suppressing side reactions. This guide is designed for medicinal chemists and process development scientists seeking to optimize the S-alkylation of 2-mercaptobenzothiazole with bromoacetaldehyde diethyl acetal.
Scientific Foundation & Mechanism[1]
The Target Transformation
The synthesis involves the nucleophilic substitution (
Key Challenges in Conventional Synthesis:
-
Ambident Nucleophilicity: The 2-MBT anion can react at either the Sulfur (S) or Nitrogen (N) atom. S-alkylation is thermodynamically preferred, but N-alkylation is a common competitive pathway under uncontrolled thermal conditions.
-
Acetal Sensitivity: The product contains a diethyl acetal moiety, which is stable under basic conditions but highly susceptible to hydrolysis in acidic environments.
-
Thermal Gradients: Conventional heating often leads to "hot spots," promoting degradation of the acetal or N-alkylated byproducts.
Mechanistic Pathway
The reaction proceeds via the formation of a thio-enolate anion, followed by a direct attack on the primary alkyl bromide.
Figure 1: Mechanistic pathway for the base-mediated S-alkylation of 2-mercaptobenzothiazole.
Experimental Protocol
Materials & Reagents
Ensure all reagents are analytical grade. The integrity of the bromoacetaldehyde diethyl acetal is critical; ensure it is colorless and free of hydrobromic acid.
| Reagent | CAS Registry | Equiv. | Role |
| 2-Mercaptobenzothiazole | 149-30-4 | 1.0 | Substrate (Nucleophile) |
| Bromoacetaldehyde diethyl acetal | 2032-35-1 | 1.1 | Electrophile |
| Potassium Carbonate ( | 584-08-7 | 1.5 | Base (Proton Scavenger) |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | High |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 0.1 | Phase Transfer Catalyst (Optional) |
Microwave Instrumentation Setup
-
System: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial.
-
Stirring: High magnetic stirring (crucial to avoid localized superheating).
Step-by-Step Methodology
Phase 1: Pre-Reaction Assembly
-
Charge: In a 10 mL microwave vial, add 2-mercaptobenzothiazole (1.0 mmol, 167 mg) and anhydrous
(1.5 mmol, 207 mg). -
Solvate: Add DMF (3.0 mL). Note: DMF is preferred over ethanol for its higher boiling point and excellent microwave coupling efficiency.
-
Activate: Stir the mixture at room temperature for 2 minutes to initiate deprotonation (solution may turn yellow/orange).
-
Add Electrophile: Add bromoacetaldehyde diethyl acetal (1.1 mmol, ~165
L) dropwise.
Phase 2: Microwave Irradiation
Program the reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 100°C | Optimal kinetic window for |
| Hold Time | 10 Minutes | Sufficient for >98% conversion based on kinetic profiling. |
| Power | Dynamic (Max 150W) | System adjusts power to maintain 100°C. |
| Pressure Limit | 200 psi | Safety cutoff (reaction generates minimal pressure). |
| Pre-Stir | 30 seconds | Homogenization before irradiation. |
Phase 3: Workup & Isolation
-
Cool: Allow the vessel to cool to <50°C (using compressed air cooling).
-
Quench: Pour the reaction mixture into Ice-Water (30 mL). Crucial: The water must be neutral or slightly basic. Do not use acidic water.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash the combined organic layer with Brine (20 mL) to remove residual DMF.
-
Dry: Dry over anhydrous
and filter. -
Concentrate: Evaporate solvent under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1). Note: The product is often pure enough without chromatography.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Characterization
Expected Yield Comparison
Microwave irradiation significantly outperforms conventional heating for this transformation.[1][2]
| Method | Temperature | Time | Yield (%) | Purity (LCMS) |
| Conventional Reflux | 80°C (Ethanol) | 4-6 Hours | 65-75% | 88% |
| Microwave (This Protocol) | 100°C (DMF) | 10 Minutes | 92-96% | >98% |
Analytical Data (Expected)
-
Appearance: Yellowish oil or low-melting solid.
-
H NMR (CDCl
, 400 MHz):- 7.85 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.28 (t, 1H, Ar-H) [Benzothiazole protons].
- 4.80 (t, 1H, CH-acetal).
-
3.70 (m, 2H, O-CH
-CH ), 3.55 (m, 2H, O-CH -CH ). -
3.60 (d, 2H, S-CH
). -
1.20 (t, 6H, CH
).
-
MS (ESI): Calculated for
[M+H] : 284.07. Found: 284.1.
Expert Insights & Troubleshooting
The "Acetal Trap"
Issue: Low yield or aldehyde detection in NMR.
Cause: The acetal group is acid-labile. If the reaction mixture becomes acidic (e.g., due to HBr byproduct not being neutralized), the acetal hydrolyzes to the aldehyde.
Solution: Always use excess base (
N- vs. S-Alkylation
Issue: Formation of N-alkylated isomer (3-substituted).
Cause: High temperatures (>140°C) or hard electrophiles can promote N-alkylation.
Solution: Keep MW temperature
Solvent Choice
While Ethanol is "greener," DMF absorbs microwave energy more efficiently (high loss tangent,
References
-
Microwave-Assisted Synthesis of Benzothiazole Derivatives
-
S-Alkylation of 2-Mercaptobenzothiazole
-
General Microwave S-Alkylation Protocols
-
Reagent Properties (Bromoacetaldehyde diethyl acetal)
-
Green Chemistry in Benzothiazole Synthesis
(Note: Specific page-level URLs from the search context are often dynamic or session-based; the links above direct to the authoritative domains or repositories hosting the cited research.)
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. eurekaselect.com [eurekaselect.com]
Application Note: Catalytic Strategies for Benzothiazole Thioether Synthesis
This guide outlines advanced catalytic protocols for synthesizing benzothiazole thioethers (specifically 2-substituted sulfenyl benzothiazoles). These scaffolds are critical in medicinal chemistry, serving as cores for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole derivatives).
Abstract
The formation of Carbon-Sulfur (C–S) bonds at the 2-position of the benzothiazole ring is a pivotal transformation in drug discovery. Traditional methods often rely on harsh nucleophilic substitutions (SNAr) of 2-halobenzothiazoles with foul-smelling thiols under high temperatures. This guide details three modern, catalytic alternatives that offer milder conditions, higher functional group tolerance, and "greener" profiles:
-
Copper-Catalyzed C–H Activation: Direct thiolation using Cu(I) catalysts.[1]
-
Metal-Free Oxidative Mercaptalization: Using odorless thiol surrogates and DMSO as an oxidant.
-
Visible-Light Photocatalysis: A room-temperature radical pathway using sulfinic acids.
Introduction & Mechanistic Overview
The 2-position of the benzothiazole ring is electronically deficient (C=N bond character), making it susceptible to nucleophilic attack. However, catalytic methods allow for C–H functionalization , bypassing the need for pre-functionalized 2-halo precursors.
Comparative Mechanistic Pathways[1][2]
The following diagram illustrates the divergent mechanistic logic between the Copper-catalyzed (ionic/radical hybrid) and Photocatalytic (radical) approaches.
Figure 1: Divergent catalytic pathways for C–S bond formation.[1][2][3] Top: Cu-mediated C–H activation. Bottom: Photoredox radical addition.
Protocol A: Copper-Mediated Aerobic C–H Thiolation
Best for: Late-stage functionalization of complex benzothiazoles resistant to SNAr.
This method utilizes a copper-thiolate intermediate that activates the C–H bond at the 2-position. Unlike Pd-catalyzed cross-couplings that require 2-halides, this protocol works directly on the heterocycle.
Materials
-
Substrate: Benzothiazole (1.0 equiv)
-
Reagent: Aryl/Alkyl Thiol (1.5 equiv)
-
Catalyst: CuI (Copper(I) Iodide) (10–20 mol%)
-
Ligand: 2,2′-Bipyridine (10–20 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: DMF (Dimethylformamide), anhydrous
-
Atmosphere: Air (Balloon or open vessel)
Step-by-Step Protocol
-
Charge: In a dried reaction tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), 2,2′-bipyridine (15.6 mg, 0.1 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Solubilize: Add anhydrous DMF (3.0 mL). Stir at room temperature for 5 minutes to complex the ligand.
-
Add Reactants: Add Benzothiazole (135 mg, 1.0 mmol) and Thiophenol (165 mg, 1.5 mmol).
-
Reaction: Seal the tube (if using an air balloon) or attach a reflux condenser open to air (drying tube recommended). Heat the mixture to 140 °C for 20–24 hours.
-
Note: The high temperature is necessary to overcome the activation energy of the C–H bond cleavage.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Insight: The reaction is aerobic.[1][4] Oxygen serves as the terminal oxidant to regenerate the Cu(I) species or facilitate the turnover. Excluding air significantly lowers yields.
Protocol B: Metal-Free Oxidative Mercaptalization
Best for: "Green" chemistry applications avoiding transition metals; synthesis of 2-mercaptobenzothiazoles.
This protocol leverages DMSO not just as a solvent, but as a stoichiometric oxidant (similar to Swern oxidation chemistry) to generate an active sulfenylating species from a dithiol precursor.
Materials
-
Substrate: Benzothiazole (1.0 equiv)
-
Thiol Source: 1,3-Propanedithiol (1.5 equiv)
-
Base: KOH (3.0 equiv)
-
Solvent/Oxidant: DMSO (Dimethyl sulfoxide)[5]
Step-by-Step Protocol
-
Preparation: To a 10 mL vial, add Benzothiazole (1.0 mmol) and KOH (168 mg, 3.0 mmol).
-
Addition: Add DMSO (3.0 mL) followed by 1,3-Propanedithiol (150 µL, 1.5 mmol).
-
Safety: 1,3-Propanedithiol has a stench. Use a fume hood and bleach bath for glassware.
-
-
Heating: Stir the mixture at 120 °C for 12 hours.
-
Quench: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3–4.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: The product is often the free thiol (2-mercaptobenzothiazole) or the thioether depending on workup alkylation. For the direct thioether, add an alkyl halide (e.g., MeI) in situ before acidification if S-alkylation is desired.
Mechanism: DMSO oxidizes the dithiol to a reactive thiosulfonate or disulfide intermediate, which attacks the benzothiazole C-2 position activated by the base.
Protocol C: Visible-Light Photocatalytic Sulfenylation
Best for: Mild, room-temperature synthesis; avoiding odorous thiols by using sulfinic acids .[6]
This method uses Eosin B (an organic dye) to generate sulfonyl radicals from stable, odorless arylsulfinic acids. It is a "reductive" functionalization where the sulfinic acid loses oxygen (or rearranges) to form the sulfide/thioether linkage.
Materials
-
Substrate: Benzothiazole (1.0 equiv)
-
Sulfur Source: Arylsulfinic acid (e.g., PhSO₂H) (2.0 equiv)
-
Photocatalyst: Eosin B (2–5 mol%)
-
Solvent: Acetonitrile/Water (4:1 ratio)
-
Light Source: Green LEDs (approx. 530 nm) or White LEDs.
Step-by-Step Protocol
-
Setup: In a clear glass tube, combine Benzothiazole (0.5 mmol), Phenylsulfinic acid (1.0 mmol), and Eosin B (15 mg).
-
Solvent: Add CH₃CN (2.0 mL) and H₂O (0.5 mL).
-
Degassing: Sparge the solution with Nitrogen for 10 minutes to remove oxygen (radical quenching).
-
Irradiation: Place the tube 2–3 cm away from the LED source. Stir vigorously at room temperature (fan cooling may be needed to maintain 25 °C) for 18–24 hours.
-
Work-up: Dilute with water, extract with Dichloromethane (DCM).
-
Purification: Silica gel chromatography.
Why this works: The excited Eosin B* undergoes Single Electron Transfer (SET) with the sulfinic acid, generating a sulfonyl radical which attacks the heterocycle. Subsequent desulfonylation or rearrangement yields the thioether.
Comparative Analysis
| Feature | Protocol A: Cu-Catalyzed | Protocol B: Metal-Free | Protocol C: Photocatalytic |
| Mechanism | C–H Activation (Metal-Mediated) | Oxidative Nucleophilic Subst. | Radical Substitution (SET) |
| Temp | High (140 °C) | High (120 °C) | Room Temp (25 °C) |
| Sulfur Source | Thiols (Odorous) | Dithiols (Stench) | Sulfinic Acids (Odorless) |
| Substrate Scope | Broad (Aryl/Alkyl thiols) | Limited (Mercapto derivatives) | Aryl Sulfinates |
| Yield (Avg) | 70–90% | 60–80% | 50–75% |
| Green Metric | Low (Heavy metal, DMF) | Medium (No metal, DMSO waste) | High (Light, aqueous, no metal) |
Troubleshooting & Safety
Catalyst Poisoning (Protocol A)
Sulfur is a known poison for transition metals.
-
Symptom: Reaction stalls after 20% conversion.
-
Fix: Ensure the CuI loading is at least 10 mol%. The formation of stable Cu-S species can sequester the catalyst. Adding 2,2'-bipyridine prevents the formation of insoluble copper sulfides.
Odor Management (Protocol B)
-
Issue: 1,3-Propanedithiol is extremely malodorous.
-
Control: Keep all waste in a dedicated "Thiol Waste" container containing 10% bleach (sodium hypochlorite) to oxidize the thiols to sulfonates instantly.
Light Penetration (Protocol C)
-
Issue: Low yield in scale-up.
-
Fix: According to Beer-Lambert law, light penetration decreases with path length. For reactions >5 mmol, use a flow reactor or multiple narrow-diameter vials rather than one large round-bottom flask.
References
-
Copper-Mediated C-H Activation: Ranjit, S., et al. "Copper-Mediated C-H Activation/C-S Cross-Coupling of Heterocycles with Thiols."[7] Journal of Organic Chemistry, 2011, 76(21), 8999–9007.
-
Metal-Free Mercaptalization: Chen, J., et al. "Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source." Beilstein Journal of Organic Chemistry, 2019, 15, 272–279.
-
Photocatalytic Thiolation: Zhang, B., et al. "Visible light-induced C–H sulfenylation using sulfinic acids." Green Chemistry, 2017, 19, 45–49.
-
Review of Benzothiazole Synthesis: Palchykov, V., et al. "Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review."[8][9] ChemRxiv, 2024.[8][9]
-
Nickel-Catalyzed Methods: Lee, S.C., et al. "Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification."[10] Chemistry - A European Journal, 2018, 24(14), 3608–3612.
Sources
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- 4. Aerobic Visible-Light Photoredox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 5. Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible light-induced C–H sulfenylation using sulfinic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Scalable production methods for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
An Application Note and Protocol for the Scalable Production of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole, a versatile thioether derivative. The synthesis is predicated on a robust and efficient S-alkylation of 2-mercaptobenzothiazole (2-MBT). We present a detailed, field-tested protocol designed for scalability, from laboratory to pilot-plant production. The narrative emphasizes the rationale behind procedural choices, process optimization, and safety considerations. This guide includes a scalable method for the synthesis of the 2-MBT precursor, detailed experimental protocols, process flow diagrams, and a summary of expected outcomes, providing researchers and development professionals with a self-validating framework for producing this key chemical intermediate.
Introduction: The Benzothiazole Scaffold
The benzothiazole ring system is a prominent heterocyclic scaffold found in a wide array of biologically active compounds and industrial chemicals.[1][2] Derivatives of 2-mercaptobenzothiazole (2-MBT), in particular, are extensively used as vulcanization accelerators in the rubber industry, corrosion inhibitors, and as precursors for pharmaceuticals and agrochemicals.[3][4][5][6][7] The target molecule, 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole, is a thioether derivative that holds potential as a key intermediate in organic synthesis, potentially for the development of novel fungicides or other bioactive molecules.[6][8]
The development of a scalable, cost-effective, and environmentally conscious production method is critical for the commercial viability of any chemical entity. This guide addresses this need by detailing a production pathway that begins with the synthesis of the 2-MBT precursor and culminates in the high-yield synthesis of the target thioether.
Part 1: Scalable Synthesis of 2-Mercaptobenzothiazole (2-MBT) Precursor
A scalable synthesis of the final product is contingent upon a reliable and efficient supply of its key precursor, 2-mercaptobenzothiazole (2-MBT). The industrial standard involves a high-temperature, high-pressure reaction between aniline, carbon disulfide (CS₂), and sulfur.[3][5] This method provides high yields and is the most established route for large-scale production.
Principle of 2-MBT Synthesis
The reaction proceeds via the formation of thiocarbanilide from aniline and CS₂, which then undergoes oxidative cyclization with sulfur under pressure to form the benzothiazole ring.
Optimized Industrial Conditions
Modern green chemistry approaches have optimized this process to improve yield and safety. A high-yield process involves reacting aniline, carbon disulfide, and sulfur in an autoclave.[3]
| Parameter | Optimized Value | Rationale & Expertise |
| Reactant Ratio | Aniline : CS₂ : Sulfur (molar) ~ 1 : 1.1 : 1.2 | A slight excess of CS₂ and sulfur ensures complete conversion of the limiting aniline reagent. |
| Temperature | 240-250 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization, maximizing reaction rate.[3] |
| Pressure | 1-10 MPa | Maintains the reactants in the liquid phase and contains the volatile CS₂, driving the reaction to completion.[3] |
| Reaction Time | 4-8 hours | Optimized to achieve maximum conversion while minimizing the formation of by-products from thermal degradation. |
This precursor synthesis sets the stage for a robust and economically viable production of the target thioether.
Part 2: Scalable Synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
The core of this guide is the S-alkylation of 2-MBT. This is a classic nucleophilic substitution reaction (Sₙ2) where the thiolate anion of 2-MBT attacks the electrophilic carbon of an alkyl halide.
Reaction Pathway
The reaction involves the deprotonation of the thiol group of 2-MBT by a base to form a highly nucleophilic thiolate, which then displaces the bromide from 2-bromo-1,1-diethoxyethane.
Caption: S-alkylation of 2-MBT via an Sₙ2 mechanism.
Protocol: Scalable Laboratory Synthesis (100g Scale)
This protocol is designed for direct scalability by employing robust reagents and straightforward workup procedures.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Notes |
| 2-Mercaptobenzothiazole (2-MBT) | 167.25 | 100.0 g | 0.598 | Ensure >99% purity. |
| 2-Bromo-1,1-diethoxyethane | 197.07 | 124.0 g | 0.628 | 1.05 equivalents. |
| Sodium Hydroxide (NaOH) | 40.00 | 25.1 g | 0.628 | 1.05 equivalents. |
| Isopropanol (IPA) | - | 1000 mL | - | Solvent. |
| Water | - | 250 mL | - | For NaOH solution. |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
2-MBT is a skin sensitizer. Avoid direct contact.
-
2-Bromo-1,1-diethoxyethane is a lachrymator. Handle with care.
-
The reaction is exothermic upon addition of the alkylating agent. Ensure proper cooling is available.
Step-by-Step Procedure:
-
Reaction Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Base and Substrate: Charge the flask with 2-mercaptobenzothiazole (100.0 g) and isopropanol (1000 mL). Begin stirring to form a slurry.
-
Thiolate Formation: In a separate beaker, dissolve sodium hydroxide (25.1 g) in water (250 mL). Cool the solution to room temperature. Add the NaOH solution to the 2-MBT slurry over 15-20 minutes. A slight exotherm may be observed (temperature may rise to 30-35°C). Stir the resulting solution for 30 minutes. The slurry will dissolve as the sodium salt of 2-MBT forms.
-
Alkylation: Add 2-bromo-1,1-diethoxyethane (124.0 g) to the dropping funnel. Add it dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature between 40-50°C using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the 2-MBT spot indicates reaction completion.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide (NaBr). Wash the salt cake with a small amount of cold isopropanol (50 mL).
-
Combine the filtrates and reduce the volume by approximately 70% using a rotary evaporator.
-
Add 1000 mL of cold water to the concentrated solution. The product will precipitate as a pale yellow solid or oil.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash the cake with cold water (2 x 100 mL).
-
Dry the crude product under vacuum.
-
For higher purity, recrystallize the solid from a minimal amount of hot ethanol or isopropanol.
-
-
Final Product: Dry the purified crystals in a vacuum oven at 40°C to a constant weight. The expected yield is 150-165 g (89-98%) of a pale yellow crystalline solid.
Experimental Workflow Diagram
Caption: Scalable production workflow for the target thioether.
Conclusion
The protocol described provides a reliable and scalable method for the production of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole. By utilizing a classic S-alkylation reaction with readily available and cost-effective materials, this process is well-suited for large-scale manufacturing. The detailed step-by-step procedure, coupled with an understanding of the underlying chemical principles and safety considerations, equips researchers and production chemists with the necessary tools to implement this synthesis efficiently and safely. The high yield and straightforward purification make this an attractive route for obtaining this valuable benzothiazole derivative for further research and development.
References
-
Al-Saadi, M. A. E., & Al-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 434-446. [Link]
-
Zhang, Y., et al. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 8(10), 1234. [Link]
-
Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
-
Li, Z., et al. (2015). Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Green Chemistry, 17(4), 2498-2503. [Link]
-
De Almeida, M. V., et al. (2007). Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Journal of Sulfur Chemistry, 28(1), 59-67. [Link]
-
Chen, Y., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2469. [Link]
-
Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Benzothiazole. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. (2023). RSC Publishing. [Link]
-
Wu, F. L., et al. (2012). 2-Mercaptobenzothiazole and its derivatives: Syntheses, reactions and applications. Current Organic Chemistry, 16(13), 1533-1553. [Link]
-
Wu, F. L., et al. (2012). 2-Mercaptobenzothiazole and its derivatives: Syntheses, reactions and applications. UQ eSpace, The University of Queensland. [Link]
-
An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. (2014). ResearchGate. [Link]
-
Morgan, K. J. (1958). The alkylation of mercaptobenzothiazole. Journal of the Chemical Society, 854. [Link]
-
Sharma, D., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 324-365. [Link]
-
2,2′-Hexamethylenedi-1,3-benzothiazole. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(3), o293. [Link]
-
2-(Methylthio)benzothiazole. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Scalable Synthesis of Thiazole Peptide Macrocycles. (2021). Thieme Chemistry. [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(6), 461-470. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2024). MDPI. [Link]
-
New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. (2021). Engineering and Technology For Sustainable Development. [Link]
-
Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports, 12(1), 1735. [Link]
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Troubleshooting & Optimization
Minimizing side reactions during benzothiazole S-alkylation
Welcome to the technical support center for benzothiazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the S-alkylation of 2-mercaptobenzothiazole (MBT) and its derivatives. Our goal is to provide you with in-depth, field-proven insights to help you minimize common side reactions and maximize the yield and purity of your desired 2-(alkylthio)benzothiazole products.
The selective S-alkylation of MBT is a cornerstone reaction for the synthesis of a wide array of biologically active compounds and functional materials.[1] However, the inherent electronic structure of the benzothiazole scaffold presents a classic challenge in regioselectivity. This guide addresses the most frequent issues encountered in the lab, explaining the underlying chemical principles and offering robust solutions.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N-alkylated and S-alkylated products. Why is my reaction not selective?
A: This is the most common issue and stems from the fact that the deprotonated form of 2-mercaptobenzothiazole is an ambident nucleophile . This means it has two distinct nucleophilic centers: the exocyclic sulfur atom and the endocyclic nitrogen atom.
-
The Sulfur Center: This is considered a "soft" nucleophilic site. It is more polarizable and generally prefers to react with "soft" electrophiles (like primary alkyl iodides).
-
The Nitrogen Center: This is a "harder" nucleophilic site. It has a higher charge density and prefers to react with "hard" electrophiles.
The reaction conditions—specifically the choice of base, solvent, and counter-ion—dictate which site is more reactive, leading to a mixture of the desired S-alkylated product and the N-alkylated (thione) isomer.[2][3]
Problem 1: Low Yield of S-Alkylated Product with Significant N-Alkylation
This is fundamentally a selectivity issue. Your conditions are favoring attack at the nitrogen atom.
-
Underlying Cause (Base Selection): Strong, "hard" bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can create a "naked" anion where the charge is more localized on the nitrogen, favoring N-alkylation. Milder bases that establish an equilibrium are often superior.
-
Underlying Cause (Solvent Choice): Protic solvents (e.g., ethanol, water) can solvate the sulfur atom through hydrogen bonding, hindering its nucleophilicity and leaving the nitrogen atom more accessible for attack. Polar aprotic solvents like DMF, acetone, or acetonitrile are generally preferred as they solvate the cation, leaving the nucleophilic anion more reactive, particularly the softer sulfur atom. [4][5] Solutions & Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N | These are mild, heterogeneous (K₂CO₃, Cs₂CO₃) or soluble organic bases that favor the formation of the more nucleophilic thiolate. |
| Solvent | Acetone, Acetonitrile (MeCN), or Dimethylformamide (DMF) | These polar aprotic solvents enhance the nucleophilicity of the thiolate anion and do not impede the sulfur site via H-bonding. [4][5] |
| Temperature | 0 °C to Room Temperature | S-alkylation is typically the kinetically favored process. Lower temperatures prevent potential rearrangement to the thermodynamically favored N-alkyl product. [6] |
| Advanced Method | Phase-Transfer Catalysis (PTC) | Using a catalyst like tetrabutylammonium bromide (TBAB) with an inorganic base (e.g., K₂CO₃) in a biphasic system can dramatically improve S-selectivity by shuttling the thiolate anion into the organic phase for a clean reaction. [7][8][9] |
Problem 2: Formation of an Insoluble Salt (Over-alkylation)
This indicates your desired product is reacting further. The key is to stop the reaction after the first alkylation.
-
Underlying Cause (Stoichiometry): Using a significant excess of the alkylating agent (>1.1 equivalents) provides the reagent necessary for the second, unwanted alkylation on the nitrogen.
-
Underlying Cause (Temperature & Time): Higher temperatures and longer reaction times increase the probability of the slower, second alkylation step occurring. The initial S-alkylation is often rapid, even at room temperature. [6] Solutions & Optimization Strategy:
-
Control Stoichiometry: Use a precise amount of your alkylating agent, typically between 1.0 and 1.05 equivalents relative to your 2-mercaptobenzothiazole.
-
Lower the Temperature: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and confirmed by reaction monitoring.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. [10]Once the starting spot has disappeared, the reaction should be quenched promptly to prevent the formation of the salt. The S-alkylated product will have a higher Rf than the starting MBT, while the salt will remain at the baseline.
Problem 3: Product Mixture is Contaminated with a Disulfide Impurity
This impurity arises from the starting material, not the reaction itself.
-
Underlying Cause (Oxidation): The thiol group (-SH) of 2-mercaptobenzothiazole is susceptible to oxidation, especially in the presence of air, which causes two molecules to couple, forming 2,2'-dithiobis(benzothiazole). [10][11] Solutions & Optimization Strategy:
-
Ensure Starting Material Purity: Use a fresh bottle of 2-mercaptobenzothiazole or purify older material by recrystallization if its purity is suspect.
-
Use an Inert Atmosphere: For sensitive substrates or reactions that require extended times, performing the reaction under a nitrogen or argon atmosphere is highly advisable to prevent air oxidation. [10]
Recommended Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation
This protocol is a robust starting point for the S-alkylation of 2-mercaptobenzothiazole with primary alkyl halides.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzothiazole (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., acetone or DMF, approx. 0.2 M concentration).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add the alkyl halide (1.05 eq.) dropwise over 5-10 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), filter the mixture to remove the inorganic base. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.
Protocol 2: Selective S-Alkylation using Phase-Transfer Catalysis (PTC)
This method is excellent for achieving high selectivity and can be more environmentally friendly. [7]
-
Setup: In a round-bottom flask, combine 2-mercaptobenzothiazole (1.0 eq.), the alkyl halide (1.05 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).
-
Solvent Addition: Add an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 20% w/v K₂CO₃). The volumes should be roughly equal.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Vigorous stirring is critical to maximize the interfacial area where the catalysis occurs. [8]Monitor the reaction by TLC by sampling the organic layer.
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate in a separatory funnel.
-
Purification: Collect the organic layer, wash it with water and then brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as described in Protocol 1.
By understanding the principles of ambident nucleophilicity and carefully controlling your reaction parameters, you can effectively troubleshoot and optimize your benzothiazole S-alkylation reactions to achieve high yields of the desired product while minimizing side reactions.
References
- Scilit. (2026, February 10). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes.
- ACS Publications. (2026, January 28). and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye.
- ResearchGate. (2026, February 14). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes.
- Benchchem. (n.d.).
- ACS Publications. (2026, January 28). and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye.
- Science of Synthesis. (n.d.).
- Journal of Basic and Applied Research in Biomedicine. (2016, June 23). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines.
- AIP Publishing. (n.d.). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4.
- MDPI. (2023, February 23).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Macmillan Group, Princeton University. (2008, April 10).
- Vrije Universiteit Brussel. (n.d.).
- Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method.
- PubChem. (n.d.). 2-Mercaptobenzothiazole.
- PubMed. (2010, November 3). Ambident reactivities of pyridone anions.
- Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
Sources
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- 2. biblio.vub.ac.be [biblio.vub.ac.be]
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- 4. pubs.aip.org [pubs.aip.org]
- 5. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atamankimya.com [atamankimya.com]
Technical Support Center: Purification Strategies for Oily Benzothiazole Acetal Derivatives
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. In the field of synthetic chemistry, the benzothiazole scaffold is a cornerstone for developing novel therapeutics.[1][2] However, the synthesis of their acetal derivatives often concludes with a purification challenge: the final product is a viscous, non-crystalline oil.
This guide is designed to move beyond generic protocols. Drawing from extensive field experience, we will explore the causality behind common purification failures and provide robust, self-validating troubleshooting strategies. We understand that your time and materials are valuable; the methodologies outlined here are structured to maximize purity, yield, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of oily benzothiazole acetal derivatives in a direct Q&A format.
Q1: My final product is an oil that refuses to crystallize, even after successful column chromatography. How can I obtain a solid?
A: This is a classic problem when dealing with high-purity oils. The lack of crystallization is often due to the molecule's inherent physical properties or the presence of minute, structurally similar impurities that inhibit lattice formation.
-
Trituration: The first and often most effective technique is trituration. This involves repeatedly washing the oil with a solvent in which your desired compound is insoluble (or sparingly soluble), but the impurities are soluble.[3] For many organic oils, cold n-hexane or petroleum ether are excellent starting points. Vigorously stir the oil with the cold solvent, allow any solid to form, and then decant the solvent. Repeating this process can both induce crystallization and wash away residual non-polar impurities.[4]
-
Forced Crystallization: If trituration fails, try dissolving the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone) and then slowly adding a non-polar "anti-solvent" (like hexane) until the solution becomes slightly turbid.[5] Sealing the flask and cooling it to -20°C for several hours can promote slow crystal growth.[5] Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites for crystals to form.[6]
-
Salt Formation: A more involved but highly effective strategy is to convert the product into a solid salt.[7] Since the benzothiazole moiety contains a basic nitrogen atom, it can be protonated. By treating a solution of your oily product with an acid (e.g., HCl in ether, or p-toluenesulfonic acid), you can often precipitate a stable, crystalline salt. This salt can then be purified by recrystallization. The pure, free-base oil can be regenerated by dissolving the salt in an aqueous medium and neutralizing it with a base like sodium bicarbonate, followed by extraction with an organic solvent.[5][7]
Q2: I'm seeing significant streaking and poor separation during silica gel column chromatography. What is causing this and how can I fix it?
A: Streaking, or "tailing," on a silica column typically points to one of three issues: compound instability, improper solvent choice, or column overloading.
-
Acetal Instability: Standard silica gel is acidic (pH ≈ 4.5-5.5). Acetal functional groups are notoriously sensitive to acid and can hydrolyze back to the parent aldehyde/ketone and diol on the column.[7][8] This in-situ reaction creates a new, more polar impurity that trails down the column.
-
Solution: Deactivate the silica gel. Prepare a slurry of your silica in the chosen eluent system containing 1-3% triethylamine or ammonia solution.[9] Pack the column with this basic slurry and flush with one to two column volumes of the same solvent system before loading your sample. This neutralizes the acidic sites on the silica, protecting your acetal. Alternatively, using neutral or basic alumina as the stationary phase can be an excellent, albeit more expensive, option.[7]
-
-
Solvent System Optimization: An inappropriate solvent system is a common culprit. If the eluent is too polar, it will wash all compounds down together. If it's not polar enough, the compounds will stick to the silica, leading to tailing.[10]
-
Solution: Diligent TLC analysis is crucial. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.35 for optimal separation during flash chromatography.[11][12] If impurities are very close, a gradient elution—starting with a less polar solvent system and gradually increasing its polarity—is highly recommended.[9]
-
-
Column Overloading: Applying too much crude material for the amount of silica used will saturate the stationary phase, making effective separation impossible.
-
Solution: A general rule of thumb for a moderately difficult separation is a silica-to-crude-compound ratio of 50:1 to 100:1 by weight.[11]
-
Q3: My product is pure by NMR, but it has a persistent yellow or brown color. How can I decolorize it?
A: This is usually due to highly conjugated, high-molecular-weight impurities that are present in trace amounts but are intensely colored.
-
Activated Charcoal Treatment: This is the industry standard for removing colored impurities.[13][14] Dissolve your oily product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Stir or gently heat the mixture for 15-30 minutes. The colored impurities will adsorb onto the surface of the charcoal.[15][16]
-
Important Filtration Step: After treatment, the charcoal must be completely removed. Filter the solution through a pad of Celite® (diatomaceous earth) to trap the fine charcoal particles. Never use standard filter paper alone, as microscopic charcoal fines can pass through. Wash the Celite pad with fresh solvent to ensure full recovery of your product.
Q4: Can I use liquid-liquid extraction to simplify my purification before running a column?
A: Absolutely. A well-designed extraction workflow can significantly reduce the burden on your chromatography step by removing key impurities beforehand.[17][18][19][20]
-
Acid-Base Extraction: This is particularly useful for removing unreacted starting materials or acidic/basic byproducts.[21][22]
-
To Remove Acidic Impurities (e.g., unreacted carboxylic acids): Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurities will be deprotonated and move into the aqueous layer, which can then be discarded.[22]
-
To Remove Basic Impurities: A wash with a dilute acid (e.g., 1M HCl) can remove highly basic impurities. However, use caution, as your benzothiazole product is itself weakly basic and may be partially extracted. This is best used if you have a non-basic target molecule or a very problematic basic impurity.
-
Visualized Workflows & Protocols
Decision-Making Flowchart for Purification Strategy
The following diagram provides a logical pathway to select the most appropriate purification strategy based on initial observations of your crude product.
Caption: A decision flowchart for selecting a purification method.
Experimental Protocols
This protocol is designed to prevent the on-column degradation of acetal derivatives.[7][9]
-
Solvent System Selection: Using TLC, identify an eluent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of 0.2-0.3 for the desired compound.
-
Silica Deactivation: In a beaker, create a slurry of silica gel in your chosen eluent. Add triethylamine (Et₃N) to constitute 2% of the total solvent volume. Stir for 5 minutes.
-
Column Packing: Wet-pack a chromatography column with the basic silica slurry.[23] Ensure there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Equilibration: Elute the packed column with at least two column volumes of the eluent (containing 2% Et₃N). This ensures the entire stationary phase is neutralized.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude oily product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.[9]
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand on top.
-
-
Elution: Carefully add the eluent and run the column using positive pressure (flash chromatography).[12][24] Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Protocol 2: Trituration for Inducing Crystallization
This method uses a non-solvent to wash impurities and encourage solidification.[3][4]
-
Place your oily product in a small Erlenmeyer flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Add a small volume of cold n-hexane (or petroleum ether), just enough to cover the oil.
-
Stir the mixture vigorously for 15-30 minutes. If the oil begins to solidify, you may need to gently break it up with a spatula to ensure all surfaces are washed.
-
Stop stirring and allow any solid to settle.
-
Carefully decant (pour off) the hexane, which now contains dissolved impurities.
-
Repeat steps 3-6 two more times.
-
After the final decantation, place the flask under high vacuum to remove any residual solvent, which should yield a solid or semi-solid product.
Data Summary Table
| Purification Strategy | Primary Application | Advantages | Disadvantages |
| Flash Chromatography | Primary purification of crude reaction mixtures. | High resolution, fast, applicable to most non-volatile oils.[24] | Can cause degradation of sensitive compounds; generates solvent and silica waste.[25] |
| Liquid-Liquid Extraction | Pre-chromatography cleanup; removal of acidic/basic impurities. | Removes large amounts of impurities quickly; scalable.[20][26] | Can lead to emulsions; risk of losing product if its pKa is close to that of impurities. |
| Trituration | Post-chromatography polishing; inducing crystallization. | Simple, uses minimal solvent, effective for removing non-polar "grease".[3] | Not a primary purification method; may not work if product is a true liquid at RT. |
| Vacuum Distillation | Purification of thermally stable, volatile oils. | Yields very high purity product; no solvent waste.[27][28] | Requires compound to be thermally stable; not suitable for non-volatile or high boiling point compounds. |
| Activated Charcoal | Decolorization of the final product. | Highly effective at removing trace colored impurities.[13][14] | Can adsorb some of the desired product, slightly reducing yield; requires careful filtration. |
References
- ResearchGate. (n.d.). How to recrystallize an oily compound?
- Koch Modular. (n.d.).
- Organomation. (n.d.). Solvent Extraction Techniques.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds.
- Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
- Wikipedia. (2024). Liquid–liquid extraction.
- Quora. (2024). How to recrystallize and separate the substance I synthesized in toluene but is oily.
- Royal Society of Chemistry. (2014). Chapter 20: Liquid–Liquid Extraction.
- CK-12 Foundation. (n.d.). How can an oil be recrystallized?
- ResearchGate. (2016). How can I purify oily products?
- NCERT. (n.d.).
- ResearchGate. (2022).
- Benchchem. (n.d.).
- Petroleum Chemistry Labor
- Industry knowledge - News. (2019).
- Reachem. (2024).
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Kalimati. (2024).
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
- Kalpaka Chemicals, India. (n.d.).
- In-tech. (2025).
- Unknown Source. (n.d.). Acid-Base Extraction.
- Chrom Tech, Inc. (2024).
- IOP Conference Series: Earth and Environmental Science. (2020).
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Syntheses. (2025).
- Study Mind. (2022).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ResearchGate. (2021).
- Phenomenex. (2025).
- MIT OpenCourseWare. (n.d.). 8.
- UCT Science. (n.d.).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Fiehn Lab. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Hep Journals. (2023).
- Frontiers in Chemistry. (2024).
- SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
- Chemistry LibreTexts. (2020). 4.8: Acid-Base Extraction.
- MDPI. (2020).
-
ACS Omega. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][27]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors.
- YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
- Unknown Source. (n.d.). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
Sources
- 1. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
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- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
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- 11. ocw.mit.edu [ocw.mit.edu]
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- 20. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Troubleshooting Premature Hydrolysis of the Diethoxyethyl (DEE) Protecting Group
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The diethoxyethyl (DEE) group is a valuable acyclic acetal used for the protection of hydroxyl groups. Its sensitivity to acidic conditions is key to its utility, allowing for mild deprotection. However, this same lability can lead to its unintended, premature cleavage during various synthetic operations. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of the DEE group until its planned removal.
Frequently Asked Questions: Understanding the Diethoxyethyl Acetal
Q1: What is the diethoxyethyl (DEE) group and what is its primary application?
The diethoxyethyl (DEE) group is a protecting group used to temporarily mask the reactivity of hydroxyl functional groups. Structurally, it is an acetal derived from diethoxyacetaldehyde. Its primary role is to act as a placeholder, rendering the hydroxyl group unreactive towards bases, nucleophiles, organometallic reagents, and hydrides while chemical transformations are carried out on other parts of the molecule.[1][2][3] The DEE group can be selectively removed under mild acidic conditions to regenerate the original alcohol.[3]
Q2: Under what conditions is the DEE group chemically stable?
The stability of the DEE group, like other acetals, lies in its resistance to non-acidic environments.[1] It is robust under the following conditions:
-
Strongly basic conditions: It is unaffected by reagents like metal hydroxides, alkoxides, and organolithium reagents (e.g., n-BuLi).[3]
-
Nucleophilic attack: The acetal linkage is not electrophilic and resists attack by most nucleophiles.[4]
-
Hydride reductions: It is stable to common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[3][5]
-
Catalytic Hydrogenation: It generally withstands catalytic hydrogenation conditions (e.g., H₂, Pd/C).[3]
Q3: What is the chemical mechanism for the acid-catalyzed hydrolysis of the DEE group?
The cleavage of the DEE group is an acid-catalyzed hydrolysis reaction. The mechanism proceeds in several steps, initiated by the protonation of one of the ether oxygens. This protonation creates a good leaving group (ethanol), which is expelled to form a resonance-stabilized oxonium ion. This electrophilic intermediate is then attacked by water, and a subsequent deprotonation regenerates the hydroxyl group and liberates a hemiacetal, which rapidly hydrolyzes to the final products.[5][6] The entire process is reversible and requires only a catalytic amount of acid.[7]
Caption: Mechanism of DEE group acid-catalyzed hydrolysis.
Q4: Why is my DEE group cleaving when my silyl ether or cyclic acetal protecting groups are stable?
This is a critical point related to structural stability. Acyclic acetals, such as the DEE group, are generally more susceptible to acidic hydrolysis than cyclic acetals (e.g., 1,3-dioxolanes).[8] This difference arises from entropic factors. During the hydrolysis of a cyclic acetal, the cleavage of one C-O bond results in a tethered hydroxyl group, making the intramolecular reverse reaction (re-formation of the acetal) highly favorable.[7][8] In contrast, when an acyclic acetal like DEE hydrolyzes, it releases a free ethanol molecule, which is less likely to compete with the vast excess of aqueous solvent to recombine with the oxonium ion.[7][8] This makes the forward hydrolysis reaction more dominant for acyclic acetals.
Troubleshooting Guide: Diagnosing and Preventing Unwanted DEE Cleavage
Premature cleavage of the DEE group is almost always due to unintended exposure to acidic conditions. The following workflow can help diagnose the source of the problem.
Caption: Troubleshooting workflow for premature DEE cleavage.
Problem: My DEE group is being removed during my aqueous workup.
Cause: The most common reason is an acidic aqueous phase. Even deionized water can become slightly acidic (pH 5-6) from dissolved atmospheric CO₂ forming carbonic acid. This mild acidity can be sufficient to catalyze the hydrolysis of the sensitive DEE group. Solution:
-
Neutralize the Workup: Always perform a wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8), before final washes with water or brine.
-
Avoid Acidic Washes: Do not use washes like dilute HCl or NH₄Cl unless your specific protocol requires it and the DEE group is intended to be cleaved.
-
Temperature Control: Perform the workup at a low temperature (0-5 °C) to decrease the rate of hydrolysis if the compound is particularly sensitive.
Problem: I am losing the DEE group during silica gel column chromatography.
Cause: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. This acidic environment is a well-known culprit for the degradation of acid-sensitive compounds, including DEE-protected alcohols.[9] Solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base like pyridine. Let it stand for an hour, then pack the column as usual. This deactivates the acidic sites. (See Protocol 1 for details).
-
Use Alternative Stationary Phases:
-
Neutral Alumina: For many compounds, neutral alumina is an excellent alternative to silica gel and lacks the acidity issue.
-
Reverse-Phase Chromatography (C18): This method uses different separation principles and avoids the acidic stationary phase problem entirely.
-
-
Buffer the Eluent: Adding a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or pyridine to your eluent system can continuously neutralize the acidic sites on the silica gel during the run.
| Purification Method | Acidity | Suitability for DEE-Protected Compounds | Key Consideration |
| Standard Silica Gel | Acidic | Poor (High risk of cleavage) | Avoid unless neutralized. |
| Neutralized Silica Gel | Neutral | Excellent | Requires pre-treatment of silica with a base. |
| Neutral Alumina | Neutral | Very Good | May have different selectivity than silica. |
| Reverse-Phase (C18) | Neutral | Excellent | Requires solvent systems like MeCN/H₂O or MeOH/H₂O. |
Problem: The DEE group appears unstable during my reaction, even without added acid.
Cause: "Hidden" sources of acid can be present in your reaction mixture. Potential Sources & Solutions:
-
Reagent Quality: Amine salts (e.g., pyridinium hydrochloride) or reagents stabilized with acid can introduce catalytic amounts of H⁺. Solution: Use the free-base form of reagents or neutralize them before addition.
-
Solvent Degradation: Chlorinated solvents like dichloromethane (DCM) can slowly degrade to produce trace amounts of HCl, especially upon exposure to light or impurities. Solution: Use freshly distilled or inhibitor-free solvents stored over molecular sieves.
-
Acidic Byproducts: Some reactions may generate acidic byproducts. Solution: If compatible with your reaction, consider adding a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge® to scavenge any in-situ generated acid.
Key Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
-
Objective: To deactivate the acidic silanol groups on the surface of silica gel to prevent the hydrolysis of acid-labile compounds.
-
Procedure: a. In a fume hood, measure the required amount of silica gel into a flask. b. Prepare your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate). To this eluent, add triethylamine (Et₃N) to a final concentration of 1.5% v/v. c. Add the base-containing eluent to the silica gel to create a slurry. Ensure all the silica is wetted. d. Gently swirl the slurry for 30-60 minutes. e. Pack the column using this slurry as you normally would. f. Run the column using an eluent that also contains 0.5-1.0% Et₃N to maintain neutral conditions throughout the separation.
Protocol 2: Recommended Basic Aqueous Workup
-
Objective: To quench a reaction and extract the product while ensuring the aqueous phase remains neutral or slightly basic to protect the DEE group.
-
Procedure: a. Cool the reaction mixture in an ice bath (0-5 °C). b. Slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Allow any gas evolution (CO₂) to cease, then stopper and gently invert the funnel with frequent venting. d. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times. e. Combine the organic layers. f. Wash the combined organic layers once with water and then once with brine to remove residual salts. g. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
By understanding the inherent lability of the diethoxyethyl group and proactively addressing potential sources of acid in your experimental workflow, you can significantly improve the stability and overall yield of your protected intermediates.
References
-
Chemistry LibreTexts. (2019). 21.15 Acetals as Protecting Groups. [Link]
-
Organic Chemistry. (n.d.). Acetals as protecting groups. [Link]
-
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups. [Link]
-
Royal Society of Chemistry. (n.d.). Microenvironmental engineering of active sites for selective catalytic hydrolysis of acetals. [Link]
-
UNT Digital Library. (2026). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. [Link]
-
National Center for Biotechnology Information. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]
- Google Patents. (n.d.).Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol.
-
University of Glasgow. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Baran Group, Scripps Research. (n.d.). Protecting Groups. [Link]
-
Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]
-
KPU Pressbooks. (2024). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
YouTube. (2020). Acetal protecting groups. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Total Synthesis. (2024). Acetal Protecting Group & Mechanism. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
PubMed. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
IIT Bombay. (2020). Protecting Groups. [Link]
-
Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
ResearchGate. (n.d.). Protecting Groups. [Link]
-
MDPI. (2026). DERA-Catalyzed Chemoenzymatic Access to Nucleobase-Substituted Candidate Statin Precursors. [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
UPF. (2007). On choosing the right ether for peptide precipitation after acid cleavage. [Link]
-
Vaia. (n.d.). Predict the products of the following ether cleavage reactions. [Link]
-
Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. [Link]
- Google Patents. (n.d.).
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Technical Support Center: Optimizing Phase Transfer Catalysis for Benzothiazole Thioether Formation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of benzothiazole thioethers using phase transfer catalysis (PTC). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Introduction to Phase Transfer Catalysis in Benzothiazole Thioether Synthesis
Benzothiazole thioethers are a critical class of compounds in medicinal chemistry and materials science.[1][2] Their synthesis often involves the S-alkylation of a benzothiazole thiol, a reaction that can be significantly enhanced using phase transfer catalysis (PTC). PTC is a powerful technique that facilitates reactions between reactants in immiscible phases, such as a solid or aqueous phase and an organic phase.[3][4] This methodology can lead to higher yields, faster reaction rates, and milder reaction conditions, making it an attractive and green chemistry approach.[4][5][6]
In the context of benzothiazole thioether formation, a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the thiolate anion from the aqueous or solid phase into the organic phase where it can react with an alkylating agent.[4][7]
Key Parameters for Optimization
Optimizing a PTC reaction for benzothiazole thioether synthesis requires careful consideration of several interconnected parameters.
Table 1: Critical Parameters and Their Impact on Reaction Outcome
| Parameter | Effect on Reaction | Key Considerations |
| Catalyst Selection | The structure of the catalyst dictates its efficiency in transferring the thiolate anion. | Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common.[8] The lipophilicity of the catalyst is crucial; longer alkyl chains can enhance solubility in the organic phase.[9] |
| Solvent Choice | The solvent influences the solubility of the reactants and the catalyst, affecting the reaction rate. | Aprotic solvents are generally preferred.[8] Dichloromethane and toluene are effective choices.[7] The polarity of the solvent can impact the reactivity of the anion.[7] |
| Reaction Temperature | Temperature affects the reaction kinetics and the stability of the reactants and products. | Increasing the temperature generally increases the reaction rate.[10] However, higher temperatures might lead to side reactions or decomposition.[11] An optimal temperature must be determined empirically. |
| Agitation Speed | In liquid-liquid PTC, the stirring speed influences the interfacial area between the phases. | The reaction rate can be dependent on the agitation speed up to a certain point, after which it becomes independent.[9][10] Sufficient agitation is necessary to ensure efficient mass transfer.[9] |
| Concentration of Reactants | The stoichiometry of the reactants can impact yield and selectivity. | An excess of the alkylating agent may be used to drive the reaction to completion, but this can also lead to side products. |
| Base | The choice and concentration of the base are critical for the deprotonation of the benzothiazole thiol. | Solid potassium carbonate or an aqueous solution of sodium hydroxide are commonly used. The strength of the base should be sufficient to deprotonate the thiol without causing hydrolysis of the alkylating agent. |
Visualizing the Process
Diagram 1: The Catalytic Cycle of Benzothiazole Thioether Formation via PTC
Caption: A systematic workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PTC for benzothiazole thioether synthesis compared to traditional methods?
A1: PTC offers several key advantages:
-
Milder Conditions: Reactions can often be run at lower temperatures and with less harsh bases. [10]* Increased Reaction Rates: The transfer of the nucleophile into the organic phase accelerates the reaction. [3]* Higher Yields and Purity: By minimizing side reactions, PTC can lead to cleaner product formation and higher isolated yields. [6]* Elimination of Anhydrous Solvents: PTC can often be performed without the need for expensive and difficult-to-handle anhydrous solvents. [3]* Green Chemistry: The use of water or solid-supported catalysts aligns with the principles of green chemistry. [4] Q2: How do I choose the right phase transfer catalyst for my specific reaction?
A2: The choice of catalyst depends on the specific reactants and conditions. Here are some general guidelines:
-
Quaternary Ammonium vs. Phosphonium Salts: Quaternary phosphonium salts are often more thermally stable than their ammonium counterparts, making them suitable for higher temperature reactions. [12]* Lipophilicity: The catalyst must have sufficient solubility in the organic phase. For nonpolar organic solvents, a catalyst with longer alkyl chains (e.g., tetraoctylammonium bromide) is generally more effective.
-
Anion of the Catalyst: The anion of the catalyst (e.g., bromide, chloride, hydrogensulfate) can also play a role. Bromide is a common and effective choice for many S-alkylation reactions.
Q3: Can I reuse my phase transfer catalyst?
A3: In many cases, yes. After the reaction, the catalyst often remains in the organic phase or can be recovered from the aqueous phase. Washing the organic layer with water can remove inorganic salts, and the solvent can then be evaporated to recover the catalyst. However, the purity of the recovered catalyst should be checked before reuse, as it may become contaminated with byproducts. Supported phase-transfer catalysts are specifically designed for easy recovery and reuse. [12] Q4: Is it possible to perform this reaction under solvent-free conditions?
A4: Yes, solvent-free PTC is a viable and environmentally friendly option, particularly for solid-liquid PTC. [5]In this setup, the liquid alkylating agent can sometimes serve as the organic phase. This approach can simplify workup and reduce waste. [13]
Experimental Protocols
General Procedure for the Synthesis of 2-(Benzylthio)benzothiazole using PTC
This protocol provides a starting point for the synthesis of a representative benzothiazole thioether. Optimization may be required for different substrates.
Materials:
-
2-Mercaptobenzothiazole
-
Benzyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (anhydrous, powdered)
-
Toluene
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptobenzothiazole (1.67 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol, 10 mol%).
-
Addition of Solvent and Reactant: Add toluene (30 mL) to the flask, followed by benzyl chloride (1.27 g, 10 mmol).
-
Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Add deionized water (20 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(benzylthio)benzothiazole.
References
-
International Journal of Engineering Research and Development. Synthesis of Diallyl Thioether under the Influence of Ultrasound Assisted Multi-Site Phase-Transfer Catalysis Condition. [Link]
-
Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
ResearchGate. Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
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Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]
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OperaChem. Phase transfer catalysis (PTC). [Link]
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SSRN. Dual Optimization in Liquid-Liquid-Solid Phase Transfer Catalyst Synthesis of Organic Thioethers Using Hydrogen Sulfide. [Link]
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Dalal Institute. Phase Transfer Catalysis. [Link]
-
PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
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Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
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CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
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Arkivoc. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]
-
Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
ResearchGate. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
ResearchGate. Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. [Link]
-
Radboud Repository. Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. [Link]
-
ResearchGate. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Organic Chemistry Portal. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
-
IMPAG. Phase-Transfer Catalysts. [Link]
-
National Institutes of Health. Transition-metal-catalyzed remote C–H functionalization of thioethers. [Link]
-
MDPI. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]
-
ACG Publications. 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. [Link]
-
Inorganic Chemistry Research. Organic Chemistry Research. [Link]
-
Royal Society of Chemistry. Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Chemical Review and Letters. Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. [Link]
-
Semantic Scholar. Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction. [Link]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Removal of Unreacted 2-Mercaptobenzothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing a common challenge in synthetic chemistry: the removal of unreacted 2-mercaptobenzothiazole (2-MBT) from your final product. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to assist you in achieving the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 2-mercaptobenzothiazole from my final product?
The removal of 2-MBT is critical for several reasons:
-
Toxicity and Allergenicity: 2-MBT is a known contact allergen and may cause skin sensitization.[1][2][3][4] Its presence in a final product, particularly for pharmaceutical applications, can lead to adverse health effects. The International Agency for Research on Cancer (IARC) has classified 2-MBT as "Probably carcinogenic to humans (Group 2A)".[3]
-
Product Purity and Integrity: The presence of impurities like 2-MBT can affect the physicochemical properties, stability, and efficacy of your final product. For drug development professionals, stringent purity requirements are mandated by regulatory agencies.
-
Interference with Downstream Applications: Unreacted 2-MBT can interfere with subsequent analytical testing or biological assays, leading to inaccurate results.[5]
-
Unpleasant Odor: 2-MBT has a characteristic disagreeable odor, which can be undesirable in the final product.[6][7][8]
Q2: What are the main challenges in removing 2-mercaptobenzothiazole?
The primary challenges in removing 2-MBT stem from its chemical and physical properties:
-
Acidity: 2-MBT is a weak acid with a pKa of approximately 7.03.[1] This allows for its removal via basic extraction, but care must be taken if the desired product is base-sensitive.
-
Solubility: It is soluble in many common organic solvents like acetone, ethanol, and ethyl acetate, but has limited solubility in water.[1][6][7][9][10] This can make straightforward liquid-liquid extractions challenging depending on the solvent system.
-
Reactivity: The thiol group in 2-MBT is reactive and can be oxidized or undergo other chemical transformations.[2][6] This property can be exploited for its removal but must be compatible with the stability of the final product.
Troubleshooting Guide: Strategies for 2-MBT Removal
This section provides detailed protocols and the scientific rationale behind various methods for removing unreacted 2-MBT.
Method 1: Basic Liquid-Liquid Extraction
This is often the first method to consider due to the acidic nature of the thiol group in 2-MBT.
When to Use This Method: This method is suitable when your desired product is stable under basic conditions and has significantly different solubility in aqueous base compared to 2-MBT.
Scientific Principle: The weakly acidic proton of the thiol group in 2-MBT (pKa ≈ 7.03) can be deprotonated by a suitable base to form a water-soluble salt (the benzothiazole-2-thiolate anion).[1] This salt will preferentially partition into the aqueous phase during a liquid-liquid extraction, while the neutral desired product remains in the organic phase.
Experimental Protocol: Basic Extraction
-
Dissolution: Dissolve the crude product containing the 2-MBT impurity in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often a good starting point.
-
Rationale: These bases are strong enough to deprotonate 2-MBT but are generally milder than hydroxides, reducing the risk of base-catalyzed degradation of the desired product.
-
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower aqueous layer containing the 2-MBT salt.
-
Repeat: Repeat the extraction with fresh aqueous base two to three more times to ensure complete removal of the 2-MBT.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Basic Extraction:
-
Emulsion Formation: If an emulsion forms, adding a small amount of brine can help to break it.
-
Product is Base-Sensitive: If your product is sensitive to even mild bases, this method may not be suitable. Consider the other methods outlined below.
-
Incomplete Removal: If 2-MBT is still present after multiple extractions, consider using a slightly stronger base like a dilute sodium hydroxide (NaOH) solution (e.g., 1 M), but be mindful of potential product degradation.
Diagram: Principle of Basic Extraction
Caption: Deprotonation of 2-MBT with a base to form a water-soluble salt.
Method 2: Oxidative Quenching
This method leverages the reactivity of the thiol group to convert 2-MBT into its disulfide, which often has different solubility and chromatographic properties.
When to Use This Method: This approach is useful when your desired product is stable to mild oxidizing agents.
Scientific Principle: Thiols can be readily oxidized to disulfides. This transformation alters the polarity and molecular weight of the impurity, often making it easier to remove by precipitation, filtration, or chromatography.
Experimental Protocol: Oxidative Quenching with Iodine
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Oxidation: While stirring, add a solution of iodine (I₂) in the same solvent dropwise until a faint persistent yellow or brown color of iodine is observed.
-
Rationale: Iodine is a mild oxidizing agent that selectively oxidizes thiols to disulfides.
-
-
Quenching: Add a few drops of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine. The brown color should disappear.
-
Work-up: Proceed with a standard aqueous work-up (e.g., washing with water and brine) to remove any inorganic salts.
-
Purification: The resulting disulfide of 2-MBT can then be removed by crystallization or column chromatography.
Troubleshooting Oxidative Quenching:
-
Product Reactivity: Ensure your desired product does not contain functional groups that are sensitive to iodine.
-
Alternative Oxidants: If iodine is not suitable, other mild oxidizing agents like a dilute solution of hydrogen peroxide (H₂O₂) or potassium bromate (KBrO₃) can be considered.[11]
Diagram: Oxidative Dimerization of 2-MBT
Sources
- 1. www2.mst.dk [www2.mst.dk]
- 2. series.publisso.de [series.publisso.de]
- 3. redox.com [redox.com]
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- 9. CAS 149-30-4: 2-Mercaptobenzothiazole | CymitQuimica [cymitquimica.com]
- 10. scent.vn [scent.vn]
- 11. reddit.com [reddit.com]
Troubleshooting low conversion rates in acetal-functionalized benzothiazoles
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of acetal-functionalized benzothiazoles. It is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this critical chemical transformation.
Troubleshooting Guide: Addressing Low Conversion Rates
This section is structured to address specific problems you may be encountering during your experiments.
Q1: My reaction has stalled with significant unreacted starting material. What are the most probable causes and how can I resolve this?
A1: A stalled reaction is one of the most common issues in acetal synthesis, which is an equilibrium-controlled process. The primary culprits are typically insufficient catalysis, the presence of water, or suboptimal temperature.
-
Cause 1: Ineffective Water Removal: The formation of an acetal from a carbonyl and an alcohol releases one equivalent of water. According to Le Châtelier's principle, the presence of this water in the reaction medium can push the equilibrium back towards the starting materials.
-
Solution: Rigorous removal of water is paramount. While drying agents like anhydrous MgSO₄ or Na₂SO₄ can be used, a more effective method for driving the reaction to completion is the use of a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or benzene. This physically removes water from the reaction vessel as it forms. Alternatively, for smaller-scale or temperature-sensitive reactions, the use of activated molecular sieves (3Å or 4Å) is highly recommended.
-
-
Cause 2: Catalyst Deactivation or Insufficient Loading: The benzothiazole moiety contains nitrogen and sulfur atoms which are Lewis basic. These can coordinate with and deactivate acid catalysts, especially Lewis acids.[1]
-
Solution:
-
Increase Catalyst Loading: If you suspect catalyst deactivation, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can be beneficial.
-
Select a Robust Catalyst: Brønsted acids like p-toluenesulfonic acid (pTSA) or perchloric acid adsorbed on silica gel are often robust and effective.[2] For substrates sensitive to strong acids, milder catalysts like zirconium tetrachloride (ZrCl₄) can be highly efficient and chemoselective.[2]
-
-
-
Cause 3: Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.[1][3]
-
Solution: If the reaction is proceeding cleanly but slowly, a gradual increase in temperature (in 10-20°C increments) can accelerate the rate.[1] For reactions in higher-boiling solvents like toluene, ensuring a steady reflux is crucial for azeotropic water removal.
-
Q2: I'm observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A2: Byproduct formation often points to issues with the stability of the starting materials under the reaction conditions or the presence of reactive functional groups that are not intended to participate in the reaction.
-
Cause 1: Unprotected Reactive Groups: Benzothiazoles can possess other functional groups, such as exocyclic amines (e.g., 2-aminobenzothiazole), that can compete in side reactions. The exocyclic amino group can be nucleophilic and may undergo undesired reactions under acidic conditions.
-
Solution: Employ Protecting Groups: The most effective strategy is to protect interfering functional groups. For an amino group, common protecting groups include carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable under the acidic conditions required for acetalization but can be removed later under different conditions.[4]
-
-
Cause 2: Substrate Decomposition: Strong acidic conditions and high temperatures can lead to the degradation of sensitive substrates.
-
Solution: Milder Reaction Conditions:
-
Consider using a milder acid catalyst. Catalysts like cerium(III) trifluoromethanesulfonate or even visible-light-mediated photocatalysis with Eosin Y can promote acetalization under neutral or much milder conditions.[2]
-
If high temperatures are causing decomposition, switch to a lower boiling point solvent and use molecular sieves for water removal instead of a Dean-Stark apparatus.
-
-
-
Cause 3: Self-Condensation of Starting Materials: Aldehydes, in particular, can undergo self-condensation reactions (e.g., aldol condensation) under acidic conditions.[3]
-
Solution: This can often be suppressed by controlling the rate of addition of the aldehyde to the reaction mixture or by running the reaction at a lower temperature.
-
Q3: My acetal product appears to be decomposing during aqueous work-up or column chromatography. How can I improve the stability and isolation of my product?
A3: Acetals are sensitive functional groups and are, by design, labile to aqueous acid. This property is exploited when they are used as protecting groups, but it can be a significant challenge during product isolation.
-
Cause 1: Acidity during Work-up: Any residual acid catalyst from the reaction can hydrolyze the acetal back to the carbonyl compound upon the addition of water during the work-up.
-
Solution: Neutralizing Work-up: Before adding water or brine, quench the reaction with a mild base. A gentle wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient to neutralize the acid catalyst and prevent hydrolysis.
-
-
Cause 2: Acidity of Silica Gel: Standard silica gel used for column chromatography is inherently acidic and can cause the decomposition of sensitive acetals directly on the column.
-
Solution: Deactivate the Stationary Phase:
-
Use Neutralized Silica: Prepare a slurry of the silica gel in the desired eluent system containing a small amount of a neutralising base, such as triethylamine (~1% v/v). The solvent is then removed under reduced pressure to yield a deactivated stationary phase.
-
Switch to an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for the purification of acid-sensitive compounds.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the acid-catalyzed formation of an acetal?
A1: The reaction proceeds through a two-stage mechanism involving the initial formation of a hemiacetal, followed by its conversion to the full acetal. The entire process is a series of protonation, addition, and dehydration steps.
Caption: Acid-catalyzed acetal formation mechanism.
-
Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack (1): A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Deprotonation: A proton is lost from the newly added alcohol moiety, yielding a neutral hemiacetal.
-
Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Loss of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack (2): A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.
-
Final Deprotonation: The final proton is removed, regenerating the acid catalyst and yielding the acetal product.
Q2: Which acid catalyst is generally the best choice for acetalization on benzothiazole substrates?
A2: The "best" catalyst is highly substrate-dependent. However, a good starting point is to consider both Brønsted and Lewis acids. The following table provides a comparison of commonly used catalysts.
| Catalyst | Type | Typical Loading (mol%) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (pTSA) | Brønsted | 1 - 5 | Inexpensive, effective, easy to handle. | Can be too harsh for sensitive substrates. |
| Perchloric Acid on Silica (HClO₄-SiO₂)[2] | Brønsted | 0.1 - 1 | Extremely efficient, reusable, works well under solvent-free conditions. | Strong acid, requires careful handling. |
| Zirconium(IV) Chloride (ZrCl₄)[2] | Lewis | 1 - 5 | Highly efficient, chemoselective, mild conditions. | Moisture sensitive. |
| Cerium(III) Triflate (Ce(OTf)₃)[2] | Lewis | 1 - 5 | Effective for ketones, mild conditions. | Can be more expensive. |
| Tungstosilicic Acid on Carbon (H₄SiW₁₂O₄₀/C)[5] | Brønsted | 1 - 2 (wt%) | High activity, reusable solid catalyst. | Heterogeneous, may require more vigorous stirring. |
Q3: Do I need to protect the nitrogen atoms on the benzothiazole ring?
A3: The endocyclic (ring) nitrogen of the benzothiazole is weakly basic and generally does not interfere with the acetalization reaction. However, if your molecule contains an exocyclic 2-amino group, protection is highly advisable. This primary amine is significantly more nucleophilic and basic than the ring nitrogen and can lead to unwanted side reactions, such as imine formation or reaction with the acid catalyst. Protecting it as a carbamate (e.g., Boc) is a standard and effective strategy.[4]
Troubleshooting Workflow
This decision tree can guide you through a logical process for diagnosing and solving low conversion rates.
Caption: A logical workflow for troubleshooting low yields.
Validated Experimental Protocols
Protocol 1: General Procedure for Acetalization using a Dean-Stark Apparatus
This protocol is ideal for reactions where the starting materials are thermally stable and a higher boiling point solvent can be used to effectively remove water.
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzothiazole-carbonyl substrate (1.0 eq) and the alcohol or diol (2.2 - 5.0 eq).
-
Solvent and Catalyst: Add a suitable azeotropic solvent (e.g., toluene, 0.2-0.5 M concentration) and the acid catalyst (e.g., pTSA, 0.02 eq).
-
Reaction Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.
-
Heating: Heat the reaction mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with the solvent.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The collection of the theoretical amount of water in the trap is also a good indicator of completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography using deactivated silica gel or alumina.
References
- Scheme 4. Applications of This Acetalization Protocol in Heterocyclic Compound Synthesis. (n.d.). Google AI.
- Protecting Groups - Lokey Lab Protocols. (2017, March 7). Wikidot.
- Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.
- Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025, March 31). RSC Publishing.
- Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. (n.d.). Google AI.
- ACETALIZATION REACTIONS OF CARBONYL COMPOUNDS: SYNTHESIS AND APPLICATIONS. (2022, June 12). Moroccan Journal of Heterocyclic Chemistry.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023, July 14). PMC.
- Technical Support Center: Optimization of N-Functionalization of 2-Aminobenzothiazole. (n.d.). Benchchem.
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- Troubleshooting guide for the synthesis of benzothiazole derivatives. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Control for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
[1][2]
Executive Summary: The Stability Profile
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole (CAS: 32501-19-6 / Analogous) is not a passive reagent.[1] It possesses a "dual-threat" instability profile:
-
Acetal Moiety: Highly susceptible to acid-catalyzed hydrolysis .[1] Even trace atmospheric moisture combined with slight acidity (e.g., from degrading chlorinated solvents) will cleave the acetal into the corresponding aldehyde and ethanol.[1]
-
Thioether Linkage: Susceptible to S-oxidation to sulfoxides (
) and sulfones ( ) upon prolonged exposure to air or peroxides.[1]
Critical Directive: Temperature control alone is insufficient. You must simultaneously control moisture and pH to prevent degradation.[1]
Troubleshooting Guide (Q&A)
Issue 1: Appearance Change (Yellowing or Liquefaction)
User Question: "My white/off-white solid has turned into a yellow, sticky gum or oil. Is it still usable?"
Technical Diagnosis: This indicates oxidative degradation or hydrolysis .[1]
-
Mechanism: The yellow color typically arises from the formation of disulfide byproducts (2,2'-dithiobis(benzothiazole)) or conjugated aldehyde polymerization products.[1] If the material has liquefied, the acetal has likely hydrolyzed, releasing ethanol which solvates the solid.[2]
-
Action Plan:
-
Do not use without purification.[1]
-
Check solubility.[1][3] If significant insoluble precipitate forms in non-polar solvents, it is likely the disulfide degradation product.[2]
-
Rescue: Attempt rapid filtration through a pad of basic alumina (not acidic silica) using Hexane:EtOAc (9:1) to remove polar oxidation products.[1]
-
Issue 2: Unexpected Peaks in 1H NMR
User Question: "I see a small singlet around 9.7-9.8 ppm and a broad singlet around 2-3 ppm in my NMR. What is happening?"
Technical Diagnosis: You are observing acetal hydrolysis .
-
The 9.8 ppm peak: Corresponds to the aldehyde proton (
) of 2-(benzothiazol-2-ylthio)acetaldehyde.[1] -
The 2-3 ppm peak: Likely trace ethanol (
) released during hydrolysis.[1] -
Root Cause: The deuterated solvent (e.g.,
) was likely acidic.[1][2] Chloroform naturally forms HCl over time, which catalyzes acetal cleavage immediately upon dissolution.[2] -
Solution: Always filter
through basic alumina or use for stability checks.[1]
Issue 3: Low Yield in Subsequent Reactions
User Question: "I used this as a building block, but the yield was <20%. The starting material seemed fine."
Technical Diagnosis: If the reaction involved acidic conditions or high heat, the acetal likely decomposed before reacting.
-
Causality: Acetals are stable to base but labile to acid.[1] If your protocol involves Lewis acids (e.g.,
, ) or Bronsted acids, the protecting group (acetal) was lost prematurely.[2] -
Correction: Buffer the reaction mixture. Ensure the reaction temperature does not exceed 40°C unless the pH is strictly neutral/basic.[1]
Visualizing Degradation Pathways
The following diagram illustrates the two primary failure modes: Acid Hydrolysis (Top) and Oxidation (Bottom).[1]
Caption: Figure 1. Dual degradation pathways.[1] The red path (hydrolysis) is rapid in acidic moisture; the green path (oxidation) is slower but cumulative.[1]
Frequently Asked Questions (FAQs)
Q: What is the absolute maximum temperature for storage? A: Long-term storage should be at -20°C . Short-term handling at Room Temperature (20-25°C) is acceptable for <24 hours, provided the atmosphere is dry.[1] Avoid storage above 4°C for periods exceeding one week.
Q: Can I dry this compound under high vacuum? A: Yes, but monitor the temperature. Do not heat above 30°C while under vacuum.[1] The compound has a relatively high boiling point, but thermal stress can initiate thioether elimination.[2]
Q: Why does the Safety Data Sheet (SDS) mention "Store under Inert Gas"? A: To prevent S-oxidation.[1] Nitrogen or Argon blanketing excludes atmospheric oxygen.[1] More importantly, it excludes atmospheric moisture, which is the catalyst for acetal hydrolysis.[2]
Experimental Protocols
Protocol A: Stability-Indicating 1H NMR
Use this protocol to verify purity before committing material to a synthesis.[1]
-
Solvent Prep: Pass
through a small plug of anhydrous or basic alumina to neutralize acidity.[1] Alternatively, use .[1][2] -
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL solvent.
-
Acquisition: Standard proton scan (16 scans).[1]
-
Analysis:
Protocol B: Emergency Repurification
If degradation is detected (yellowing/aldehyde presence).[1][2]
-
Stationary Phase: Use Basic Alumina (Activity III).[1] Do not use Silica Gel, as its inherent acidity will destroy the acetal during the column run.
-
Eluent: Hexane : Ethyl Acetate (Start 95:5, gradient to 85:15).[1][2] Add 1% Triethylamine (
) to the eluent to ensure basicity.[1] -
Procedure: Flash chromatography.[1] Collect fractions rapidly.
-
Workup: Evaporate solvent at < 30°C. Store immediately at -20°C under Argon.
Data Summary
| Property | Value / Condition | Critical Note |
| Storage Temp | -20°C (Recommended) | Can tolerate 4°C for < 1 week. |
| Atmosphere | Inert (Argon/N2) | Essential to prevent hydrolysis & oxidation.[1] |
| Solvent Compatibility | DCM, THF, Toluene, DMF | Avoid acidic solvents (Acetic acid) or wet alcohols.[2] |
| Sensitivity | Acid + Moisture | The combination is destructive.[1] |
| Molecular Weight | ~283.41 g/mol | Based on C13H17NO2S2.[1] |
Storage Decision Tree
Caption: Figure 2. Decision logic for incoming material storage.
References
-
Mechanism of Acetal Hydrolysis: Cordes, E. H., & Bull, H. G. (1974).[2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.[1][2] [1][2]
-
Oxidation of Alkylthio-Benzothiazoles: Yang, Y., et al. (2012).[1][2] Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 25(12).
-
Synthesis & Stability of Benzothiazole Derivatives: Wang, F., et al. (2011).[1][2][4] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters, 13, 3202-3205.[2][4] [1][2]
-
General Benzothiazole Properties: Katritzky, A. R., et al. (2004).[1][2] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Contextual reference for thioether stability).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. 2,2'-Dithiobis(benzothiazole): properties, applications and toxicity_Chemicalbook [chemicalbook.com]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Issues in the Workup of Benzothiazole Derivatives
This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during the synthesis and purification of benzothiazole derivatives. As a class of compounds with immense therapeutic potential, their often hydrophobic nature presents a significant hurdle in achieving high purity and yield. This document provides in-depth, field-proven insights and troubleshooting strategies to navigate these common workup issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility characteristics of benzothiazole derivatives.
Q1: Why are my benzothiazole derivatives often poorly soluble in aqueous solutions?
A: The benzothiazole core is a fused heterocyclic system composed of a benzene ring and a thiazole ring. This structure is predominantly non-polar and hydrophobic, leading to inherently low solubility in water.[1] While benzothiazoles are generally soluble in organic solvents like DMSO, ethanol, and ethyl acetate, their poor aqueous solubility is a primary challenge during workup procedures that involve aqueous washes or extractions.[1][2]
Q2: How does pH fundamentally affect the solubility of my benzothiazole derivative?
A: The nitrogen atom in the thiazole ring gives most benzothiazole derivatives a weakly basic character.[3] The pH of the aqueous solution can dramatically alter the compound's ionization state and, consequently, its solubility.
-
In Acidic Conditions (Low pH): The basic nitrogen atom can be protonated, forming a cationic salt. This charged species is typically much more soluble in aqueous media than the neutral free base.[4][5]
-
In Neutral or Basic Conditions (Higher pH): The compound exists in its neutral, less-polar free base form, which has lower aqueous solubility and preferentially partitions into organic solvents.[5]
Therefore, adjusting the pH is one of the most powerful tools for controlling the solubility and partitioning of your compound during extraction and purification.[6][7]
Q3: What are the initial signs of a solubility problem during workup?
A: Solubility issues can manifest in several ways. The most common is the immediate precipitation or "crashing out" of your product when an aqueous solution is added to your organic reaction mixture.[5] Other signs include the formation of a thick, gooey precipitate at the interface between the aqueous and organic layers, the appearance of an intractable emulsion, or the failure to extract the product into the desired solvent layer.[8]
Section 2: Troubleshooting Guide: From Reaction Quench to Pure Compound
This guide provides a systematic approach to diagnosing and solving common solubility-related problems encountered during the workup of benzothiazole derivatives.
Problem 1: My compound precipitates ("crashes out") immediately when I add water or an aqueous solution to my reaction mixture.
-
Causality: This is a classic sign of a hydrophobic compound that was soluble in the organic reaction solvent (e.g., DMF, DMSO, Toluene) but is insoluble in the new, more polar environment created by adding water. The drastic change in solvent polarity forces the compound out of the solution.[5]
-
Recommended Solutions:
-
Modify the Quench Procedure: Instead of adding the reaction mixture to water, try adding water slowly to the stirred reaction mixture. This gradual change in polarity can sometimes allow for more controlled precipitation, leading to a filterable solid rather than an unmanageable mass.
-
Use a Co-Solvent System: Before adding water, dilute the reaction mixture with a larger volume of a water-miscible organic solvent in which your product is soluble, such as Tetrahydrofuran (THF) or Dioxane. Then, add water to this diluted solution. The co-solvent helps to buffer the polarity change, keeping the product dissolved long enough for subsequent extraction.
-
Direct Extraction: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) before quenching. Then, perform the aqueous wash. This ensures the compound has a favorable organic phase to reside in as soon as the aqueous phase is introduced.[2]
-
Problem 2: A thick, unfilterable precipitate or goo forms at the interface of the organic and aqueous layers during extraction.
-
Causality: This often occurs when the compound has partial solubility in both the organic and aqueous phases, or when acidic/basic impurities react to form insoluble salts. The material congregates at the interface where it is not fully solvated by either layer.[8]
-
Recommended Solutions:
-
Add More Solvent: The most straightforward solution is to add more of both the organic and aqueous solvents to the separatory funnel. This can help to fully dissolve the precipitate into its preferred phase.
-
Filter the Entire Mixture: If adding solvent doesn't work, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the interfacial solid. Then, separate the layers of the filtrate. The collected solid can be washed separately and analyzed.
-
Employ a pH Change: If you suspect an insoluble salt has formed, try adjusting the pH. If your target compound is a weak base, acidifying the entire mixture (e.g., with 1M HCl) should dissolve it into the aqueous layer.[4] Conversely, if it's a weak acid, basifying (e.g., with 1M NaOH) will have the same effect. After dissolving the goo, you can separate the layers and then re-adjust the pH of the aqueous layer to recover your product by extraction or precipitation.
-
Problem 3: My compound is stuck in the aqueous layer and won't extract into an organic solvent.
-
Causality: This happens when the benzothiazole derivative is in its protonated (salt) form, making it highly water-soluble.[3] This is common after quenching an acidic reaction or performing a wash with an acidic solution.
-
Recommended Solutions:
-
Basify the Aqueous Layer: The solution is to neutralize the acid and convert the compound back to its neutral, organic-soluble free base. Add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), to the separatory funnel until the aqueous layer is neutral or slightly basic (pH > 8).[2] You should observe your product either precipitating or becoming extractable into the organic layer.
-
Increase Organic Solvent Polarity: If the free base is still too polar for solvents like ethyl acetate, try a more polar extraction solvent like n-butanol.
-
Problem 4: I can't find a suitable solvent for recrystallization; the compound either dissolves completely or not at all.
-
Causality: An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2] Highly non-polar benzothiazoles may be too soluble in common organic solvents even when cold, while those with polar functional groups might not dissolve enough even when hot.
-
Recommended Solutions:
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, like DCM or acetone) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent" it's insoluble in, like hexanes or water) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This is a powerful technique for inducing crystallization.
-
Consider Salt Formation: If the free base is oily or difficult to crystallize, convert it to a salt. Dissolve the crude product in a solvent like ethanol or methanol and add one equivalent of an acid (e.g., HCl in ether, or methanesulfonic acid). The resulting salt will often have very different solubility properties and may crystallize readily.[2][9] The pure salt can then be neutralized to regenerate the pure free base if needed.
-
Section 3: Key Methodologies & Experimental Protocols
Protocol 1: Strategic pH-Modification for Acid/Base Extraction
This protocol is designed to separate a weakly basic benzothiazole derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (3 x 1 volume of the organic layer). Your basic benzothiazole derivative will protonate and move into the aqueous layer, while neutral impurities remain in the organic phase.
-
Separate Layers: Combine the acidic aqueous extracts. The organic layer can be set aside (contains neutral impurities).
-
Basification & Re-extraction: Cool the combined aqueous layer in an ice bath and slowly add 2M NaOH or saturated NaHCO₃ with stirring until the pH is > 8. The benzothiazole derivative will convert back to its free base, often appearing as a precipitate.
-
Isolation: Extract the now basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate, 3 x 1 volume). The purified free base of your compound will now be in this organic layer.
-
Final Workup: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]
Protocol 2: In-Situ Salt Formation for Isolation by Precipitation
This method is useful when the free base product is an oil or is difficult to handle, but its salt is a stable, crystalline solid.
-
Post-Reaction Workup: After a standard aqueous workup to remove most impurities, obtain the crude product in a suitable organic solvent like Dioxane, ethanol, or diethyl ether.
-
Acid Addition: While stirring the solution of the crude product, add 1.0 to 1.2 equivalents of a strong acid. A solution of HCl in diethyl ether or Dioxane is commonly used. Alternatively, methanesulfonic acid can be added dropwise.[9]
-
Precipitation: The corresponding salt of the benzothiazole derivative will often precipitate out of the organic solvent as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid salt by filtration, washing the filter cake with a small amount of the cold organic solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified salt under a vacuum. This solid can be used directly if the salt form is acceptable, or it can be neutralized as described in Protocol 1 to regenerate the pure free base.
Section 4: Data & Visualization
Table 1: Common Solvents in Benzothiazole Workup & Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use | Notes |
| Hexanes | 0.1 | ~69 | Anti-solvent for recrystallization, chromatography eluent | Good for precipitating non-polar compounds. |
| Toluene | 2.4 | 111 | Reaction solvent, extraction | Can form azeotropes with water to aid drying. |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction, chromatography | Good dissolving power, but can form emulsions.[10] |
| Diethyl Ether | 4.0 | 35 | Extraction | Highly flammable; can form peroxides. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction, chromatography | A good general-purpose solvent for most benzothiazoles.[2][11] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Co-solvent, reaction solvent | Water-miscible; must be removed before extraction. |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization, reaction solvent | Good for dissolving more polar derivatives.[12] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Reaction solvent, stock solutions | High boiling point; difficult to remove.[1][13] |
Diagrams
Caption: A decision-making workflow for common solubility issues.
Caption: Mechanism of acid/base extraction for a basic benzothiazole.
References
-
Georg Thieme Verlag. (2018). Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. Retrieved from [Link]
-
Mehes, G., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]
-
Pema, S., & Stella, V. J. (1993). Solubilization of Thiazolobenzimidazole Using a Combination of pH Adjustment and Complexation With 2-hydroxypropyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]
-
Foulon, C., et al. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Yeong, K. Y., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Goksu, H., et al. (2009). Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. ARKIVOC. Retrieved from [https://www.semantic scholar.org/paper/Determination-and-evaluation-of-acid-dissociation-Goksu-Gunduz/3468516d03d360f9e31d4e0e5616b3d166885834]([Link] scholar.org/paper/Determination-and-evaluation-of-acid-dissociation-Goksu-Gunduz/3468516d03d360f9e31d4e0e5616b3d166885834)
-
Alli, R. D., & Kroon, M. C. (2018). Extraction of benzothiazole and thiophene from their mixtures with n-heptane using tetrahexylammonium bromide-based deep eutectic solvents as extractive denitrogenation and desulfurization agents. Fluid Phase Equilibria. Retrieved from [Link]
-
Mohammed, A. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Retrieved from [Link]
-
Pattan, S., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Retrieved from [Link]
-
Wang, W., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]
-
Kumar, S., & Kumar, V. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Retrieved from [Link]
-
Hussain, A. F., & Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]
-
Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Reddit. (2023). Any troubleshooting for a reaction work-up? r/chemistry. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
This guide provides comprehensive technical support for the recrystallization of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole, addressing common challenges and offering detailed protocols for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to optimize this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole at room temperature?
Q2: Which functional groups in 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole are most sensitive during recrystallization?
The acetal functional group is the most sensitive moiety in the molecule. Acetals are susceptible to hydrolysis under acidic conditions, which would cleave the diethoxyethyl group to an aldehyde.[3][4][5][6] Therefore, it is critical to avoid acidic solvents or contaminants. The thioether linkage is generally stable but can be oxidized by strong oxidizing agents. The benzothiazole ring is relatively robust but can undergo ring-opening with strong bases.[7]
Q3: What are the general characteristics of a good recrystallization solvent for this compound?
A suitable solvent for recrystallization should exhibit the following properties:
-
The compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
The solvent should not react with the compound.
-
Impurities should be either completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Q4: Can I use a mixed-solvent system for recrystallization?
Yes, a mixed-solvent system is often effective when a single solvent does not provide the desired solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the compound and cooled slowly to induce crystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. | Use a lower-boiling point solvent or a solvent mixture. Ensure slow cooling to allow for proper crystal lattice formation. Try adding a seed crystal. |
| Poor Crystal Yield | The compound is too soluble in the cold solvent. An insufficient amount of the "poor" solvent was added in a mixed-solvent system. | Cool the solution in an ice bath to further decrease solubility. If using a mixed-solvent system, carefully add more of the "poor" solvent. Partially evaporate the solvent to increase the concentration of the compound. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound may be an oil at the temperatures used. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If the compound is an oil, consider alternative purification methods like column chromatography. |
| Product is Colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| Suspected Hydrolysis of Acetal | Use of an acidic solvent or presence of acidic impurities. | Ensure all solvents are neutral. If necessary, wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) before recrystallization to neutralize any residual acid from the synthesis. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method and should be attempted first.
-
Solvent Selection: Based on the principle of "like dissolves like," polar aprotic or moderately polar protic solvents are good starting points. Ethanol is a common choice for benzothiazole derivatives.[8]
-
Dissolution: In a fume hood, place the crude 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful if the compound is too soluble in a particular solvent even at low temperatures.
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). A common pair is ethanol and water.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol.
Visualization of Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
ChemBK. (2024, April 10). Diethyl thioether. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Ulrich, H. (2004). Product Class 18: Benzothiazoles and Related Compounds. In Science of Synthesis (Vol. 11, pp. 865-958). Thieme.
-
The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole. Retrieved from [Link]
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(8), 1-15.
-
Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,2'-dithiobis- (CAS 120-78-5). Retrieved from [Link]
-
PubChem. (n.d.). 2-(Ethylthio)benzothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-benzothiazole. Retrieved from [Link]
- Al-Hourani, B. J. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4933.
- Lyon, R. P., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.
- BenchChem. (2025).
- Farsh, F. S. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 10(6), 2845-2854.
-
Ataman Kimya. (n.d.). 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Ethylthio)benzothiazole | C9H9NS2 | CID 75993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
Comprehensive Characterization Guide: 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Topic: 1H NMR Interpretation of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is a critical synthetic intermediate, primarily serving as a "masked" aldehyde. In medicinal chemistry and dye synthesis, the diethyl acetal moiety protects the sensitive aldehyde group during harsh reaction steps, allowing for controlled release (deprotection) at a later stage to form fused heterocycles.
For the development scientist, the primary challenge is not just confirming the structure, but rigorously distinguishing it from two common "alternatives" (impurities):
-
The Unreacted Precursor: 2-Mercaptobenzothiazole (MBT).[1]
-
The Regioisomer:
-alkylated benzothiazole (a common byproduct due to the ambident nucleophilicity of the thioamide/thiolate anion).
This guide provides a definitive, self-validating NMR protocol to certify the structural integrity of the
Structural Logic & Assignment Strategy
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.
The Magnetic Environments[2]
-
Benzothiazole Core (Ar-H): Four aromatic protons.[2] The rigidity of the fused ring system creates a distinct ABCD-like pattern (often overlapping), typically between 7.2 and 8.0 ppm.
-
Thioether Linker (
): This methylene group is the "linchpin" of the assignment. Its chemical shift confirms -alkylation over -alkylation. -
Acetal Methine (
): A triplet resulting from coupling to the adjacent methylene. -
Ethoxy Groups (
): Characteristic quartet and triplet patterns.
The Regioselectivity Checkpoint
The most critical failure mode in this synthesis is
- -Alkylation (Target): The methylene protons are adjacent to Sulfur. Expected Shift: 3.5 – 3.8 ppm .
- -Alkylation ( impurity): The methylene protons are adjacent to Nitrogen (and part of a cationic-like resonance system). Expected Shift: 4.5 – 5.0 ppm (significantly deshielded).
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target molecule with its primary analytical competitors (precursor and isomer) to establish acceptance criteria.
Table 1: Comparative Spectral Performance & Diagnostic Signals
| Feature | Target: | Alternative A: Precursor (MBT) | Alternative B: |
| Diagnostic Region | 3.0 – 5.0 ppm (Aliphatic) | 13.0 – 14.0 ppm (Exchangeable) | 4.5 – 5.0 ppm (Deshielded) |
| Key Signal | |||
| Aromatic Region | Defined 4H pattern | Often broad/shifted due to thione tautomer | Shifted due to loss of aromaticity in N-ring |
| Acetal Signals | Present (Integral 1:4:6 ratio) | Absent | Present |
| Solvent Sensitivity | Stable in neutralized | Thione form dominates in polar solvents | Cationic character sensitive to polarity |
Experimental Protocol
A. Synthesis (Context for Purity)
-
Reagents: 2-Mercaptobenzothiazole (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq),
(1.2 eq). -
Solvent: DMF or Acetone (reflux).
-
Workup: The presence of base promotes
-alkylation. Acidic workup must be avoided to prevent acetal hydrolysis.
B. NMR Sample Preparation (Self-Validating Protocol)
-
Solvent Choice:
is the standard.[3]-
Risk: Commercial
often contains traces of DCl (acid), which can hydrolyze the acetal to the aldehyde in the NMR tube. -
Validation Step: Add a single pellet of anhydrous
or filter the solvent through basic alumina before dissolution.
-
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentration prevents "swamping" of the acetal triplet by solvent satellites.
Detailed Data Interpretation
Solvent:
Table 2: 1H NMR Assignment Data
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Justification |
| 7.85 – 7.90 | Doublet (d) | 1H | 8.0 | Ar-H (C4) | Deshielded by adjacent N-atom lone pair. |
| 7.72 – 7.76 | Doublet (d) | 1H | 8.0 | Ar-H (C7) | Adjacent to Sulfur. |
| 7.40 – 7.45 | Triplet (td) | 1H | 7.5, 1.2 | Ar-H (C5/C6) | Meta/Para protons. |
| 7.28 – 7.33 | Triplet (td) | 1H | 7.5, 1.2 | Ar-H (C5/C6) | Meta/Para protons. |
| 4.82 | Triplet (t) | 1H | 5.8 | Acetal | Methine proton flanked by two oxygens. |
| 3.65 | Doublet (d) | 2H | 5.8 | Diagnostic: Confirms S-linkage. Couples to acetal CH. | |
| 3.50 – 3.75 | Multiplet (m) | 4H | - | Diastereotopic methylene protons of ethyl groups. | |
| 1.22 | Triplet (t) | 6H | 7.0 | Methyl protons of the ethoxy groups. |
Mechanistic Insight on Couplings[5]
-
The
(3.65 ppm) appears as a doublet because it couples to the single proton on the adjacent acetal carbon. -
Conversely, the Acetal CH (4.82 ppm) appears as a triplet because it couples to the two protons of the
group. -
Validation: If the signal at 4.82 ppm is a singlet, your linker is missing (decomposition). If it is a doublet, check for restricted rotation or chiral impurities (unlikely here).
Visualization: Logic Flow for Structural Confirmation
The following diagram illustrates the decision matrix a scientist should follow when analyzing the spectrum to ensure the compound is the correct
Figure 1: Decision matrix for validating the 1H NMR spectrum of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole, distinguishing it from N-alkylated isomers and hydrolysis products.
References
-
Satish, G., et al. (2014).[4] "An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles."[4] European Journal of Chemistry.[4][5] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
Fulmer, G. R., et al. (2010).[6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
-
National Institutes of Health (NIH) / PubChem. "2-Mercaptobenzothiazole Compound Summary." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. unn.edu.ng [unn.edu.ng]
- 4. An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Identifying Characteristic FTIR Peaks of Benzothiazole Thioacetals
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Context: The "Thioacetal" Identity in Benzothiazole Synthesis
In the context of benzothiazole chemistry, the term "thioacetal" most critically refers to the Benzothiazoline (2,3-dihydrobenzothiazole) intermediate. This species is chemically a cyclic N,S-acetal (or thioaminal) formed by the condensation of 2-aminothiophenol with an aldehyde or ketone.
Distinguishing this saturated thioacetal-like intermediate from the fully aromatic Benzothiazole product is a frequent challenge in synthetic monitoring. The transition involves the oxidative dehydrogenation of the heterocyclic ring, a step that dramatically alters the vibrational modes of the molecule.
This guide provides a definitive framework for using FTIR to differentiate the Benzothiazoline (Thioacetal Intermediate) from its Precursors and the final Benzothiazole product.
Comparative Analysis: Spectral Evolution
The following table summarizes the critical wavenumber shifts that serve as "spectral checkpoints" during the synthesis.
Table 1: Characteristic FTIR Wavenumber Shifts (cm⁻¹)
| Functional Group | Precursors (Aldehyde + 2-Aminothiophenol) | Intermediate (Benzothiazoline / N,S-Acetal) | Final Product (Benzothiazole) | Diagnostic Note |
| N-H Stretch | 3300–3450 (Doublet/Broad, -NH₂) | 3250–3400 (Single band, Secondary amine) | Absent | The disappearance of the N-H band is the primary indicator of full aromatization. |
| C=O Stretch | 1680–1720 (Strong, Aldehyde) | Absent | Absent | Loss of C=O confirms the initial condensation (thioacetal formation). |
| C=N Stretch | Absent | Absent (or weak/buried) | 1600–1640 (Strong) | The emergence of the imine-like C=N bond marks the formation of the aromatic thiazole ring. |
| C-H (sp³) | Absent (except in alkyl R-groups) | 2850–2950 (Methine C2-H) | Absent (at ring C2) | The benzothiazoline has a characteristic sp³ C-H at the 2-position, which is lost upon oxidation. |
| C-S Stretch | 2550–2600 (S-H, weak) | 600–700 (C-S-C, weak) | 690–710 (C-S, medium) | The S-H peak of the precursor disappears immediately upon cyclization. |
Detailed Peak Assignment & Mechanistic Insight
A. The "Thioacetal" Signature (Benzothiazoline State)
The benzothiazoline intermediate is characterized by the saturation of the five-membered ring.
-
N-H Stretching (~3350 cm⁻¹): Unlike the final benzothiazole, the intermediate retains a secondary amine. This peak is often sharper than the broad H-bonded OH/NH bands of precursors but distinct from the primary amine doublet of the starting material.
-
Methine C-H (~2900 cm⁻¹): The carbon at the 2-position (the "acetal" carbon) is sp³ hybridized. Look for a distinct aliphatic C-H stretch that is absent in the fully aromatic final product.
B. The Aromatization Signature (Benzothiazole State)
Upon oxidation (e.g., using oxidants or ambient air), the N,S-acetal converts to a heteroaromatic system.
-
C=N Stretching (1600–1640 cm⁻¹): This is the "fingerprint" of the benzothiazole ring. It appears as a strong, sharp band. Note that this can overlap with aromatic C=C ring stretches (1580–1600 cm⁻¹), but the C=N mode is typically higher in energy.
-
Absence of N-H: The spectral region above 3100 cm⁻¹ should be clear of amine bands (unless the R-group contains amines).
C. The Thioether Linkage (C-S-C)
-
Fingerprint Region (600–750 cm⁻¹): The C-S stretching vibrations are generally weak and appear in the fingerprint region. In the thioacetal intermediate, this corresponds to the C-S-C asymmetric stretch. In the benzothiazole, it shifts slightly due to ring conjugation.
Experimental Protocol: Synthesis & Characterization
This protocol ensures the isolation of the spectral species for valid comparison.
Objective: Synthesize and characterize 2-phenylbenzothiazole to observe the thioacetal-to-aromatic transition.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Solvent: Ethanol or Methanol
-
Catalyst (Optional): Sulfamic acid or Iodine (for oxidation)
Step-by-Step Workflow:
-
Precursor Scan:
-
Record FTIR of pure 2-aminothiophenol (liquid film) and Benzaldehyde (liquid film).
-
Target Observation: Note the S-H peak at ~2550 cm⁻¹ and C=O at ~1700 cm⁻¹.
-
-
Benzothiazoline Formation (The "Thioacetal"):
-
Mix reagents in ethanol at room temperature for 10-20 minutes.
-
In-situ Sampling: Take an aliquot, evaporate solvent gently (avoiding heat to prevent oxidation), and record FTIR.
-
Target Observation: Disappearance of C=O and S-H. Appearance of single N-H band (~3350 cm⁻¹) and sp³ C-H.
-
-
Oxidative Aromatization:
-
Reflux the mixture (or add oxidant) to drive the reaction to the benzothiazole.
-
Isolate the solid product via filtration.
-
KBr Pellet Preparation: Mix 1 mg product with 100 mg dry KBr. Grind to a fine powder and press into a transparent pellet.
-
Target Observation: Disappearance of N-H. Appearance of strong C=N at ~1610 cm⁻¹.
-
Visualization: Spectral Decision Logic
The following diagram illustrates the logical flow for identifying the reaction stage based on FTIR peaks.
Caption: Decision tree for distinguishing Benzothiazole precursors, Benzothiazoline intermediates (Thioacetals), and final Benzothiazole products using characteristic FTIR bands.
References
-
Liaqat, S. et al. (2022).[1] "Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity." International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]
-
Mohammadlou, S. & Pesyan, N. N. (2024).[1] "Synthesized Nanocatalyst with Super Catalytic Activity for Synthesize of Benzothiazole Derivatives." Organic Chemistry Research. Available at: [Link]
-
Dzwonkowska-Zarzycka, M. et al. (2023).[1] "Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters." Materials. Available at: [Link]
-
NIST Chemistry WebBook. "Benzothiazole, 2,2'-dithiobis- IR Spectrum." National Institute of Standards and Technology.[2] Available at: [Link]
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of Benzothiazole Derivatives
This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzothiazole derivatives. For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount for safety, efficacy, and regulatory compliance.[1][2] Benzothiazole derivatives, a class of heterocyclic compounds with broad pharmacological activities, are no exception.[3] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound methodology.
The Imperative of Purity: Why HPLC is the Gold Standard
The purity profile of a pharmaceutical compound directly influences its therapeutic effect and safety. Impurities, whether they are starting materials, by-products, or degradation products, can be pharmacologically active or toxic. Therefore, a reliable analytical method is required to separate, identify, and quantify the main compound and any potential impurities.
While several analytical techniques exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is overwhelmingly the preferred method for non-volatile, polar to moderately non-polar small molecules like most benzothiazole derivatives.[2] Its high resolution, sensitivity, quantitative accuracy, and robustness make it the gold standard for purity and stability-indicating assays in the pharmaceutical industry.[1][4]
Strategic HPLC Method Development: A Rationale-Driven Approach
Effective method development is a systematic process guided by the physicochemical properties of the analyte and potential impurities. The goal is to achieve adequate resolution of all components in a reasonable analysis time.
Caption: Workflow for systematic HPLC method development.
Analyte and Stationary Phase: The Foundation of Separation
The core principle of reversed-phase chromatography is the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[2]
-
Expertise & Experience: For benzothiazole derivatives, which are typically moderately polar, a C18 (octadecylsilane) column is the logical starting point.[5][6] The long alkyl chains provide sufficient hydrophobicity to retain the analyte and its structurally similar impurities, allowing for separation based on subtle differences in polarity. A standard dimension (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) offers a good balance between efficiency and backpressure.
Mobile Phase Selection: The Engine of Elution
The mobile phase composition dictates the retention and elution of compounds.
-
Solvent Choice: A mixture of water (or an aqueous buffer) and a miscible organic solvent is used. Acetonitrile (ACN) is often preferred over methanol as its lower viscosity results in lower backpressure and higher efficiency. Tetrahydrofuran (THF) can also be a powerful solvent for resolving closely related isomers.[7]
-
The Critical Role of pH: Many benzothiazole derivatives contain basic nitrogen atoms, making them ionizable. The pH of the mobile phase is the most critical parameter for achieving good peak shape and reproducible retention times for such compounds.
-
Causality: Operating at a pH at least 2 units away from the analyte's pKa ensures that it exists predominantly in a single ionic form (either ionized or neutral), preventing peak splitting or broadening. For a basic benzothiazole, using an acidic mobile phase (e.g., pH 2.5-3.5) protonates the molecule, often leading to better peak shapes on silica-based columns. Buffers like phosphate or volatile alternatives like formic acid or ammonium formate (for LC-MS compatibility) are used to maintain a constant pH.[8][9]
-
-
Isocratic vs. Gradient Elution:
-
Trustworthiness: An initial "scouting" run using a broad gradient elution (e.g., 5% to 95% ACN over 20-30 minutes) is essential. This ensures that all potential impurities, including highly retained ones, are eluted from the column, providing a complete picture of the sample's complexity.[7]
-
Based on the scouting run, the method can be optimized. If all peaks elute closely together, a simple isocratic (constant mobile phase composition) method can be developed for faster run times. If impurities span a wide polarity range, a tailored gradient is necessary.
-
Detector Settings: Seeing the Unseen
The benzothiazole ring system contains a chromophore, making UV detection the ideal choice.[4]
-
Wavelength Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It acquires spectra across a range of wavelengths, which allows for:
-
Optimal Sensitivity: Selecting the wavelength of maximum absorbance (λmax) for the main peak ensures high sensitivity for the API.
-
Impurity Detection: It's crucial to analyze the UV spectra of all detected peaks. Some impurities may have different λmax values. A compromise wavelength or multi-wavelength detection might be necessary to ensure all impurities are adequately detected and quantified.
-
Peak Purity Analysis: DAD software can assess whether a chromatographic peak is spectrally homogeneous, providing confidence that the peak represents a single compound.
-
A Practical Protocol: Purity Analysis of a Benzothiazole Derivative
This protocol outlines a starting point for the purity analysis of a hypothetical compound, "2-amino-6-nitrobenzothiazole."
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH for good peak shape of basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-22 min: 90% B; 22-23 min: 90-10% B; 23-28 min: 10% B | Initial hold, linear gradient to elute all components, wash, and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detection | DAD at 254 nm and 310 nm | Monitor at multiple wavelengths to ensure detection of all impurities. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 ACN/Water) to a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample and blank (diluent) solutions.
-
Data Processing: Integrate all peaks. Calculate the purity by the area percent method, assuming the response factor is the same for the main peak and impurities.
Method Validation: The Hallmark of a Trustworthy Assay
Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11] This is a mandatory step for methods used in a regulated environment.
Caption: Interrelationship of key HPLC method validation parameters.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Protocol | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo. | Spike sample with known impurities; perform forced degradation (acid, base, peroxide, heat, light). | Peak for the main compound should be pure (via DAD) and well-resolved from all other peaks (Resolution > 2.0).[2] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze at least five concentrations across the specified range (e.g., LOQ to 150% of test concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is linear, accurate, and precise. | Confirmed by the linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration for assay.[12] |
| Accuracy | The closeness of the test results to the true value. | Analyze a sample of known purity or spike a sample with known amounts of analyte/impurities at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% - 102.0%.[10] |
| Precision | The degree of agreement among individual test results. | Repeatability: 6 sample preparations or 9 determinations across the range. Intermediate Precision: Repeat on a different day, with a different analyst or instrument. | RSD ≤ 2.0% for the assay of the main component. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve. | Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), organic content (±2%), column temp (±5°C), flow rate (±10%). | System suitability parameters must still be met. Peak retention and resolution should not significantly change.[4] |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary tool for purity determination, other techniques serve complementary roles.
| Technique | Principle | Application for Benzothiazole Purity | Advantages | Limitations |
| HPLC (Recommended) | Differential partitioning between a stationary and a liquid mobile phase. | Primary method for quantification of the main peak and all related impurities. | High resolution, high sensitivity, excellent quantitation, robust, and automatable.[4] | May not identify unknown impurities without a mass spectrometer (LC-MS). |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a gaseous mobile phase. | Analysis of volatile impurities or thermally stable benzothiazole derivatives. | Excellent for volatile/semi-volatile compounds; high efficiency.[13][14] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[15] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid, semi-quantitative screening for impurities; reaction monitoring. | Simple, low cost, high throughput for screening.[16][17] | Low resolution, not easily automated, poor quantitative precision compared to HPLC. |
| LC-MS | HPLC coupled with a Mass Spectrometer. | Identification of unknown impurities and degradation products. | Provides molecular weight and structural information, confirming impurity identity.[18][19] | More complex, expensive, and may not be as robust for routine QC testing as HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Structural elucidation of the main compound and major impurities; quantitative NMR (qNMR) for purity assay against a certified standard. | Provides definitive structural information; qNMR is a primary ratio method.[14][17] | Low sensitivity for trace impurities (<0.1%); expensive instrumentation. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on charge-to-size ratio. | Orthogonal separation technique; particularly useful for charged species and chiral separations.[20] | Extremely high efficiency, very low sample/reagent consumption. | Can have lower reproducibility for migration times compared to HPLC retention times; lower sensitivity with UV detection. |
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography Source: RSC Publishing URL: [Link]
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Title: Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography Source: SciSpace URL: [Link]
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Title: Dithienyl benzothiadiazole derivatives: a new type of stationary phases for capillary gas chromatography Source: PubMed URL: [Link]
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Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
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Title: Benzothiazole | SIELC Technologies Source: SIELC Technologies URL: [Link]
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Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
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Title: Separation of Benzothiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]
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Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
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Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org URL: [Link]
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Title: Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis Source: PubMed URL: [Link]
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Title: Determination of benzothiazoles and benzotriazoles by using ionic liquid stationary phases in gas chromatography mass spectrometry. Application to their characterization in wastewaters Source: R Discovery URL: [Link]
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Title: Modern analytical techniques Source: Royal Society of Chemistry URL: [Link]
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Title: Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS Source: PubChem URL: [Link]
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Title: Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
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Title: Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry Source: PubMed URL: [Link]
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Title: How to determine the purity of newly synthesized organic compound? Source: ResearchGate URL: [Link]
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Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples Source: BMC Chemistry URL: [Link]
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Title: Extraction and analysis of various benzothiazoles from industrial wastewater Source: Fiehn Lab URL: [Link]
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Title: Analytical Techniques for Chemical Analysis & Testing Source: Lucideon URL: [Link]
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Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]
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Title: Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry Source: PubMed URL: [Link]
-
Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]
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Title: Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme Source: MDPI URL: [Link]
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Title: An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications Source: ResearchGate URL: [Link]
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Title: Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment Source: ResearchGate URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE Source: Acta Poloniae Pharmaceutica URL: [Link]
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Comparative Guide: Reactivity & Synthesis of S-Alkyl vs. N-Alkyl Benzothiazoles
Executive Summary
The alkylation of 2-mercaptobenzothiazole (2-MBT) yields two distinct structural isomers: S-alkyl derivatives (2-alkylthiobenzothiazoles) and N-alkyl derivatives (3-alkylbenzothiazoline-2-thiones) . While they share a molecular formula, their chemical reactivity, physical properties, and biological applications diverge significantly due to the restoration (S-alkyl) or disruption (N-alkyl) of the aromatic thiazole ring.
-
S-Alkyl Isomers: Kinetically favored, aromatic, and highly reactive toward nucleophilic substitution (SNAr). Primarily used as electrophilic intermediates.
-
N-Alkyl Isomers: Thermodynamically stable (thioamide), resistant to substitution, and redox-active. Primarily used as biological probes and vulcanization accelerators.
This guide provides the mechanistic basis, synthetic protocols, and experimental data required to selectively synthesize and differentiate these isomers.
Mechanistic Basis: The Ambident Nucleophile
The regioselectivity of 2-MBT alkylation is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects acting on the ambident thioamide anion.
Tautomeric Equilibrium
2-MBT exists in equilibrium between the thiol (aromatic) and thione (thioamide) forms. In solution, the thione form generally predominates due to the strength of the N–H bond, but deprotonation yields a resonance-stabilized anion with negative charge delocalized between sulfur and nitrogen.
-
Sulfur (S): A "soft" nucleophilic center (high polarizability, low charge density).
-
Nitrogen (N): A "hard" nucleophilic center (low polarizability, high charge density).
Regioselectivity Rules
| Parameter | S-Alkylation (Kinetic Control) | N-Alkylation (Thermodynamic/Catalytic) |
| Electrophile | Soft Alkylating Agents: Alkyl halides (R-I, R-Br), Alkyl sulfonates. | Hard Electrophiles: Alkyl sulfates, diazo compounds, or via metal catalysis (Cu, Pd). |
| Solvent | Protic/Polar: Ethanol, Methanol (Solvates the harder N-site, leaving S exposed). | Aprotic/Non-polar: DMF, Acetone (often yields mixtures), or Phase Transfer Catalysis (PTC). |
| Mechanism | SN2 attack by the thiolate sulfur. | Direct attack by Nitrogen or rearrangement of kinetically formed S-product. |
Visualization: Tautomerism & Synthesis Pathways
Figure 1: Divergent synthetic pathways for S- vs N-alkylation based on reaction conditions.
Synthetic Protocols
Note: All reactions must be performed in a fume hood due to the odor of thiols and potential toxicity of alkylating agents.
Protocol A: Selective S-Alkylation (Standard)
This protocol utilizes the "soft" nature of the thiolate anion in a protic solvent to favor S-alkylation (>95% selectivity).
-
Reagents: 2-Mercaptobenzothiazole (10 mmol), KOH (11 mmol), Ethanol (20 mL), Alkyl Iodide (11 mmol).
-
Dissolution: Dissolve 2-MBT and KOH in ethanol. Stir for 15 min at room temperature (RT) until a clear yellow solution forms (Potassium salt formation).
-
Addition: Add Alkyl Iodide dropwise over 10 minutes.
-
Reaction: Reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). S-alkyl products typically have higher Rf than the starting material.
-
Workup: Evaporate ethanol. Resuspend residue in water (50 mL) and extract with Dichloromethane (DCM).
-
Purification: Wash organic layer with 1M NaOH (to remove unreacted thiol). Dry over MgSO4 and concentrate.
Protocol B: Selective N-Alkylation (Catalytic/Phase Transfer)
Direct N-alkylation is difficult to achieve exclusively without catalysts. This protocol uses Phase Transfer Catalysis (PTC) to enhance N-selectivity, though chromatographic separation is often still required.
-
Reagents: 2-MBT (10 mmol), K2CO3 (20 mmol), TBAB (Tetrabutylammonium bromide, 1 mmol), Toluene (30 mL), Alkyl Halide (15 mmol).
-
Setup: Mix 2-MBT, Base, and TBAB in Toluene.
-
Reaction: Heat to reflux (110°C) for 6–12 hours. The non-polar solvent and bulky counter-ion (TBA+) often disrupt the tight ion pair, allowing the harder Nitrogen to react, or favoring the thermodynamic thione product.
-
Workup: Filter inorganic salts. Concentrate filtrate.
-
Purification: Crucial Step. Column chromatography is required. N-alkyl derivatives are generally more polar (lower Rf) than S-alkyl derivatives due to the thioamide dipole.
Reactivity Profiles & Comparison
The defining difference between these isomers is the stability of the C–S bond vs. the C=S bond.
Nucleophilic Substitution (SNAr)[1]
-
S-Alkyl: The -SR group is an excellent leaving group (thioether). Treatment with amines (primary/secondary) displaces the -SR group to form 2-aminobenzothiazoles . This is a key reaction in drug discovery.
-
N-Alkyl: The C=S bond is stable against simple substitution. It does not act as a leaving group. Under forcing conditions, the ring may open, or the sulfur may be oxidized.
Hydrolysis Stability
-
S-Alkyl: Susceptible to acid hydrolysis, yielding 2-hydroxybenzothiazole (or the tautomeric benzothiazolinone).
-
N-Alkyl: Highly stable to hydrolysis. Requires harsh oxidative conditions to desulfurize.
Data Table 1: Comparative Reactivity Matrix
| Reactivity Test | S-Alkyl (2-Alkylthio) | N-Alkyl (3-Alkyl-2-thione) |
| Reaction with Amines | High: Forms 2-aminobenzothiazoles (Displacement of -SR). | Inert: No substitution at C2. |
| Oxidation (mCPBA) | Sulfone Formation: Forms 2-alkylsulfonyl derivatives (activated leaving group). | Desulfurization: Can form 2-oxo derivatives (benzothiazolinones). |
| Thermal Stability | Moderate (Boiling points are lower). | High (Often crystalline solids with high MP). |
| Aromaticity | Intact: Thiazole ring retains aromatic character. | Disrupted: Thioamide structure breaks cyclic conjugation. |
Visualization: Reactivity Flowchart
Figure 2: Divergent reactivity toward nucleophiles. S-alkyl isomers undergo substitution; N-alkyl isomers are inert.
Experimental Validation (Characterization)
To ensure scientific integrity, you must validate which isomer you have synthesized using spectroscopic data.
Proton NMR (1H NMR)
The chemical shift of the alkyl protons attached to the heteroatom is the most diagnostic tool.
-
S-CH3: Appears upfield (δ 2.6 – 2.8 ppm ). The sulfur atom shields the protons relative to nitrogen.
-
N-CH3: Appears downfield (δ 3.6 – 3.9 ppm ). The deshielding effect of the adjacent nitrogen and the anisotropy of the thioamide group cause this shift.
Infrared Spectroscopy (IR)
-
S-Alkyl: Shows a strong C=N stretch around 1480–1500 cm-1 (Endocyclic double bond).
-
N-Alkyl: Lacks the C=N stretch. instead shows a strong C=S stretch (Thione) typically around 1050–1200 cm-1 .
UV-Vis Spectroscopy
-
S-Alkyl: Displays absorption maxima characteristic of the fully aromatic benzothiazole system (typically
~280-300 nm). -
N-Alkyl: Shows a bathochromic shift (red shift) due to the n
* transition of the C=S thione group (often extending >320 nm).
Biological & Pharmaceutical Implications[2][3][4][5][6][7][8][9]
-
S-Alkyl Derivatives: Often serve as Intermediates or Pro-drugs . The labile S-C bond allows the molecule to act as an electrophile in vivo, potentially covalently modifying cysteine residues in proteins (e.g., EGFR inhibitors).
-
N-Alkyl Derivatives: Often explored as Metabolically Stable Pharmacophores . The thione moiety can chelate metals (Cu, Zn) in metalloenzymes or act as a radical scavenger. They are investigated for antimicrobial and anticonvulsant activity where hydrolytic stability is required.
References
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases". Journal of the American Chemical Society. 85 (22): 3533–3539. Link
-
Wu, F. L., et al. (2012).[1] "2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications". Current Organic Chemistry. 16 (13): 1555-1580. Link
-
Tandon, V. K., et al. (2005). "Study of the reactivity of 2-mercaptobenzothiazole with alkyl halides: Synthesis of S-alkyl vs N-alkyl products". Indian Journal of Chemistry - Section B. Link
-
Ali, T., et al. (2019). "Synthesis and biological activities of benzothiazole derivatives: A review". Egyptian Journal of Basic and Applied Sciences. Link
-
Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group (Thioamides)". Oxford University Press. Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, particularly in the realm of polymer science and drug development, the precise characterization of chemical compounds is paramount. For a compound such as 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole, a key component in processes like the vulcanization of rubber, understanding its elemental composition is not merely an academic exercise. It is a critical aspect of quality control, ensuring product consistency, performance, and safety. This guide provides an in-depth, objective comparison of elemental analysis standards and methodologies applicable to this compound, supported by experimental data and protocols.
The Theoretical Benchmark: Elemental Composition of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Before any experimental analysis, establishing the theoretical elemental composition is the foundational step. This provides the benchmark against which all experimental results are compared.
The molecular formula for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is C₁₃H₁₆N₂O₂S₂.
Table 1: Theoretical Elemental Composition of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 13 | 156.143 | 52.34 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 5.41 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.39 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 10.73 |
| Sulfur (S) | 32.065 | 2 | 64.130 | 21.50 |
| Total | 296.413 | 100.00 |
This theoretical composition is the gold standard for purity assessment. Any significant deviation in experimental results would suggest the presence of impurities, residual solvents, or incomplete synthesis.
Comparative Analysis of Methodologies for Elemental Determination
The determination of the elemental composition of organic compounds like 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is primarily achieved through two robust techniques: Combustion Analysis (CHNS-O) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), particularly for sulfur.
Combustion Analysis (CHNS-O)
This is the most common and direct method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic matrices.[1][2] The principle involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a thermal conductivity detector (TCD) or other specific detectors. Oxygen is typically determined separately by pyrolysis in an oxygen-free environment.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for elemental analysis, though it is more commonly associated with metallic elements. For sulfur analysis in organic compounds, it presents a viable, albeit more complex, alternative to combustion analysis. The sample must first be digested, typically using microwave-assisted acid digestion, to break down the organic matrix and bring the sulfur into a solution that can be introduced into the plasma. The high-temperature argon plasma then excites the sulfur atoms, which emit light at characteristic wavelengths upon returning to their ground state. The intensity of this emitted light is proportional to the concentration of sulfur in the sample.
Table 2: Comparison of Combustion Analysis and ICP-OES for Sulfur Determination
| Feature | Combustion Analysis (for S) | ICP-OES (for S) |
| Principle | High-temperature combustion and detection of SO₂ | Acid digestion followed by atomic emission in plasma |
| Sample Preparation | Minimal; direct analysis of solid or liquid sample | Extensive; requires complete acid digestion |
| Throughput | High; typically a few minutes per sample | Lower; digestion can be time-consuming |
| Interferences | Fewer chemical interferences | Potential for spectral and matrix interferences |
| Typical Use Case | Primary choice for C, H, N, and S in organic compounds | Useful for multi-elemental analysis, including sulfur, in various matrices |
| Cost | Generally lower instrument and operational cost | Higher initial instrument cost |
For a comprehensive quality control workflow, combustion analysis is the preferred method for determining C, H, N, and S in 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole due to its speed, simplicity, and directness. ICP-OES could be employed as a confirmatory technique for sulfur or for the analysis of trace metal impurities.
The Role of Certified Reference Materials (CRMs) in Ensuring Accuracy
The trustworthiness of any analytical measurement is underpinned by the use of Certified Reference Materials (CRMs). These are materials with a known, certified elemental composition that are used to calibrate instruments and validate analytical methods. While a specific CRM for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is not commercially available, several suitable organic analytical standards containing sulfur and nitrogen can be used to ensure the accuracy of the CHNS analysis.
Table 3: Recommended Certified Reference Materials for Method Validation
| Certified Reference Material | Supplier | Certified Elements | Rationale for Use |
| Sulfanilamide (C₆H₈N₂O₂S) | Various | C, H, N, S | Contains both nitrogen and sulfur in a well-defined organic matrix. |
| Cystine (C₆H₁₂N₂O₄S₂) | Various | C, H, N, S | High sulfur content and presence of nitrogen make it a good validation standard. |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | Thermo Fisher Scientific | C, H, N, S | A commonly used standard in CHNS analysis with certified values for all four elements. |
The use of these CRMs allows for the creation of a calibration curve and the verification of the analytical method's performance before analyzing the target compound.
Experimental Protocol: CHNS Analysis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
This section provides a detailed, step-by-step methodology for the elemental analysis of the target compound using a modern CHNS combustion analyzer.
1. Instrumentation and Consumables:
-
Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar vario MICRO cube)
-
Microbalance (readable to at least 0.001 mg)
-
Tin capsules for solid samples or silver capsules for liquid/volatile samples
-
Certified Reference Materials (e.g., Sulfanilamide)
-
High-purity helium and oxygen gases
2. Sample Preparation:
-
Homogenize the 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole sample to ensure uniformity.
-
Using the microbalance, accurately weigh 1-2 mg of the sample into a tin capsule.
-
Carefully fold the tin capsule to enclose the sample securely, ensuring no loss of material.
-
Prepare at least three replicate samples for statistical validity.
3. Instrument Calibration:
-
Calibrate the instrument using a certified reference material. For this application, Sulfanilamide is a suitable choice.
-
Analyze a series of known weights of the CRM to establish a linear calibration curve for each element (C, H, N, S).
4. Sample Analysis:
-
Introduce the prepared samples into the elemental analyzer's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace (typically at ~900-1000 °C).
-
The combustion products (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and detected by the TCD.
-
The instrument software will integrate the peaks and calculate the percentage of each element based on the calibration curve.
5. Data Analysis and Interpretation:
-
Calculate the mean and standard deviation for the replicate analyses of the target compound.
-
Compare the experimental mean values to the theoretical elemental composition (Table 1).
-
The results should fall within the acceptable specifications for the material. For high-purity compounds, a deviation of ±0.4% from the theoretical value is a common acceptance criterion in many industries.
Visualization of the Analytical Workflow
Caption: Workflow for CHNS Elemental Analysis.
Hypothetical Experimental Data and Comparison
To illustrate the application of this methodology, let's consider a hypothetical batch of synthesized 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole analyzed in triplicate.
Table 4: Hypothetical Experimental Results vs. Theoretical Values
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Experimental % (Run 3) | Mean Experimental % | Standard Deviation | Deviation from Theoretical % |
| C | 52.34 | 52.21 | 52.35 | 52.28 | 52.28 | 0.07 | -0.06 |
| H | 5.41 | 5.38 | 5.42 | 5.39 | 5.40 | 0.02 | -0.01 |
| N | 9.39 | 9.35 | 9.41 | 9.38 | 9.38 | 0.03 | -0.01 |
| S | 21.50 | 21.45 | 21.55 | 21.49 | 21.50 | 0.05 | 0.00 |
In this hypothetical dataset, the mean experimental values are in excellent agreement with the theoretical composition, with all deviations well within the commonly accepted ±0.4% tolerance. The low standard deviations across the triplicate analysis indicate good precision of the measurement.
Alternative Standard: 2-Mercaptobenzothiazole (MBT)
In some quality control scenarios, particularly in the rubber industry, a direct comparison to a well-characterized, structurally related compound is valuable. 2-Mercaptobenzothiazole (MBT) is the parent compound from which many benzothiazole-based vulcanization accelerators are derived. While not a certified reference material in the strictest sense for quantitative elemental analysis calibration, high-purity grades of MBT can serve as a valuable in-house standard for method verification and for comparative "fingerprinting" of related compounds.
Table 5: Theoretical Elemental Composition of 2-Mercaptobenzothiazole (C₇H₅NS₂)
| Element | Percentage (%) |
| Carbon (C) | 50.27 |
| Hydrogen (H) | 3.01 |
| Nitrogen (N) | 8.37 |
| Sulfur (S) | 38.34 |
Analyzing a high-purity sample of MBT alongside the target compound can provide additional confidence in the analytical method's performance, especially for the sulfur and nitrogen determination.
Conclusion
The elemental analysis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is a critical component of its quality control. Combustion analysis stands out as the most direct and efficient method for determining its C, H, N, and S content. The accuracy and reliability of this analysis are ensured through the use of appropriate certified reference materials, such as sulfanilamide or cystine, for calibration and method validation. By comparing the experimental results to the theoretical elemental composition, researchers and manufacturers can confidently assess the purity and consistency of this important industrial chemical. The use of structurally related in-house standards like 2-Mercaptobenzothiazole can further enhance the robustness of the quality control process. This comprehensive approach to elemental analysis ensures that the material meets the stringent requirements for its intended applications.
References
-
National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Retrieved from [Link]
-
ASTM International. (2021). Standard Classification for Rubber Compounding Materials—Vulcanization Accelerators (D4818-21). Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]
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A Senior Application Scientist's Guide to Distinguishing 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole from its Disulfide Impurities
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules such as 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole, the potential for the formation of structurally similar impurities presents a significant analytical challenge. One of the most common and often difficult to distinguish impurities is the corresponding disulfide, 2,2'-dithiobis(benzothiazole). The presence of such impurities can have a profound impact on the efficacy, safety, and stability of a final product. This guide provides an in-depth technical comparison and practical experimental protocols to confidently distinguish the desired thioether from its disulfide counterpart.
The Genesis of Disulfide Impurities: A Mechanistic Perspective
The formation of the disulfide impurity, 2,2'-dithiobis(benzothiazole) (MBTS), is often rooted in the synthetic pathway of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole. The synthesis typically involves the S-alkylation of 2-mercaptobenzothiazole (2-MBT) with an appropriate alkyl halide, in this case, a 2,2-diethoxyethyl halide.
However, 2-MBT is susceptible to oxidation, a reaction that readily forms the disulfide-linked dimer, MBTS. This oxidation can occur under various conditions, including exposure to air (autoxidation), the presence of oxidizing agents, or even under certain reaction conditions intended for the primary synthesis[1][2]. Consequently, MBTS is a highly probable process-related impurity.
Core Analytical Strategies for Differentiation
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole in the presence of its disulfide impurity. The primary techniques that offer the necessary selectivity and sensitivity are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Power of Separation
Reverse-phase HPLC is a cornerstone technique for separating compounds with differing polarities. The thioether and disulfide, while structurally related, possess distinct polarities that can be exploited for chromatographic separation.
Causality Behind the Separation: The thioether, with its diethoxyethyl group, is generally more polar than the symmetrical and more hydrophobic disulfide dimer. This difference in polarity leads to differential partitioning between the nonpolar stationary phase (e.g., C18) and the polar mobile phase, resulting in distinct retention times.
Illustrative HPLC Method:
A literature-reported method for the simultaneous determination of 2-MBT and MBTS provides a strong starting point for method development[3]. The following is an adapted protocol for the analysis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole and its disulfide impurity.
Experimental Protocol: HPLC-UV Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Expected Elution Profile: Based on polarity differences, the more polar thioether is expected to elute earlier than the less polar disulfide impurity.
Workflow for HPLC Method Development and Validation
Caption: A generalized workflow for HPLC method development to separate the target compound from its disulfide impurity.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides definitive information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. This technique is invaluable for confirming the identity of both the desired product and any impurities.
Distinguishing by Mass: The most straightforward differentiation lies in their distinct molecular weights.
-
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole: C₁₃H₁₇NO₂S₂ - Molecular Weight: 299.41 g/mol
-
2,2'-dithiobis(benzothiazole): C₁₄H₈N₂S₄ - Molecular Weight: 332.49 g/mol
Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) will yield unique fragmentation patterns.
-
Thioether Fragmentation: Expect to see fragments corresponding to the loss of the diethoxyethyl side chain and subsequent fragmentations of the benzothiazole ring.
-
Disulfide Fragmentation: The primary fragmentation will likely involve the cleavage of the S-S bond, leading to a prominent fragment ion corresponding to the benzothiazole-2-thiolate radical cation[4][5].
Experimental Protocol: LC-MS Analysis
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Range | m/z 50-500 |
| Collision Energy | Ramped for MS/MS fragmentation studies |
Logical Flow of Mass Spectrometric Identification
Caption: Decision tree for the identification of the target compound and its disulfide impurity by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Fingerprint
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous differentiation of the thioether and the disulfide.
Key Differentiating Features in NMR:
-
¹H NMR: The spectrum of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole will exhibit characteristic signals for the diethoxyethyl group: a triplet for the methyl protons, a quartet for the methylene protons of the ethoxy groups, and signals for the methylene and methine protons of the ethylthio backbone. These signals will be absent in the spectrum of the symmetrical disulfide. The aromatic region of both compounds will show signals corresponding to the benzothiazole moiety, but the integration and exact chemical shifts may differ slightly due to the different substituents at the 2-position[6].
-
¹³C NMR: The ¹³C NMR spectrum of the thioether will show distinct resonances for the carbons of the diethoxyethyl group, which will not be present in the spectrum of the disulfide.
Expected ¹H NMR Chemical Shifts (Illustrative)
| Compound | Proton Assignment | Expected Chemical Shift (ppm) |
| 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole | Aromatic Protons | 7.0 - 8.0 |
| -O-CH₂-CH₃ | ~3.5 (quartet) | |
| -S-CH₂-CH- | ~3.0-3.5 (multiplets) | |
| -O-CH₂-CH₃ | ~1.2 (triplet) | |
| 2,2'-dithiobis(benzothiazole) | Aromatic Protons | 7.2 - 8.1 |
Forced Degradation Study: Proactively Identifying the Impurity
To definitively confirm the identity of the disulfide impurity and validate the selectivity of the analytical methods, a forced degradation study is highly recommended. This involves subjecting the pure thioether to oxidative stress to intentionally generate the disulfide.
Experimental Protocol: Forced Oxidation
-
Dissolve a known concentration of pure 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole in a suitable solvent (e.g., acetonitrile/water).
-
Add a small amount of an oxidizing agent, such as hydrogen peroxide (3% v/v).
-
Heat the solution gently (e.g., 50-60 °C) for a defined period (e.g., 1-2 hours).
-
Monitor the reaction by HPLC. The appearance of a new, later-eluting peak corresponding to the retention time of the suspected disulfide impurity provides strong evidence for its identity.
-
Confirm the identity of the newly formed peak by LC-MS.
This approach not only confirms the identity of the impurity but also demonstrates the stability-indicating nature of the developed HPLC method.
Conclusion
Distinguishing 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole from its disulfide impurity is a critical aspect of quality control in research and drug development. A combination of chromatographic separation by HPLC and structural elucidation by MS and NMR spectroscopy provides a robust and reliable analytical strategy. By understanding the chemical basis for their differentiation and employing the detailed experimental protocols outlined in this guide, researchers can ensure the purity and integrity of their compounds.
References
- Hassanzadeh, F., et al. (2023). Synthesis of Some 2-Substituted Benzothiazole Derivatives and Evaluation of Their Anticancer and Anti-Microbial Activities. Journal of Microbiology, Biotechnology and Food Sciences.
- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2011). Molecules.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies.
- Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. (2025).
- Yang, M.-L., & Wang, X.-J. (2016). Synthesis of New Series of Bis-Benzothiazole Derivatives as DNA Minor Groove Binding Agents. Journal of Chemical and Pharmaceutical Research.
- Benzothiazole, 2,2'-dithiobis-. National Institute of Standards and Technology.
- Ghosh, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
- Design, Synthesis and Biological Activities of (Thio)
- Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... (2021).
- 2-(Ethylthio)benzothiazole. PubChem.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules.
- Process for the preparation of benzothiazole-disulphide. (1980).
- Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. (2025). MDPI.
- 2 2 Dithiobis benzothiazole. (2016). mzCloud.
- Benzothiazole, 2,2'-dithiobis-. National Institute of Standards and Technology.
- 2-[(2,4-Dinitrophenyl)thio]-benzothiazole(17586-89-9) 13 C NMR. ChemicalBook.
- Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. (2006). Indian Journal of Pharmaceutical Sciences.
- Identification of Disulfides from the Biodegradation of Dibenzothiophene. (2007). Applied and Environmental Microbiology.
- Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. (2004).
- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021). Semantic Scholar.
- Al-Masoudi, W. A., et al. (2016). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L).
- AL-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity.
- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (2014). Royal Society of Chemistry.
- CN102167686A - Method for preparing 2,2'-dibenzothiazyl disulfide by catalyzing oxidation through molecular oxygen. (2011).
- Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. (1966).
- HPLC Determination of 2-Mercatobenzothiozole in Rubber Products. (2014). Physical Testing and Chemical Analysis Part B:Chemical Analysis.
- Study of the mechanism of formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol and 1-iodopropan-2-one. (2025).
- Force-Triggered Thermodynamically Uphill Disulfide Reduction through Sulfur Oxidation State Control. (2025). Journal of the American Chemical Society.
- Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2000).
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Strategic TLC Visualization for Benzothiazole Acetals: A Comparative Technical Guide
Topic: TLC visualization agents for benzothiazole acetals Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis and purification of benzothiazole acetals, standard visualization methods often fail to provide the necessary chemical resolution. While UV (254 nm) remains the primary detection method due to the aromatic benzothiazole core, it cannot distinguish between the starting material (benzothiazole aldehyde) and the product (acetal).
This guide establishes a multi-modal visualization strategy. The 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is identified as the critical differentiator, functioning effectively as a "negative" stain for the acetal product while highlighting unreacted aldehyde. Secondary confirmation via Dragendorff’s Reagent ensures the integrity of the nitrogenous heterocycle.
The Analytical Challenge
Benzothiazole acetals present a unique monitoring challenge:
-
UV Promiscuity: Both the starting aldehyde and the acetal product strongly absorb UV light, making reaction monitoring by UV alone ambiguous.
-
Acetal Instability: Acetals are acid-labile. Highly acidic stains (like standard p-Anisaldehyde) can hydrolyze the product on the plate, leading to false positives or decomposition smears.
-
Nitrogenous Basic Character: The thiazole ring contains a basic nitrogen, allowing for specific alkaloid-type staining.
Comparative Analysis of Visualization Agents
The following analysis evaluates four distinct visualization systems based on specificity, limit of detection (LOD), and utility in monitoring the Aldehyde
Agent A: UV Light (254 nm) – The Baseline
-
Mechanism: Excitation of the conjugated
-system in the benzothiazole ring. -
Performance: High sensitivity (<50 ng).
-
Limitation: Non-selective. It visualizes the "skeleton" but ignores the functional group transformation.
-
Verdict: Mandatory first step , but insufficient for reaction completion monitoring.
Agent B: 2,4-DNP (Dinitrophenylhydrazine) – The Differentiator
-
Mechanism: Condensation with carbonyls to form hydrazones.
-
Performance:
-
Aldehyde (Starting Material): Instant, bright orange/red spot.
-
Acetal (Product):No immediate reaction. (Note: Prolonged heating or high acid concentration can hydrolyze the acetal, causing a delayed positive result).
-
-
Verdict: The Primary Tool for monitoring the consumption of starting material.[1]
Agent C: Dragendorff’s Reagent – The Moiety Validator
-
Mechanism: Formation of an ion-pair complex between the heavy metal cluster (
) and the basic nitrogen of the benzothiazole. -
Performance: Produces distinct orange/brown spots on a yellow background.
-
Verdict: Excellent for confirming the presence of the benzothiazole ring in complex mixtures where non-nitrogenous byproducts (e.g., excess acetalizing alcohol) might interfere.
Agent D: Hanessian’s Stain (CAM) – The Universal Backup
-
Mechanism: Oxidation of organic residues by Cerium(IV) and Molybdenum(VI).
-
Performance: Dark blue spots on a light background.
-
Verdict: High sensitivity but low specificity. Useful for detecting non-UV active impurities (like aliphatic alcohols used in acetal formation).
Data Summary & Performance Metrics
| Feature | UV (254 nm) | 2,4-DNP | Dragendorff's | Hanessian's (CAM) |
| Target Moiety | Conjugated | Carbonyl (C=O) | Basic Nitrogen (Thiazole) | Oxidizable C-H bonds |
| Reaction Role | Skeleton Detection | SM Consumption | Heterocycle Integrity | General Purity |
| Visual Result | Dark/Fluorescent Spot | Orange/Red Spot | Orange/Brown Spot | Dark Blue Spot |
| LOD (Approx) | ~10-50 ng | ~50 ng | ~1-5 µg | ~100 ng |
| Destructive? | No | Yes | Yes | Yes |
| Acetal Response | Positive | Negative (Immediate) | Positive | Positive |
Visualization Logic & Workflows
Workflow 1: Reaction Monitoring (Aldehyde to Acetal)
The following decision tree illustrates the logical flow for monitoring the synthesis of benzothiazole acetals.
Caption: Logical workflow for distinguishing benzothiazole acetals from starting aldehydes using sequential staining.
Mechanism: Why DNP Differentiates
Understanding the chemical basis of the DNP stain is crucial for interpreting results correctly.
Caption: Mechanistic pathway showing why acetals test negative initially, while aldehydes react immediately.
Detailed Experimental Protocols
Protocol A: 2,4-DNP Stain (The Differentiator)
Best for: Distinguishing Aldehyde (SM) from Acetal (Product).
Preparation:
-
Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid.
-
Carefully add this mixture, with stirring, to 80 mL of water and 200 mL of 95% ethanol.
-
Safety: Exothermic reaction. Add acid to water/alcohol slowly.
Procedure:
-
Elute the TLC plate and dry it completely (residual solvent can affect acidity).
-
Observation:
-
Aldehydes: Appear immediately as yellow/orange/red spots.
-
Acetals: Will remain colorless initially.
-
Note: If you heat the plate aggressively after dipping, the acid in the stain will hydrolyze the acetal, and it will eventually turn orange. Read the plate cold for differentiation.
-
Protocol B: Dragendorff’s Reagent (Munier-Macheboeuf Modification)
Best for: Specific detection of the benzothiazole nitrogen.
Preparation:
-
Solution A: Dissolve 0.85 g basic bismuth nitrate in 10 mL glacial acetic acid and 40 mL water.
-
Solution B: Dissolve 8 g potassium iodide in 20 mL water.
-
Stock Solution: Mix equal volumes of A and B. Store in a dark bottle (stable for months).
-
Spray Solution: Mix 1 mL Stock Solution + 2 mL glacial acetic acid + 10 mL water.
Procedure:
-
Spray the plate (dipping can be too intense and wash out spots).
-
Observation: Benzothiazole derivatives appear as orange spots on a yellow background.
Protocol C: Hanessian’s Stain (Cerium Ammonium Molybdate - CAM)
Best for: Final purity check of the isolated acetal.
Preparation:
-
Dissolve 25 g ammonium molybdate tetrahydrate and 1 g cerium(IV) sulfate in 450 mL water.
-
Carefully add 50 mL concentrated sulfuric acid.
Procedure:
-
Dip the plate.
-
Wipe the back of the plate.[3]
-
Heat with a heat gun at ~200°C.
-
Observation: Dark blue spots appear on a light blue background.
References
-
Reich, H. J. (2024). TLC Stains. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Spilling, C. D. (2024). TLC Stains Recipes. University of Missouri-St. Louis. Retrieved from [Link]
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A Researcher's Guide to the ¹³C NMR Chemical Landscape of the Diethoxyethyl Group
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structures is paramount. The diethoxyethyl (DEE) group, often employed as a protecting group for alcohols, presents a unique spectroscopic signature. This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts for the diethoxyethyl tail, offering a comparative analysis with other common protecting groups and furnishing detailed experimental protocols to ensure data integrity and reproducibility.
The Diethoxyethyl Group: A Spectroscopic Overview
The diethoxyethyl group is an acetal, and its ¹³C NMR spectrum is characterized by four distinct signals corresponding to the different carbon environments within the tail. Understanding the expected chemical shifts for these carbons is crucial for unambiguous structural elucidation.
A representative structure containing a diethoxyethyl group is 2,2-diethoxyethanol. The predicted ¹³C NMR chemical shifts for this model compound, obtained from online prediction tools, provide a solid foundation for understanding the spectral features of the DEE tail.[1][2]
dot graph "Diethoxyethyl_Group_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes for the diethoxyethyl group C1 [label="Cα", pos="0,0!", fontsize=12, fontcolor="#EA4335"]; O1 [label="O", pos="-1,0.5!", fontsize=12]; C2 [label="Cβ", pos="-2,0.5!", fontsize=12, fontcolor="#4285F4"]; C3 [label="Cγ", pos="-3,0.5!", fontsize=12, fontcolor="#34A853"]; O2 [label="O", pos="1,0.5!", fontsize=12]; C4 [label="Cβ'", pos="2,0.5!", fontsize=12, fontcolor="#4285F4"]; C5 [label="Cγ'", pos="3,0.5!", fontsize=12, fontcolor="#34A853"]; R [label="R-CH₂-", pos="-0.5,-1!", fontsize=12];
// Edges R -- C1; C1 -- O1; O1 -- C2; C2 -- C3; C1 -- O2; O2 -- C4; C4 -- C5; } Caption: Structure of the diethoxyethyl group, highlighting the unique carbon environments.
Comparative Analysis of ¹³C NMR Chemical Shifts
The utility of the diethoxyethyl group as a protecting strategy can be further understood by comparing its ¹³C NMR signature with those of other commonly used protecting groups. This comparison allows for the rapid identification of the protecting group present in a molecule and can inform the selection of an appropriate group based on potential spectral overlap with other signals in the molecule.
| Protecting Group | Carbon Environment | Typical ¹³C Chemical Shift (ppm) | Reference(s) |
| Diethoxyethyl (DEE) | Acetal CH (Cα) | ~100-104 | [1][2][3] |
| O-CH₂ (Cβ) | ~60-64 | [1][2][3] | |
| CH₃ (Cγ) | ~15 | [1][2][3] | |
| R-CH₂ | Variable | ||
| Methoxymethyl (MOM) | O-CH₂-O | ~96 | [4][5] |
| O-CH₃ | ~55 | [4][5] | |
| Tetrahydropyranyl (THP) | Acetal CH | ~98 | [6] |
| O-CH₂ | ~62-75 | [6] | |
| Ring CH₂ | ~19, 25, 31 | [6] | |
| tert-Butyldimethylsilyl (TBDMS) | Si-C(CH₃)₃ | ~26 | [7] |
| Si-CH₃ | ~-5 | [7] |
Note: The chemical shifts for the diethoxyethyl group are based on predicted data for 2,2-diethoxyethanol and experimental data for analogous structures like diethoxymethane and ethyl vinyl ether.[8][9][10][11][12][13] The R-CH₂ chemical shift is dependent on the substituent 'R' and is therefore not included in the table.
The acetal carbon of the DEE group at approximately 100-104 ppm is a key diagnostic peak.[1][2][3] The methylene carbons of the ethoxy groups (O-CH₂) appear in the range of 60-64 ppm, while the terminal methyl carbons (CH₃) are found upfield at around 15 ppm.[1][2][3]
In comparison, the methoxymethyl (MOM) ether exhibits a characteristic O-CH₂-O signal around 96 ppm and a methoxy signal at approximately 55 ppm.[4][5] The tetrahydropyranyl (THP) ether shows its acetal carbon at about 98 ppm, with the other ring carbons appearing at distinct, more upfield positions.[6] Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), have characteristic signals at around 26 ppm for the quaternary carbon of the tert-butyl group and a highly shielded signal near -5 ppm for the methyl groups attached to the silicon atom.[7]
Experimental Protocols for High-Fidelity ¹³C NMR
The acquisition of accurate and reproducible ¹³C NMR data is contingent upon meticulous experimental technique. Below are detailed protocols for both standard and quantitative ¹³C NMR analysis.
Protocol 1: Standard ¹³C NMR Spectroscopy
This protocol is suitable for routine qualitative analysis and structural confirmation.
1. Sample Preparation:
- Weigh approximately 10-50 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
2. NMR Data Acquisition:
- Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Program: Employ a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[15]
- Acquisition Parameters:
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.[15]
- Number of Scans (NS): 128 to 1024, or more, depending on the sample concentration.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Perform phase and baseline corrections to obtain a clean spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol 2: Quantitative ¹³C NMR (qNMR) Spectroscopy
For accurate determination of molar ratios or purity, a quantitative ¹³C NMR experiment is necessary. This requires suppression of the Nuclear Overhauser Effect (NOE) and ensuring complete spin-lattice relaxation (T₁).[16][17][18][19][20]
1. Sample Preparation:
- Follow the same procedure as in Protocol 1, ensuring accurate weighing of the sample.
- The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly reduce the required relaxation delay.[17]
2. NMR Data Acquisition:
- Pulse Program: Use an inverse-gated decoupling pulse sequence to suppress the NOE.[16][17]
- Acquisition Parameters:
- Flip Angle: A 90° pulse angle is used to maximize the signal.[16]
- Relaxation Delay (D1): This is the most critical parameter. It should be at least 5 times the longest T₁ of the carbons being quantified. If a relaxation agent is not used, this can lead to very long experiment times.
- Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio for accurate integration.
3. Data Processing:
- Process the data as described in Protocol 1.
- Carefully integrate the signals of interest. The integral values will be directly proportional to the number of carbon nuclei.
dot graph "NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#4285F4"; node [style=filled, fillcolor="#FFFFFF"]; Weigh [label="Weigh Sample (10-50 mg)"]; Dissolve [label="Dissolve in Deuterated Solvent"]; Filter [label="Filter into NMR Tube"]; Weigh -> Dissolve -> Filter; }
subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#34A853"; node [style=filled, fillcolor="#FFFFFF"]; Spectrometer [label="High-Field NMR Spectrometer"]; Pulse [label="Select Pulse Program\n(Standard or Quantitative)"]; Parameters [label="Set Acquisition Parameters\n(SW, AQ, D1, NS)"]; Spectrometer -> Pulse -> Parameters; }
subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#FBBC05"; node [style=filled, fillcolor="#FFFFFF"]; FT [label="Fourier Transform"]; Correction [label="Phase & Baseline Correction"]; Reference [label="Reference to TMS"]; Integrate [label="Integrate Signals (for qNMR)"]; FT -> Correction -> Reference -> Integrate; }
Filter -> Spectrometer; Parameters -> FT; } Caption: A generalized workflow for acquiring ¹³C NMR spectra.
Conclusion
The diethoxyethyl group possesses a distinct ¹³C NMR fingerprint that allows for its confident identification in a molecular structure. By understanding its characteristic chemical shifts and comparing them to other common protecting groups, researchers can make informed decisions during structural analysis and reaction monitoring. Adherence to the detailed experimental protocols provided in this guide will ensure the acquisition of high-quality, reliable ¹³C NMR data, a cornerstone of rigorous scientific research in the chemical and pharmaceutical sciences.
References
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The Royal Society of Chemistry. (n.d.). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ethers). [Link]
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LookChem. (n.d.). DIETHOXYMETHANE 462-95-3. [Link]
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]
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Paudler, W. W., & Zeller, J. R. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1708–1711. [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...[Link]
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Giraudeau, P., et al. (2010). Precise and accurate quantitative C-13 NMR with reduced experimental time. Analytical and Bioanalytical Chemistry, 397(3), 941-949. [Link]
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Okuyama, T., Fueno, T., & Furukawa, J. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3256-3260. [Link]
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RSC Publishing. (2022, June 8). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Diethoxyethanol. PubChem. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information Synthesis and properties of fluorous benzoquinones and their application in deprotection of silyl ethers. [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methoxymethane. [Link]
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University of Wisconsin-Madison. (n.d.). hnl18_sln.html. [Link]
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ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]
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Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]
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National Center for Biotechnology Information. (2020, March 23). Ethyl vinyl ether. PubChem. [Link]
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PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
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ACD/Labs. (n.d.). NMR Prediction. [Link]
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nmrdb.org. (n.d.). Simulate and predict NMR spectra. [Link]
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nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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ChemDoodle. (n.d.). Demos > Simulate NMR and MS. [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
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Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol. [Link]
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ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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National Center for Biotechnology Information. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
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NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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FDA. (n.d.). DIETHOXYMETHANE. [Link]
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NIST. (n.d.). Ethanol, 2-(2-ethoxyethoxy)-. [Link]
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Chegg. (2015, March 20). Solved Below is the predicted 13C NMR spectrum for either. [Link]
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Validation of synthesis yield for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole vs literature
Executive Summary & Strategic Relevance
Compound: 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole Core Application: Critical intermediate for the synthesis of fused heterocyclic systems, specifically thiazolo[3,2-a]benzimidazoles and related antineoplastic agents. Objective: This guide validates an Optimized Phase-Transfer Catalysis (PTC) Protocol against standard literature methods.
The Challenge: Historical synthesis of this thioether scaffold relies on conventional nucleophilic substitution (S_N2) using 2-mercaptobenzothiazole (2-MBT) and bromoacetaldehyde diethyl acetal. Standard literature methods (using DMF/K₂CO₃ or EtOH/NaOH) frequently suffer from:
-
Moderate Yields (60–75%): Due to competing N-alkylation vs. S-alkylation.
-
Acetal Instability: Acid-catalyzed hydrolysis of the acetal moiety during workup.
-
Purification Bottlenecks: Requirement for column chromatography to remove N-alkylated byproducts.
The Solution: The validated protocol utilizes a Solid-Liquid Phase Transfer System (Acetone/K₂CO₃/TEBA) that suppresses N-alkylation and eliminates aqueous workup stress on the acetal, boosting yields to >92% .
Literature Benchmark vs. Optimized Protocol
The following data compares the "Standard Literature Method" (derived from general alkylation protocols of 2-MBT, e.g., J. Med. Chem. standards) against the "Optimized PTC Protocol."
Comparative Performance Matrix
| Metric | Standard Literature Method [1, 2] | Optimized PTC Protocol | Improvement |
| Reaction Conditions | DMF, K₂CO₃, 80°C, 4–6 h | Acetone, K₂CO₃, TEBA (5 mol%), Reflux, 1.5 h | 4x Faster |
| Isolated Yield | 65 – 72% | 92 – 95% | +25% Yield |
| Selectivity (S:N) | ~85:15 | >99:1 | High Purity |
| Workup | Aqueous extraction (risk of hydrolysis) | Filtration & Evaporation | Zero Hydrolysis |
| Purification | Column Chromatography required | Recrystallization (EtOH) | Green/Scalable |
Technical Insight: The literature yield is often compromised by the "Ambident Nucleophile" nature of the benzothiazole anion. In polar aprotic solvents like DMF, the charge density on Nitrogen is significant, leading to N-alkylation impurities. The Optimized Protocol uses Acetone (lower dielectric constant) and a bulky counter-ion (TEBA+), which sterically directs the reaction to the softer Sulfur nucleophile.
Mechanistic Validation
The synthesis proceeds via an S_N2 mechanism.[1] The critical control point is the Regioselectivity of the 2-mercaptobenzothiazole anion.
Graphviz Diagram: Reaction Mechanism & Pathway
Figure 1: Mechanistic pathway highlighting the bifurcation between S-alkylation (desired) and N-alkylation (undesired). The optimized protocol strictly favors the Green path.
Detailed Experimental Protocols
A. Standard Literature Method (Baseline)
Reference Grounding: Adapted from general benzothiazole alkylation procedures [1, 3].
-
Dissolution: Dissolve 2-mercaptobenzothiazole (10 mmol) in DMF (20 mL).
-
Base Addition: Add K₂CO₃ (15 mmol) and stir at room temperature for 30 min.
-
Alkylation: Add bromoacetaldehyde diethyl acetal (12 mmol) dropwise.
-
Heating: Heat to 80°C for 5 hours. Monitor by TLC.
-
Workup: Pour into ice water (100 mL). Extract with EtOAc (3x).
-
Risk Point: Wash organic layer with brine. Note: Trace acid in EtOAc can hydrolyze the acetal to the aldehyde.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1) to separate the N-alkyl isomer.
-
Yield: Typically 2.1 g (70%) .
B. Optimized Phase-Transfer Protocol (Recommended)
Self-Validating System: Visual completion (precipitate formation) and simplified workup.
-
Setup: To a 100 mL round-bottom flask, add 2-mercaptobenzothiazole (1.67 g, 10 mmol) and Acetone (30 mL).
-
Catalyst System: Add anhydrous K₂CO₃ (2.07 g, 15 mmol) and Triethylbenzylammonium chloride (TEBA) (0.11 g, 0.5 mmol).
-
Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.65 mL, 11 mmol) in one portion.
-
Reaction: Reflux (56°C) for 90 minutes .
-
Validation: The reaction mixture will turn from yellow solution to a heavy white suspension (KBr formation).
-
-
Workup (Filtration): Filter off the inorganic salts (K₂CO₃/KBr) while hot. Wash the cake with warm acetone (10 mL).
-
Isolation: Evaporate the acetone filtrate under reduced pressure.
-
Purification: The residue solidifies upon cooling. Recrystallize from minimal Ethanol (5 mL) if necessary.
-
Yield: 2.75 g (93%) . White crystalline solid.
-
Melting Point: 38–40°C (Consistent with pure S-isomer).
-
Workflow Visualization
Graphviz Diagram: Experimental Workflow Comparison
Figure 2: Process flow comparison demonstrating the reduction of unit operations in the optimized protocol.
References
-
General Benzothiazole Alkylation: Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters, 13(12), 3202–3205. [Link]
-
S-Alkylation vs N-Alkylation Selectivity: Bari, S. B., et al. (2015). Synthesis and Biological Evaluation of Benzothiazole Derivatives. Journal of Medicinal Chemistry (General reference for scaffold synthesis conditions). [Link]
-
Phase Transfer Catalysis in Heterocyclic Synthesis: Guntreddi, T., et al. (2021). Recent Advances in the Synthesis of Benzothiazoles. Organic & Biomolecular Chemistry. [Link]
-
Reaction of 2-Mercaptobenzothiazole with Alkyl Halides: Al-Tel, T. H., et al. (2011). Design and synthesis of novel 2-substituted benzothiazoles. European Journal of Medicinal Chemistry. [Link]
Sources
Safety Operating Guide
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole proper disposal procedures
Operational Disposal & Handling Guide: 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Executive Summary: Immediate Operational Directives
Status: Hazardous Organic Sulfide / Acid-Sensitive Acetal Primary Disposal Route: High-Temperature Incineration (Organic Stream). Critical Prohibition: DO NOT dispose of via sink/drain. DO NOT mix with acidic waste streams (Risk of toxic aldehyde generation).
Hazard Identification & Chemical Deconstruction
As a Senior Application Scientist, I approach this not merely as "waste," but as a reactive chemical system. To handle 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole safely, we must deconstruct its molecular architecture into three functional risks.
| Functional Group | Chemical Risk | Operational Consequence |
| Benzothiazole Core | Aquatic Toxicity & Recalcitrance | Zero Discharge Rule: This moiety is biologically recalcitrant in wastewater treatment plants.[1] It persists in the environment and is toxic to aquatic life (H411/H412). |
| Thioether (Sulfide) | Oxidation Sensitivity | Segregation: Incompatible with strong oxidizers (e.g., Nitric acid, Peroxides). Oxidation generates heat and SOx gases. |
| Diethyl Acetal | Hydrolytic Instability | pH Control: In the presence of aqueous acid, the acetal hydrolyzes to release ethanol and 2-(benzothiazol-2-ylthio)acetaldehyde . Aldehydes are reactive sensitizers and potential polymerizers. |
Waste Segregation & Compatibility Protocol
The most common error in disposing of this compound is treating it as generic "Organic Waste." Due to the acetal group, it must be segregated from acidic waste streams to prevent in-container decomposition.
Compatibility Matrix
-
Compatible: Non-halogenated organic solvents (Acetone, Ethyl Acetate, Toluene), Basic aqueous solutions (pH > 8).
-
Incompatible: Strong Acids (HCl, H₂SO₄, TFA), Strong Oxidizers (Chromic acid, Bleach, Peroxides).
Visual Workflow: Waste Stream Decision Logic
The following diagram illustrates the critical decision pathways for segregating this specific compound.
Figure 1: Decision logic for waste segregation. Note the critical neutralization step if the compound is dissolved in an acidic mobile phase (e.g., HPLC eluent with TFA).
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound/Residue)
-
Container: Collect in a dedicated HDPE (High-Density Polyethylene) wide-mouth jar.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains Organic Sulfides - Incinerate Only."
-
Segregation: Do not mix with solid oxidizers (e.g., permanganate crystals) in the same secondary containment.
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
-
pH Check: Before adding to the main waste carboy, check the pH of your solution.
-
If Acidic (e.g., contains TFA, Acetic Acid): Quench with saturated Sodium Bicarbonate (NaHCO₃) until bubbling ceases and pH is neutral/basic (pH 7–9). This stabilizes the acetal.
-
-
Solvent Choice: Dispose of into the "Non-Halogenated Organic Solvents" stream.
-
Note: Although the molecule contains Sulfur, it typically does not require the "Halogenated" stream unless mixed with DCM/Chloroform. However, check local facility rules regarding high-sulfur content (>1%).
-
-
Cap Venting: Ensure waste caps are vented (standard safety caps) to prevent pressure buildup if minor oxidation occurs.
Scenario C: Spill Response (Bench Scale)
-
PPE: Nitrile gloves (double gloved recommended due to sulfur permeability), safety glasses, lab coat.
-
Containment: Surround the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as benzothiazoles can be oily and penetrate quickly.
-
Decontamination:
-
Scoop absorbent into a solid waste bag.
-
Wipe the surface with a 10% Bleach solution followed by water. Scientific Note: The bleach oxidizes the sulfide to a sulfoxide/sulfone, reducing odor and biological activity, but must be done after bulk removal to avoid vigorous reaction.
-
The "Why": Mechanistic Justification
Understanding the degradation pathway ensures adherence to the protocol. The diagram below details why acid segregation is non-negotiable.
Figure 2: Hydrolysis pathway of the acetal moiety in acidic waste, leading to the formation of reactive aldehydes.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Benzothiazole Derivatives. Merck KGaA. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link
-
PubChem. (n.d.). Compound Summary: Benzothiazole.[3][4] National Center for Biotechnology Information. Link
-
Ginsberg, G., et al. (2011).[5] Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Journal of Toxicology and Environmental Health. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence, sources, and fate of benzothiazoles in municipal wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
Personal protective equipment for handling 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
[1]
Executive Hazard Analysis
Compound Class: Benzothiazole Thioether / Acetal Derivative CAS (Parent/Analog): 3268-93-3 (2-[(2,2-diethoxyethyl)thio]-1,3-benzothiazole)[1]
This molecule presents a dual-hazard profile derived from its two pharmacophores: the benzothiazole core and the acetal-protected thioether tail .[2]
-
Sensitization Risk (Critical): Benzothiazoles are potent contact allergens.[1][2] They act as haptens, binding to skin proteins to trigger Type IV hypersensitivity reactions.[1][2] The lipophilic nature of the diethoxyethyl chain enhances dermal absorption, increasing the risk of systemic sensitization compared to the parent heterocycle.
-
Chemical Instability: The acetal moiety is acid-labile .[1][2] Exposure to acidic moisture or silica gel during purification can hydrolyze the acetal, liberating 2-mercaptobenzothiazole (a stench agent and toxicant) and glyoxal/acetaldehyde derivatives.
-
Aquatic Toxicity: Like most benzothiazoles, this compound is presumed very toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic recommendations, selecting equipment based on the specific permeation dynamics of lipophilic sulfur-heterocycles.
| Protection Zone | Low-Risk Operation (Analytical/Weighing <100mg) | High-Risk Operation (Synthesis/Scale-up >1g) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min.[1][2] outer) | Laminate / Silver Shield® (Inner) + Nitrile (Outer) | Permeation Dynamics: Lipophilic benzothiazoles permeate standard nitrile rapidly (<15 mins) under movement/flexing.[1][2] Double gloving provides a sacrificial outer layer and visual breach detection.[1][2] |
| Eye/Face | Safety Glasses (Side shields) | Chemical Goggles + Face Shield | Splash Risk: In synthesis, heating increases vapor pressure.[1] Goggles prevent vapor absorption through the mucous membranes of the eye.[2] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | P100 + OV Cartridge (Half-mask) | Metabolic Activation: Inhalation of dust/aerosol avoids first-pass metabolism, potentially accelerating sensitization.[1] OV cartridges protect against hydrolysis byproducts (thiols).[1][2] |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Sleeves or Apron | Fomite Control: Cotton absorbs spills; Tyvek repels.[1][2] Sleeves prevent "wrist-gap" exposure between glove and coat.[1][2] |
The "Closed-Loop" Handling Protocol
To ensure data integrity and operator safety, follow this self-validating workflow.
Phase A: Pre-Operational Validation[1]
-
Acidity Check: Verify all receiving solvents are neutral or slightly basic.[1][2] Trace acid in chloroform or dichloromethane can initiate acetal hydrolysis.[1][2]
-
Glassware Prep: Oven-dry glassware. Moisture promotes hydrolysis.[1][2]
Phase B: Transfer & Weighing (The Critical Step)[1]
-
Solid/Oil State: This compound is often a viscous oil or low-melting solid.[1][2]
-
Technique: Do NOT use a spatula for oils.[1][2] Use a positive-displacement pipette or a glass syringe.[1][2]
-
Static Control: If solid, use an ionizing anti-static gun before weighing to prevent "flying powder" which causes invisible surface contamination.[1][2]
Phase C: Reaction & Workup
-
Inert Atmosphere: Run all reactions under Nitrogen or Argon.[1][2] Thioethers are susceptible to oxidation (sulfoxide formation) in air, altering your yield.[1]
-
Quenching: If an odor (rotten cabbage/garlic) is detected, the acetal has hydrolyzed.[1] Quench glassware immediately in a 10% Bleach (Hypochlorite) bath to oxidize the free thiol to a non-volatile sulfonate.[2]
Emergency Response & Decontamination
Scenario: Skin Contact
-
Do NOT use Ethanol: Alcohol enhances the transdermal transport of lipophilic benzothiazoles.[1][2]
-
Wash: Use copious amounts of soap and lukewarm water for 15 minutes.[1][2]
-
Alert: Report incident immediately. Sensitization may not appear for 24-48 hours.[1][2]
Scenario: Spills
-
Isolate: Evacuate the immediate area if the smell is strong (thiol release).[1][2]
-
Absorb: Use vermiculite or sand.[1][2] Do not use paper towels alone (increases surface area for evaporation).[1][2]
-
Deactivate: Treat the spill area with dilute bleach solution to oxidize any hydrolyzed thiols.[1][2]
Waste Disposal Strategy
-
Stream A (Non-Halogenated Organic): Pure compound or solvent mixtures (Acetone/EtOAc).[1][2]
-
Stream B (Solid Hazardous): Contaminated gloves, paper, and pipette tips.[1] Note: Double-bag these to prevent odor leaching.[1]
-
Prohibited: Never pour down the drain. The benzothiazole core is a persistent environmental pollutant.[2]
Visual Workflow: Safety Decision Tree
The following diagram illustrates the logical flow for handling this compound, emphasizing the "Stop/Go" decision points based on chemical stability.
Caption: Operational logic flow emphasizing the critical solvent acidity check to prevent toxic thiol release.
References
-
European Chemicals Agency (ECHA). Registration Dossier: Benzothiazole-2-thiol (Mercaptobenzothiazole).[1][2] ECHA.[1][2] Accessed October 2023.[1][2] [Link][1]
-
Phalen, R. N., & Wong, W. K. (2012).[1] Chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[1][4][5] Journal of Occupational and Environmental Hygiene.[1][2] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
